molecular formula C₅H₉NO₂ B119514 Methyl 3-aminocrotonate CAS No. 14205-39-1

Methyl 3-aminocrotonate

Cat. No.: B119514
CAS No.: 14205-39-1
M. Wt: 115.13 g/mol
InChI Key: XKORCTIIRYKLLG-ONEGZZNKSA-N
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Description

Nitrendipine Impurity>Methyl 3-aminocrotonate undergoes waste-free solid-state cascade reaction with crystalline ninhydrin.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-aminobut-2-enoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORCTIIRYKLLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701245448
Record name 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
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Molecular Weight

115.13 g/mol
Source PubChem
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CAS No.

21731-17-9, 14205-39-1
Record name 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
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Record name Methyl 3-amino-2-butenoate, (2Z)-
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Record name 2-Butenoic acid, 3-amino-, methyl ester
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Record name 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
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Record name Methyl 3-aminocrotonate
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Record name Methyl 3-aminocrotonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-AMINO-2-BUTENOATE, (2Z)-
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Foundational & Exploratory

Methyl 3-aminocrotonate (CAS: 14205-39-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-aminocrotonate, a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Chemical and Physical Properties

This compound, also known as methyl 3-amino-2-butenoate, is an off-white to pale yellow crystalline solid.[1][2] Its structure features a conjugated system with an amino group and an α,β-unsaturated ester functionality, which contributes to its versatile reactivity.[2] It is a crucial building block, particularly in the synthesis of dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[3][4]

PropertyValueSource(s)
CAS Number 14205-39-1[5]
Molecular Formula C₅H₉NO₂[5]
Molecular Weight 115.13 g/mol [5]
Appearance Off-white to pale yellow crystalline solid[1][2]
Melting Point 81-83 °C[5]
Boiling Point 263 °C (Predicted)[6]
Flash Point 101 °C (213.8 °F) - closed cup[5]
Solubility Moderately soluble in water, ethanol, and acetone[2]
InChI Key XKORCTIIRYKLLG-ONEGZZNKSA-N[5]
SMILES COC(=O)\C=C(\C)N[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Below are the key spectral data.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityAssignment
~4.52s=CH
~3.64s-OCH₃
~1.90s-CH₃

Note: The amino (-NH₂) protons are often broad and may not be clearly observed.

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~170.5C=O (Ester)
~160.0C-NH₂
~82.5=CH
~49.0-OCH₃
~19.0-CH₃
FT-IR Spectroscopy

While a specific peak list is best obtained from direct analysis, the FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected regions are:

  • N-H stretch: 3300-3500 cm⁻¹ (for the amino group)

  • C-H stretch: 2850-3000 cm⁻¹ (for alkyl groups)

  • C=O stretch: ~1700 cm⁻¹ (for the α,β-unsaturated ester)

  • C=C stretch: ~1600-1650 cm⁻¹ (conjugated alkene)

  • C-O stretch: 1000-1300 cm⁻¹ (for the ester group)

FTIR spectra for this compound are available for reference in several chemical databases.[7][8]

Crystal Structure Data

The crystal structure of this compound has been determined by X-ray diffraction. The data is deposited in the Cambridge Crystallographic Data Centre (CCDC) and is accessible via the deposition number below. This data provides definitive confirmation of the molecule's three-dimensional structure and intermolecular interactions in the solid state.

DatabaseDeposition Number
CCDC887107

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in subsequent reactions.

Synthesis of this compound

The most common and industrially scalable method for synthesizing this compound is the reaction of methyl acetoacetate with ammonia.[9] Two common protocols are presented below.

This method is favored for its high yield and the avoidance of organic solvents.[1][9]

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Water

  • Ice bath

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer and temperature probe, add methyl acetoacetate (1.0 mole equivalent) and water (0.05 to 3.0 mole equivalents).

  • While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The temperature should be monitored and controlled as the addition is exothermic.

  • After the complete addition of ammonia, heat the reaction mixture to between 55-65 °C.

  • Maintain the reaction at this temperature with continuous stirring for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with cold water.

  • Dry the product under vacuum to yield this compound as an off-white crystalline solid.

This protocol is also widely used and provides a high-purity product.[3]

Materials:

  • Methyl acetoacetate

  • Methanol

  • Ammonia gas

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add methanol (e.g., 5 mL per 0.1 mol of starting material) and methyl acetoacetate (1.0 equivalent).

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly bubble anhydrous ammonia gas through the stirred solution.

  • Continue the addition of ammonia until white crystals precipitate from the solution.

  • Stop the ammonia flow and allow the reaction mixture to stand, preferably overnight, at a low temperature.

  • Collect the precipitated product by suction filtration.

  • Dry the crystals to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Purification MAA Methyl Acetoacetate Reaction Reaction Vessel (Control Temp & Stirring) MAA->Reaction Ammonia Ammonia (aq. or gas) Ammonia->Reaction Precipitation Cooling / Precipitation Reaction->Precipitation Reaction Complete Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

General workflow for the synthesis of this compound.
Key Chemical Reactions

This compound is a valuable intermediate due to its dual functionality. The enamine system allows for reactions at both the nitrogen and the α-carbon.

The amino group of this compound can be readily acylated to form enamides. This reaction is typically carried out using an acyl chloride in the presence of a base like pyridine or triethylamine.[10]

General Protocol for N-Acetylation:

  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) under an inert atmosphere.

  • Add a suitable base, such as pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is worked up by washing with dilute acid (to remove pyridine) and then a neutral brine solution.

  • The organic layer is dried, filtered, and concentrated under reduced pressure to yield the crude N-acylated product, which can be further purified by recrystallization or column chromatography.

Acylation_Reaction MAC This compound Reaction N-Acylation MAC->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Product N-Acylated Product (Enamide) Reaction->Product

Logical relationship for the N-acylation of this compound.

A primary application of this compound is in the Hantzsch synthesis to produce 1,4-dihydropyridine derivatives. In this multi-component reaction, this compound acts as the enamine component.[11]

General Protocol:

  • Dissolve a substituted benzaldehyde (1.0 equivalent) and a β-dicarbonyl compound (e.g., a 2-benzylidene-3-oxobutanamide derivative, 1.0 equivalent) in a suitable solvent such as isopropyl alcohol.

  • Add this compound (1.0 equivalent) to the solution.

  • Reflux the reaction mixture for several hours (typically 5 hours or as determined by TLC monitoring).

  • Upon completion, cool the reaction mixture to room temperature to allow the dihydropyridine product to crystallize.

  • Collect the solid product by filtration.

  • The crude product can be purified by recrystallization, typically from an ethanol/water mixture.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants MAC This compound Reaction Hantzsch Condensation (Reflux in Alcohol) MAC->Reaction Aldehyde Aldehyde (Ar-CHO) Aldehyde->Reaction Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Reaction Workup Cooling & Crystallization Reaction->Workup Product 1,4-Dihydropyridine Derivative Workup->Product

Experimental workflow for the Hantzsch dihydropyridine synthesis.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and can cause skin and serious eye irritation.[12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[12]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS: 14205-39-1) is a cornerstone intermediate in organic synthesis, with profound importance in the pharmaceutical industry, especially for the manufacturing of cardiovascular drugs. Its synthesis from readily available starting materials is efficient and well-documented. The reactivity of its enamine structure allows for a variety of chemical transformations, most notably the Hantzsch dihydropyridine synthesis. This guide provides the essential technical data and protocols to support researchers and developers in the effective and safe utilization of this versatile compound.

References

An In-depth Technical Guide to Methyl 3-Aminocrotonate: Structural Formula, Tautomerism, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-aminocrotonate, a pivotal intermediate in pharmaceutical synthesis. The document details its structural properties, the nuances of its tautomeric equilibrium, experimental protocols for its synthesis and analysis, and its critical role in the construction of dihydropyridine-based drugs.

Structural Formula and Nomenclature

This compound, also known as methyl 3-amino-2-butenoate, is an organic compound with the chemical formula C₅H₉NO₂.[1][2][3] Its structure features a conjugated system comprising an amino group and a double bond adjacent to a methyl ester.[1] This arrangement of functional groups is responsible for its characteristic reactivity.

Systematic IUPAC Name: methyl (2Z)-3-aminobut-2-enoate[3]

CAS Number: 14205-39-1[2]

Molecular Formula: C₅H₉NO₂[2]

Molecular Weight: 115.13 g/mol [2]

Structural Formula: CH₃C(NH₂)=CHCOOCH₃[2]

The molecule exists predominantly as the Z-isomer due to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group.

Enamine-Imine Tautomerism

This compound exhibits enamine-imine tautomerism, a form of prototropic tautomerism analogous to the well-known keto-enol tautomerism.[4] The two tautomeric forms are the enamine (more stable) and the imine.

The equilibrium between these two forms is a crucial aspect of the compound's reactivity. The enamine tautomer is stabilized by the conjugated system and intramolecular hydrogen bonding. The imine tautomer, methyl 3-iminobutanoate, is generally the minor component in the equilibrium. The tautomerization is catalyzed by both acids and bases.

Figure 1: Enamine-Imine Tautomeric Equilibrium of this compound.

Quantitative Analysis of Tautomerism

ParameterSymbolDescriptionMethod of Determination
Equilibrium ConstantKTThe ratio of the concentration of the imine tautomer to the enamine tautomer at equilibrium.¹H NMR Spectroscopy: By integrating the signals corresponding to unique protons of each tautomer, the relative concentrations can be determined. The equilibrium constant is calculated as KT = [Imine]/[Enamine].[5]
Gibbs Free Energy ChangeΔG°The change in Gibbs free energy for the conversion of the enamine tautomer to the imine tautomer.From KT: ΔG° = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin. Computational Chemistry: Density Functional Theory (DFT) calculations can be used to compute the Gibbs free energies of both tautomers in the gas phase and in various solvents.[6][7]

Experimental Protocols

The most common and industrially scalable method for the synthesis of this compound is the reaction of methyl acetoacetate with ammonia.[8]

Objective: To synthesize this compound in high yield and purity.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Water

  • Ice bath

  • Reaction vessel with stirrer and temperature probe

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • To a suitable reaction vessel, add methyl acetoacetate (1 mole equivalent) and water (0.05 to 3.0 mole equivalents).[8]

  • While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The reaction is exothermic, and the temperature should be maintained between 35-70°C.[9][10]

  • After the addition is complete, continue stirring vigorously at 55-65°C for approximately 2 hours or until the reaction is complete, as monitored by TLC or GC.[8]

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[8]

  • Filter the resulting white to off-white crystals and wash them with cold water.[8]

  • Dry the product under vacuum.[8]

SynthesisWorkflow start Start reactants Charge Methyl Acetoacetate and Water start->reactants addition Slowly Add Aqueous Ammonia (Control Temperature) reactants->addition reaction Heat and Stir (55-65°C, 2h) addition->reaction precipitation Cool in Ice Bath reaction->precipitation filtration Filter Crystals precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying end End Product: This compound drying->end

Figure 2: Experimental Workflow for the Synthesis of this compound.

Objective: To quantify the relative amounts of the enamine and imine tautomers of this compound in solution.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent at a known concentration (e.g., 10-20 mg/mL).[5]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant and known temperature.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for accurate integration.[5]

  • Spectral Analysis:

    • Identify the distinct signals for each tautomer. For the enamine form, characteristic signals are the vinyl proton (=CH-), the NH₂ protons, and the methyl protons. The imine form will have characteristic signals for the CH₂ and CH₃ groups adjacent to the C=N bond.

    • Integrate the area of a non-overlapping signal for each tautomer.

  • Calculation of Equilibrium Constant:

    • Calculate the mole fraction of each tautomer from the integrated areas.

    • Determine the equilibrium constant, KT = [Imine]/[Enamine].

Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

This compound is a key building block in the Hantzsch dihydropyridine synthesis, a multi-component reaction used to produce 1,4-dihydropyridine (1,4-DHP) derivatives.[11][12] These compounds are an important class of calcium channel blockers used in the treatment of hypertension and angina, with prominent examples including nifedipine, amlodipine, and felodipine.[12]

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of an enamine like this compound), and a nitrogen donor.[11][12]

Mechanism of the Hantzsch Dihydropyridine Synthesis:

The reaction proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound (formed via a Knoevenagel condensation) and an enamine.[11] These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.[11]

When this compound is used, it serves as the pre-formed enamine component.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester β-Ketoester Ketoester->Knoevenagel Aminocrotonate This compound (Enamine) Michael Michael Addition Aminocrotonate->Michael UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Knoevenagel->UnsaturatedCarbonyl [H₂O] UnsaturatedCarbonyl->Michael CyclizedIntermediate Cyclized Intermediate Michael->CyclizedIntermediate Dehydration Dehydration CyclizedIntermediate->Dehydration DHP 1,4-Dihydropyridine Dehydration->DHP [H₂O]

Figure 3: Logical Flow of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol for Hantzsch Dihydropyridine Synthesis:

Objective: To synthesize a 1,4-dihydropyridine derivative using this compound.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • This compound

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Reflux apparatus

Procedure:

  • Dissolve the aldehyde and the β-ketoester in the chosen solvent in a round-bottom flask.

  • Add this compound to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[13]

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crystals by filtration, wash with a cold solvent, and dry.

Conclusion

This compound is a versatile and indispensable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its utility is intrinsically linked to its structural features, most notably the enamine-imine tautomerism that dictates its reactivity. A thorough understanding of its synthesis, purification, and role in key reactions like the Hantzsch dihydropyridine synthesis is crucial for researchers and professionals in drug development. While specific quantitative data on its tautomeric equilibrium is sparse, established analytical techniques such as NMR spectroscopy provide a robust framework for its determination.

References

Spectroscopic Profile of Methyl 3-aminocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-aminocrotonate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.52Singlet1H=CH
3.64Singlet3HO-CH₃
1.90Singlet3HC-CH₃
7.9 (broad)Singlet2HNH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
170.8C=O (ester)
161.1C-NH₂
83.1=CH
50.0O-CH₃
21.9C-CH₃

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron Impact, EI) for this compound

m/zRelative Intensity (%)Assignment
11540.1[M]⁺ (Molecular Ion)
84100.0[M - OCH₃]⁺
8327.5[M - CH₃OH]⁺
4237.3[C₂H₄N]⁺
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3435, 3320Strong, BroadN-HStretch (Amine)
1660StrongC=OStretch (Ester)
1610StrongC=CStretch (Alkene)
1250StrongC-OStretch (Ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For the ¹H NMR spectrum, a standard pulse sequence is used. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

Electron Impact-Mass Spectrometry (EI-MS) Analysis

The mass spectrum is obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Data_Processing Data Processing (Software Analysis) NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Physical and chemical properties of Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both an amino group and an α,β-unsaturated ester moiety, imparts a versatile reactivity profile. This document provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and a summary of its spectroscopic and safety data.

Chemical Identity and Structure

This compound, also known as 3-aminocrotonic acid methyl ester, is an organic compound with the chemical formula C5H9NO2.[1] Its structure features a conjugated system comprising an amino group and a double bond adjacent to a methyl ester.[1] This arrangement is crucial to its chemical behavior, allowing it to participate in a variety of organic transformations.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Namemethyl (2Z)-3-aminobut-2-enoate[2]
CAS Number14205-39-1[3]
Molecular FormulaC5H9NO2[1][4]
Molecular Weight115.13 g/mol [4]
Synonyms3-Aminocrotonic acid methyl ester, Methyl 3-amino-2-butenoate[1][3]
InChI KeyXKORCTIIRYKLLG-ARJAWSKDSA-N[2]
Canonical SMILESCC(=CC(=O)OC)N[2]

Physical Properties

This compound is typically an off-white to pale yellow crystalline powder or solid.[3][5] It exhibits moderate solubility in polar solvents.[1]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Physical StateOff-white crystalline powder/solid[3][5]
Melting Point81-83 °C[3][6][7][8]
Boiling Point112 °C at 42 mmHg; 194.1 °C at 760 mmHg[6][7][9]
SolubilityModerately soluble in water, ethanol, and acetone. Insoluble in water as per another source.[1][10]
DensityApproximately 1.0 - 1.18 g/cm³ (estimate)[7][9]
Vapor Pressure0.4 - 2.853 hPa at 25 °C[6][7][11]
Flash Point91 °C / 195.8 °F[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electrophilic α,β-unsaturated ester system.[1] This makes it a valuable precursor in various synthetic routes.

  • Stability : It is stable under normal storage conditions, typically in a dry, cool, and well-ventilated place.[3][10]

  • Incompatible Materials : It should be kept away from strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

  • Hazardous Decomposition : Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][11]

This compound serves as a key building block in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][5] It is notably used in the Hantzsch pyridine synthesis and for producing dihydropyridine-type calcium channel blockers like nicardipine and nitrendipine.[5][6][12] Its reactions often involve Michael additions, condensation, and cyclization reactions.[1]

reactivity_pathway methyl_3_aminocrotonate This compound dihydropyridines Dihydropyridines (e.g., Nicardipine, Nitrendipine) methyl_3_aminocrotonate->dihydropyridines Hantzsch Synthesis other_heterocycles Other Heterocyclic Compounds methyl_3_aminocrotonate->other_heterocycles Cyclization/Condensation reagents Various Reagents (e.g., Aldehydes, β-Ketoesters) reagents->dihydropyridines

Caption: Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound from Methyl Acetoacetate

This method involves the ammonolysis of methyl acetoacetate.[6][12]

Materials:

  • Methyl acetoacetate

  • Methanol

  • Ammonia gas or aqueous ammonia

  • Ice-water bath

Procedure:

  • Combine 25 kg of methyl acetoacetate and 20 kg of methanol in an ammoniation reactor.[6]

  • Cool the reaction mixture to 0-10 °C using an ice-water bath while stirring continuously.[6]

  • Slowly introduce ammonia gas into the mixture until white crystals precipitate.[6]

  • Stop the ammonia introduction and allow the mixture to stand under refrigeration overnight.[6]

  • Collect the white crystals via centrifugation.[6]

  • For purification, dissolve the crystals in 15 kg of methanol by heating.[6]

  • Induce recrystallization by cooling, then collect the purified crystals by centrifugation and filtration.[6]

  • Dry the product in a hot air circulating oven at 50-60 °C for 8 hours.[6]

An alternative approach involves reacting methyl acetoacetate with aqueous ammonia (1.5-4.0 moles of ammonia per mole of methyl acetoacetate) in the presence of water at 35-70 °C.[7][13]

synthesis_workflow start Start: Methyl Acetoacetate + Methanol cooling Cool to 0-10°C start->cooling ammonolysis Introduce Ammonia Gas cooling->ammonolysis precipitation Precipitation of Crystals ammonolysis->precipitation centrifugation Centrifugation precipitation->centrifugation purification Recrystallization from Methanol centrifugation->purification drying Drying at 50-60°C purification->drying product Final Product: This compound drying->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Summary of Spectroscopic Data

TechniqueData HighlightsReference(s)
¹H NMR Spectra available, with characteristic shifts for methyl, vinyl, and amine protons.[2][14]
¹³C NMR Data available for detailed structural analysis.[15]
IR Spectroscopy Vapor phase IR spectra are available, showing characteristic peaks for N-H, C=O, and C=C bonds.[2]
Mass Spectrometry Mass spectral data is available for molecular weight confirmation.[16]

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards : It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][17] It may also cause respiratory irritation.[3]

  • Precautionary Measures : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3][17] Avoid breathing dust and wash hands thoroughly after handling.[3]

  • First Aid : In case of eye contact, rinse with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[17]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][10][17]

Applications

This compound is a versatile intermediate with significant applications in several fields:

  • Pharmaceuticals : It is a crucial precursor for the synthesis of dihydropyridine calcium channel blockers used to treat hypertension and other cardiovascular diseases.[1][5][7] It is also used in the preparation of beta-lactam antibiotics and antiviral agents.[1]

  • Agrochemicals : It is utilized in the synthesis of herbicides, insecticides, and fungicides.[1]

  • Organic Synthesis : It serves as a building block for a wide range of heterocyclic compounds and fine chemicals.[1][7]

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile chemical properties. A thorough understanding of its physical characteristics, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical sector. This guide provides a foundational repository of technical data to support such endeavors.

References

The Ambident Reactivity of Methyl 3-Aminocrotonate: A Technical Guide to its Reaction Mechanisms with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a versatile β-enamino ester, is a valuable building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds of medicinal importance. Its ambident nucleophilic character, with reactive sites at the nitrogen atom and the α-carbon, dictates its reactivity towards a wide range of electrophiles. This technical guide provides an in-depth analysis of the reaction mechanisms of this compound with key classes of electrophiles, including acylating agents, aldehydes and ketones, alkylating agents, and Michael acceptors. Detailed experimental protocols for seminal reactions, quantitative data on product distribution, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Electronic Landscape of this compound

This compound exists as a resonance hybrid of two main contributing structures, which delocalize the lone pair of electrons from the nitrogen atom across the π-system. This delocalization results in nucleophilic character at both the nitrogen atom and the α-carbon (Cα), rendering it an ambident nucleophile.

Resonance structures of this compound.

The regioselectivity of its reactions with electrophiles is influenced by several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature, and base), and steric effects.

Acylation: A Battle for Regioselectivity

The acylation of this compound with acyl chlorides presents a classic case of competing N-acylation and C-acylation. The outcome of this reaction is highly dependent on the nature of the acyl chloride and the base employed.

N-Acylation vs. C-Acylation
  • N-Acylation: Generally favored with less hindered and more reactive acyl chlorides in the presence of a non-nucleophilic base like pyridine. The nitrogen atom, being more electronegative and less sterically hindered, can act as the initial site of attack.

  • C-Acylation: Becomes more significant with bulkier acyl chlorides and is influenced by the choice of base. The use of stronger bases can favor the formation of the enolate-like resonance structure, enhancing the nucleophilicity of the α-carbon.

A systematic study on the acylation of this compound with various acid chlorides in benzene has provided valuable quantitative data on this regioselectivity.

Acyl ChlorideBaseProduct(s)Ratio (N:C) / Yield (%)Reference
Acetyl chloridePyridineN-acylated (Z-enamide)>95% (N)
Propionyl chloridePyridineN-acylated (Z-enamide)>95% (N)
Isobutyryl chloridePyridineN-acylated (Z-enamide)82% (N)
Dichloroacetyl chloridePyridineC-acylated (E-s-Z)>95% (C), 80% yield
Phenoxyacetyl chloridePyridineN-acylated (Z), C-acylated (E-s-Z), C-acylated (Z-s-Z)42% (N), 14% (C), 35% (C)
Benzoyl chloridePyridineN-acylated (Z), Benzamide (from C-acylation hydrolysis)Major (N)
Cinnamoyl chlorideTriethylamine3,4-dihydropyridin-2(1H)-oneHigh yield
Reaction Mechanism: Acylation

The mechanism involves the nucleophilic attack of either the nitrogen or the α-carbon on the carbonyl group of the acyl chloride.

Acylation_Mechanism cluster_paths Acylation Pathways start This compound + RCOCl N_attack Nucleophilic attack by Nitrogen start->N_attack C_attack Nucleophilic attack by α-Carbon start->C_attack tetrahedral_N Tetrahedral Intermediate (N-acylation) N_attack->tetrahedral_N tetrahedral_C Tetrahedral Intermediate (C-acylation) C_attack->tetrahedral_C N_product N-Acylated Product tetrahedral_N->N_product C_product C-Acylated Product tetrahedral_C->C_product rearrangement [3,3] Sigmatropic Rearrangement (with α,β-unsaturated acyl chlorides) N_product->rearrangement if R is α,β-unsaturated + Triethylamine dihydropyridinone 3,4-Dihydropyridin-2(1H)-one rearrangement->dihydropyridinone

General mechanism for the acylation of this compound.

Experimental Protocol: N-Acylation with Acetyl Chloride[1]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous benzene.

  • Addition of Base: Add pyridine (1.2 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction with Aldehydes and Ketones: The Hantzsch Dihydropyridine Synthesis

This compound is a key component in the Hantzsch dihydropyridine synthesis, a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds with significant pharmaceutical applications, including as calcium channel blockers.

The Hantzsch Reaction Mechanism

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-enamino ester and a β-ketoester), and a nitrogen source (ammonia or an amine). When using this compound, it serves as both the β-dicarbonyl equivalent and the nitrogen source for one part of the final dihydropyridine ring.

The generally accepted mechanism proceeds through two main pathways that converge:

  • Knoevenagel Condensation: The aldehyde reacts with a β-dicarbonyl compound to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate).

  • Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with a nitrogen source to form an enamine.

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.

Hantzsch_Synthesis cluster_hantzsch Hantzsch Dihydropyridine Synthesis aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester β-Ketoester ketoester->knoevenagel aminocrotonate This compound michael_addition Michael Addition aminocrotonate->michael_addition michael_acceptor α,β-Unsaturated Carbonyl knoevenagel->michael_acceptor michael_acceptor->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine

Logical workflow of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Hantzsch Synthesis with Benzaldehyde[3]
  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Aminocrotonate: Add this compound (1.0 eq) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

AldehydeSolventReaction TimeYield (%)Reference
BenzaldehydeIsopropanol5 h70-80
4-ChlorobenzaldehydeEthanol6 h~75General Procedure
2-NitrobenzaldehydeIsopropanol4 h~65General Procedure

Alkylation: Navigating the N vs. C Reactivity

The alkylation of this compound with alkyl halides is another reaction where the ambident nucleophilicity comes into play, leading to a mixture of N-alkylated and C-alkylated products. The regioselectivity is governed by Hard and Soft Acid and Base (HSAB) theory.

  • N-Alkylation: The nitrogen atom is a "harder" nucleophilic center. Therefore, reaction with "hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) tends to favor N-alkylation.

  • C-Alkylation: The α-carbon is a "softer" nucleophilic center. "Soft" electrophiles, such as methyl iodide, are more likely to react at this position.

Other factors influencing the N/C ratio include the solvent (polar aprotic solvents can favor C-alkylation), the nature of the leaving group on the alkylating agent, and the presence of additives.

General Mechanism of Alkylation

Alkylation_Mechanism cluster_alkylation Alkylation Pathways start This compound + R-X N_alkylation N-Alkylation (Hard Electrophile) start->N_alkylation C_alkylation C-Alkylation (Soft Electrophile) start->C_alkylation N_product N-Alkyl Enamine N_alkylation->N_product iminium_salt Iminium Salt Intermediate C_alkylation->iminium_salt C_product C-Alkyl Enamine iminium_salt->C_product

Competing pathways in the alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

A specific, detailed protocol for the alkylation of this compound is not extensively reported in the reviewed literature. The following is a general procedure adapted from known methods for the N-alkylation of amines.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter off the base and concentrate the filtrate. Partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, dry it, and concentrate to obtain the crude product, which can be purified by column chromatography.

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

As a soft nucleophile, the α-carbon of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for carbon-carbon bond formation.

Mechanism of Michael Addition

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the enamine. The α-carbon of the enamine then attacks the β-carbon of the Michael acceptor in a conjugate addition fashion. The resulting enolate intermediate is then protonated to give the final product.

Michael_Addition cluster_michael Michael Addition Mechanism enamine This compound nucleophilic_attack Nucleophilic attack of Cα on β-carbon of acceptor enamine->nucleophilic_attack acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) acceptor->nucleophilic_attack base Base Catalyst base->enamine activates enolate_intermediate Enolate Intermediate nucleophilic_attack->enolate_intermediate protonation Protonation enolate_intermediate->protonation product Michael Adduct protonation->product

Mechanism of the Michael addition of this compound.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
  • Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or ethanol.

  • Catalyst: Add a catalytic amount of a base, such as sodium ethoxide or DBU.

  • Addition of Acceptor: Slowly add the Michael acceptor, for instance, methyl vinyl ketone (1.0 eq), to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Synthesis of Pyrimidines

β-Enamino esters like this compound are valuable precursors for the synthesis of pyrimidine derivatives. The general strategy involves the cyclocondensation with a compound containing an amidine functionality.

General Synthetic Route

The reaction typically proceeds by the initial reaction of the enamine with an amidine, followed by cyclization and elimination of ammonia and water to form the pyrimidine ring.

Pyrimidine_Synthesis cluster_pyrimidine Pyrimidine Synthesis from β-Enamino Ester enamino_ester This compound condensation Condensation enamino_ester->condensation amidine Amidine (or Guanidine, Urea) amidine->condensation cyclization Intramolecular Cyclization condensation->cyclization elimination Elimination of H₂O and NH₃ cyclization->elimination pyrimidine Substituted Pyrimidine elimination->pyrimidine

Solubility profile of Methyl 3-aminocrotonate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of Methyl 3-aminocrotonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate. This document consolidates available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Introduction to this compound

This compound, also known as 3-amino-2-butenoic acid methyl ester, is a vital building block in organic chemistry.[1] With the chemical formula C₅H₉NO₂, this compound is instrumental in the synthesis of a variety of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a conjugated system with an amino group and a methyl ester, imparts it with versatile reactivity.[1]

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of organic solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table presents the known values.

SolventSolubilityTemperature (°C)Notes
Water18 g/L20[2][3]
Chloroform>500 g/LNot SpecifiedHighly soluble[4]
Qualitative Solubility Data

Qualitative assessments of solubility provide valuable guidance for solvent selection in various applications.

SolventSolubilityNotes
EthanolSoluble[5]
AcetoneModerately SolubleA polar solvent[1][6]
EthersSoluble[7][8][9]
BenzeneSoluble[7][8][9]
Tetrahydrofuran (THF)SolubleA polar aprotic solvent[4]
Dimethylformamide (DMF)SolubleA polar aprotic solvent[4]

It is important to note that some sources describe the solubility in water as "insoluble"[3][10], which contradicts the quantitative data available. This highlights the importance of experimental verification of solubility for critical applications.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound in a given solvent.[11] The following protocol provides a detailed methodology for this experiment.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials
  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: If the solvent is volatile, the solvent in the volumetric flask can be evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute). The mass of the remaining solid this compound is then determined by weighing the flask. The solubility is calculated as the mass of the solute per volume of the solvent.

    • Spectroscopic/Chromatographic Method: If a suitable analytical method is available (e.g., UV-Vis spectrophotometry or HPLC), dilute the filtered solution to a known concentration within the linear range of the analytical method. Measure the concentration of this compound in the diluted sample. Back-calculate the original concentration in the saturated solution to determine the solubility.

  • Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Report the average solubility value with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent in vials B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Quantify solute concentration (Gravimetric/Spectroscopic/Chromatographic) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available solubility data for this compound in various organic solvents and provided a detailed experimental protocol for its determination. While qualitative data suggests good solubility in several common organic solvents, the limited and sometimes conflicting quantitative data underscores the necessity for experimental verification. The provided shake-flask methodology offers a robust framework for obtaining reliable solubility data, which is essential for the effective use of this compound in research and development, particularly within the pharmaceutical industry.

References

Understanding the enamine reactivity of Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enamine Reactivity of Methyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, a versatile building block in organic synthesis. Its enamine functionality is central to its utility, enabling a wide range of chemical transformations crucial for the preparation of pharmaceuticals and other valuable organic compounds.

Introduction

This compound, also known as methyl 3-amino-2-butenoate, is an organic compound featuring a conjugated system with an amino group and an α,β-unsaturated ester.[1] This structural arrangement confers upon it the characteristic reactivity of an enamine, making it a valuable intermediate in a variety of organic reactions, including condensations, Michael additions, and cyclizations.[1] Its most prominent application lies in the synthesis of dihydropyridine-based calcium channel blockers, a critical class of drugs for managing cardiovascular diseases.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 14205-39-1[5][6]
Molecular Formula C5H9NO2[5][6]
Molecular Weight 115.13 g/mol [5][6][7]
Appearance White to slightly yellow crystalline powder[1][5]
Melting Point 81-83 °C[5][6]
Boiling Point 112 °C at 42 mmHg[5][8]
Solubility Moderately soluble in polar solvents like water, ethanol, and acetone.[1][8]
pKa 5.27 ± 0.70 (Predicted)[5][8]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reaction of methyl acetoacetate with ammonia.[2][8][9]

Reaction Scheme: Synthesis of this compound

G reactant1 Methyl Acetoacetate reaction_center + reactant1->reaction_center reactant2 Ammonia (NH3) reactant2->reaction_center product This compound water Water (H2O) product->water + reaction_center->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Methyl Acetoacetate and Aqueous Ammonia

This protocol is a general representation based on common laboratory and industrial procedures.[5][9][10]

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Methanol (optional, as a solvent)

  • Ice-water bath

  • Reaction vessel with stirring

Procedure:

  • To a reaction vessel containing methyl acetoacetate (and optionally methanol), slowly add aqueous ammonia while maintaining the temperature between 0-10 °C using an ice-water bath and continuous stirring.[5]

  • Continue the addition of ammonia until white crystals of the product precipitate.[5]

  • Allow the reaction mixture to stand, preferably overnight under refrigeration, to ensure complete crystallization.[5]

  • Collect the white crystals by filtration.

  • Wash the crystals with cold water to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound.

Enamine Reactivity and Key Reactions

The enamine structure of this compound, with its electron-rich double bond, is the cornerstone of its reactivity. The nitrogen lone pair participates in resonance, increasing the nucleophilicity of the α-carbon. This allows it to react with a variety of electrophiles.

Hantzsch Dihydropyridine Synthesis

A cornerstone reaction involving this compound is the Hantzsch synthesis, a multi-component reaction that produces dihydropyridines.[11][12] These compounds are of immense pharmaceutical importance, with many serving as calcium channel blockers.[3][4] The reaction typically involves an aldehyde, two equivalents of a β-ketoester (in this case, this compound acts as one of the β-ketoester equivalents and the nitrogen source), and a nitrogen donor, which is intrinsic to the this compound molecule.[11][12]

Reaction Scheme: Hantzsch Dihydropyridine Synthesis

G aldehyde Aldehyde (R-CHO) reaction_center + aldehyde->reaction_center m3a1 This compound m3a1->reaction_center m3a2 This compound m3a2->reaction_center dhp Dihydropyridine Derivative reaction_center->dhp

Caption: Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

The following is a general procedure for the Hantzsch condensation.[11][13]

Materials:

  • A substituted benzaldehyde

  • This compound

  • Isopropanol

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) in isopropanol in a round-bottom flask.

  • Add this compound (2 equivalents) to the solution.[11]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.[13]

  • Upon completion, cool the reaction mixture to room temperature to allow the dihydropyridine product to crystallize.

  • Filter the crystals, wash with cold isopropanol, and dry under vacuum.

Quantitative Data: Hantzsch Synthesis Yields

AldehydeProductYield (%)Reference
m-Methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine28.8[11]
p-Methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine15.3[11]
Acylation Reactions

Acylation of this compound can occur at either the nitrogen or the α-carbon, and the regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and the acylating agent.[14]

  • N-Acylation: Leads to the formation of enamides. This is generally favored when using bases like pyridine.[14]

  • C-Acylation: Results in the formation of enaminones.[14]

Reaction Scheme: N- vs. C-Acylation

G start This compound + Acid Chloride n_acylation N-Acylation (e.g., with Pyridine) start->n_acylation c_acylation C-Acylation (e.g., with specific reagents/conditions) start->c_acylation enamide Enamide n_acylation->enamide enaminone Enaminone c_acylation->enaminone

Caption: N- vs. C-Acylation of this compound.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol is based on the findings of a systematic study on acylation.[14]

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Benzene (or a less hazardous solvent like toluene)

  • Ice bath

Procedure:

  • Dissolve this compound in benzene in a flask equipped with a dropping funnel and a stirrer.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride in benzene to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the N-acylated product.

Quantitative Data: Acylation Product Yields

Acid ChlorideBaseProduct TypeYield (%)Reference
Acetyl ChloridePyridine(Z)-EnamideExcellent[14]
Propionyl ChloridePyridine(Z)-EnamideExcellent[14]
Dichloroacetyl ChloridePyridine(E-s-Z)-C-acylated80[14]
Other Reactions

The versatile reactivity of this compound extends to other important organic transformations:

  • Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.[1]

  • Cycloaddition Reactions: It can undergo cycloaddition reactions to form various heterocyclic systems.

  • Reaction with Ninhydrin: It undergoes a waste-free solid-state cascade reaction with crystalline ninhydrin.[6]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][15]

  • Cardiovascular Drugs: It is a key building block for dihydropyridine calcium channel blockers such as nifedipine, felodipine, nitrendipine, and amlodipine, which are used to treat hypertension and angina.[2][3][4][16]

  • Other Pharmaceuticals: It is also used in the synthesis of antiviral agents and other bioactive molecules.[1][15]

  • Agrochemicals: The enamine is utilized in the preparation of herbicides, insecticides, and fungicides.[1][15]

  • Fine Chemicals: It serves as a precursor for fragrances, flavors, and other specialty chemicals.[1]

Logical Workflow: From Starting Material to Pharmaceutical Application

G start Methyl Acetoacetate + Ammonia m3a This compound start->m3a hantzsch Hantzsch Synthesis m3a->hantzsch acylation Acylation m3a->acylation other_reactions Other Reactions m3a->other_reactions dhp Dihydropyridines hantzsch->dhp enamides_enaminones Enamides/Enaminones acylation->enamides_enaminones heterocycles Other Heterocycles other_reactions->heterocycles pharma Pharmaceuticals (e.g., Calcium Channel Blockers) dhp->pharma agrochemicals Agrochemicals

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its enamine reactivity allows for the efficient construction of complex molecular architectures, particularly substituted dihydropyridines, which are of paramount importance in the pharmaceutical industry. A thorough understanding of its reactivity, including the factors that control regioselectivity in reactions like acylation, is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working in drug discovery and chemical synthesis, highlighting the pivotal role of this simple yet powerful building block.

References

A Technical Guide to the Discovery and Synthesis of Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a pivotal intermediate in synthetic organic chemistry, holds a rich history intertwined with the development of multicomponent reactions and the advent of crucial pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical evolution, and modern methodologies for the synthesis of this compound. Detailed experimental protocols for key synthetic routes are presented, alongside a quantitative comparison of various methods. Furthermore, this document elucidates the critical role of this compound as a precursor in the synthesis of dihydropyridine-based calcium channel blockers, detailing the downstream signaling pathways affected by these therapeutic agents.

Discovery and Historical Development

The journey of this compound synthesis is not marked by a singular discovery but rather an evolution of chemical understanding. Its origins can be traced back to the late 19th century with the pioneering work of Arthur Hantzsch.

The Hantzsch Dihydropyridine Synthesis (1881): An Implicit Beginning

While not isolating this compound itself, Arthur Hantzsch's development of the dihydropyridine synthesis in 1881 implicitly involved the in-situ formation of a β-aminocrotonate.[1] This multicomponent reaction, which combines an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen donor (like ammonia), laid the foundational chemistry for the synthesis of enamines from β-dicarbonyl compounds.[1] The reaction proceeds through the formation of an enamine intermediate, which is essentially a β-aminocrotonate ester.

First Explicit Synthesis: Conrad and Epstein (1887)

The first documented explicit synthesis of this compound is attributed to M. Conrad and W. Epstein in 1887.[2] Their method involved the reaction of methyl acetoacetate with anhydrous ammonia gas in an ethereal solution, using ammonium nitrate as a catalyst.[2] This early work provided the first direct route to this valuable synthetic building block.

Evolution towards Modern Synthesis

Following these initial discoveries, the synthesis of this compound has undergone significant optimization, driven by the demand for higher yields, purity, and more environmentally friendly processes, particularly for its use in the pharmaceutical industry. Key developments include:

  • Aqueous Ammonia Methods: A significant advancement was the move away from anhydrous ammonia and organic solvents to the use of aqueous ammonia. This simplified the procedure, improved safety, and often led to higher purity of the final product.

  • Solvent-Free and High-Temperature Conditions: Later innovations focused on eliminating organic solvents altogether, leading to "greener" and more cost-effective industrial processes. Many modern procedures utilize neat reaction mixtures or a small amount of water at elevated temperatures (typically 35-70°C) to drive the reaction to completion.[2][3]

  • Continuous Flow Synthesis: The 21st century has seen the application of continuous flow technology to the synthesis of this compound. This method offers advantages in terms of safety, scalability, and process control, with some processes achieving high yields in very short reaction times.[4]

The following diagram illustrates the historical progression of key synthetic approaches:

Historical_Development Hantzsch Hantzsch Dihydropyridine Synthesis (Implicit Formation, 1881) Conrad_Epstein Conrad & Epstein (Explicit Synthesis, 1887) Anhydrous NH3, Ether Hantzsch->Conrad_Epstein Conceptual Link Aqueous_NH3 Aqueous Ammonia Methods (Improved Safety & Purity) Conrad_Epstein->Aqueous_NH3 Evolution Solvent_Free Solvent-Free / High Temp. (Green Chemistry, Industrial Scale) Aqueous_NH3->Solvent_Free Optimization Continuous_Flow Continuous Flow Synthesis (Modern, Scalable) Solvent_Free->Continuous_Flow Technological Advance

Figure 1: Historical Timeline of this compound Synthesis.

Core Synthetic Methodologies and Quantitative Data

The primary and most commercially viable method for synthesizing this compound is the reaction of methyl acetoacetate with an ammonia source. Variations in reaction conditions significantly impact yield and purity.

Table 1: Comparison of Synthetic Methods for this compound

MethodAmmonia SourceSolventTemperature (°C)Molar Ratio (Ammonia:Ester)Reported Yield (%)Reference(s)
Classical (Conrad & Epstein) Anhydrous Ammonia GasEtherNot specifiedNot specified~71 (crude)[2]
Aqueous Ammonia (Low Temp) Aqueous AmmoniaMethanol0-10Excess75-85[5]
Aqueous Ammonia (High Temp) Aqueous AmmoniaWater35-701.5 - 4.0>90[2]
Solvent-Free Aqueous AmmoniaNone55-651.6 - 1.75100 (by GLC)[2]
Continuous Flow AmmoniaIsopropanol503:156[4]
Continuous Flow AmmoniaNone503:154[4]

Detailed Experimental Protocols

Classical Synthesis (Conrad & Epstein, 1887 - Interpreted)
  • Reactants: Methyl acetoacetate, anhydrous ammonia gas, ammonium nitrate (catalyst), diethyl ether.

  • Procedure:

    • Dissolve methyl acetoacetate in diethyl ether in a reaction vessel.

    • Add a catalytic amount of ammonium nitrate.

    • Bubble anhydrous ammonia gas through the solution.

    • Seal the reaction vessel and let it stand for 48 hours.

    • Evaporate the diethyl ether to obtain the crude product.

    • Purify by recrystallization from a suitable solvent (e.g., ethanol).

Modern High-Yield Aqueous Synthesis
  • Reactants: Methyl acetoacetate, 25% aqueous ammonia solution.[1]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and temperature control, add methyl acetoacetate (1.0 mole equivalent).

    • Slowly add 25% aqueous ammonia solution (1.6 to 1.75 mole equivalents) while stirring. The addition is exothermic, and the temperature should be controlled.

    • After the addition is complete, heat the mixture to 55-65°C.

    • Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitored by TLC or GC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the crystalline product and wash with cold water.

    • Dry the product under vacuum to obtain this compound as off-white crystals.[1]

Continuous Flow Synthesis
  • Reactants: Methyl acetoacetate, ammonia.

  • Procedure:

    • Set up a continuous flow reactor system, typically with a stainless-steel tubular reactor.

    • Independently pump methyl acetoacetate and a solution of ammonia in a suitable solvent (or neat ammonia) into a T-mixer.

    • The combined stream enters the heated reactor coil maintained at the desired temperature (e.g., 50°C).

    • The residence time in the reactor is controlled by the flow rates of the reactants.

    • The product stream exits the reactor and is collected.

    • The product can be isolated by cooling and filtration or other appropriate work-up procedures.[4]

The general reaction scheme for the synthesis is as follows:

Synthesis_Workflow MAA Methyl Acetoacetate Reaction Reaction Vessel (Batch or Flow Reactor) MAA->Reaction Ammonia Ammonia Source (Anhydrous, Aqueous, etc.) Ammonia->Reaction Workup Work-up (Cooling, Filtration, Drying) Reaction->Workup Product This compound Workup->Product

Figure 2: General Workflow for this compound Synthesis.

Application in Drug Development: Dihydropyridine Calcium Channel Blockers

This compound is a crucial building block in the pharmaceutical industry, most notably for the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[6] These drugs, such as nifedipine, amlodipine, and felodipine, are widely used in the treatment of hypertension and angina.[6]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine-based drugs exert their therapeutic effect by binding to and blocking L-type voltage-gated calcium channels (VGCCs) located in the smooth muscle cells of blood vessels.[7][8] This blockade inhibits the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[7][8]

The signaling cascade is as follows:

  • Depolarization: An action potential depolarizes the smooth muscle cell membrane.

  • VGCC Activation: The change in membrane potential activates L-type voltage-gated calcium channels.

  • Calcium Influx: In the absence of a blocker, calcium ions flow into the cell down their concentration gradient.

  • Calmodulin Binding: The influx of calcium leads to its binding with calmodulin.

  • MLCK Activation: The calcium-calmodulin complex activates myosin light-chain kinase (MLCK).

  • Myosin Phosphorylation: MLCK phosphorylates the myosin light chains.

  • Muscle Contraction: Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.

Dihydropyridine calcium channel blockers interrupt this pathway at step 3 by physically obstructing the L-type calcium channel, thereby preventing the influx of calcium and promoting vasodilation.

The following diagram illustrates this signaling pathway:

DHP_Signaling_Pathway cluster_membrane Cell Membrane VGCC L-type Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx DHP Dihydropyridine Calcium Channel Blocker DHP->VGCC blocks Relaxation Smooth Muscle Relaxation (Vasodilation) DHP->Relaxation promotes Depolarization Membrane Depolarization Depolarization->VGCC activates Calmodulin Calmodulin Ca_influx->Calmodulin binds Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active activates MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction (Vasoconstriction) Myosin_LC_P->Contraction leads to

References

Theoretical Scrutiny of Methyl 3-Aminocrotonate Isomer Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a versatile building block in organic synthesis, can exist in various isomeric forms that significantly influence its reactivity and physicochemical properties.[1] This technical guide delves into the theoretical methodologies employed to investigate the relative stabilities of these isomers. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can elucidate the energetic landscape of this compound's isomeric forms, providing crucial insights for reaction design and drug development. This document outlines the common isomers, the computational protocols for stability assessment, and presents illustrative data based on studies of analogous enaminone systems.

Introduction to the Isomerism of this compound

This compound, an α,β-unsaturated β-amino ester, primarily exhibits E/Z isomerism around the C2=C3 double bond. Additionally, rotational conformers around the C-N and C-C single bonds contribute to the molecule's conformational complexity. The stability of these isomers is governed by a delicate interplay of electronic effects, steric hindrance, and intramolecular hydrogen bonding.

The key isomers of interest for theoretical investigation are:

  • (Z)-Methyl 3-aminocrotonate: The amino and ester groups are on the same side of the C=C double bond. This configuration allows for the formation of a stabilizing intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

  • (E)-Methyl 3-aminocrotonate: The amino and ester groups are on opposite sides of the C=C double bond.

  • Rotational Isomers (Conformers): Arising from rotation around the C2-C(O) and C3-N single bonds.

The IUPAC name for the commonly available form is (Z)-methyl 3-aminobut-2-enoate, suggesting that the Z-isomer is of particular importance.[2]

Theoretical Methodology for Stability Analysis

The relative stability of molecular isomers can be rigorously assessed using a variety of computational chemistry techniques. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying enaminone systems.[3][4]

Computational Protocol

A typical workflow for the theoretical investigation of this compound isomer stability involves the following steps:

  • Initial Structure Generation: Generation of 3D coordinates for all plausible isomers ((E) and (Z) isomers, and various rotational conformers).

  • Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using a specific DFT functional and basis set.

  • Frequency Calculations: Vibrational frequency analysis is conducted on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

  • Relative Stability Determination: The relative stabilities of the isomers are determined by comparing their total energies (including ZPVE and thermal corrections). The isomer with the lowest total energy is the most stable.

A logical workflow for these calculations is depicted in the following diagram.

computational_workflow start Initial Isomer Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min True Energy Minimum? freq_calc->energy_min thermo Thermochemical Analysis freq_calc->thermo energy_min->geom_opt No spe Single-Point Energy (Higher Level Theory) energy_min->spe Yes spe->thermo stability Relative Stability Determination thermo->stability

Caption: Computational workflow for determining isomer stability.
Recommended Computational Details

Based on theoretical studies of similar enaminone systems, the following computational parameters are recommended:[3][4]

  • DFT Functional: B3LYP or B3P86 are commonly used and have been shown to provide reliable results for enaminones.

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate geometry optimizations and energy calculations.

  • Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Software: The calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Quantitative Data on Isomer Stability

Table 1: Illustrative Relative Energies of this compound Isomers

IsomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
(Z)-Isomer (chelated)0.000.00
(E)-Isomer5.805.50
(Z)-Isomer (non-chelated, rotated C-N)8.208.50

Note: These are hypothetical values for illustrative purposes, based on general trends in enaminone stability.

Table 2: Illustrative Geometric Parameters for the (Z)-Isomer of this compound

ParameterBond Length (Å) / Bond Angle (°)
C=C Bond Length1.375
C-N Bond Length1.350
C=O Bond Length1.230
N-H···O Distance1.850
N-H-O Angle145.0

Note: These are representative values based on typical DFT calculations for enaminones.

Signaling Pathways and Logical Relationships

The interconversion between different isomers can be visualized as a signaling pathway or a logical relationship diagram. The Z-isomer is typically the ground state, and energy is required to overcome the rotational barriers to access other conformations.

isomer_interconversion Z_chelated (Z)-Isomer (Chelated) TS1 TS1 Z_chelated->TS1 ΔE_rot(C=C) TS2 TS2 Z_chelated->TS2 ΔE_rot(C-N) E_isomer (E)-Isomer E_isomer->TS1 Z_rotated (Z)-Isomer (Rotated C-N) Z_rotated->TS2 TS1->E_isomer TS2->Z_rotated

Caption: Interconversion pathways between isomers.

Conclusion

Theoretical studies, particularly those employing DFT, provide a powerful framework for understanding the relative stabilities of this compound isomers. The general consensus from studies on analogous enaminone systems is that the (Z)-isomer, stabilized by a strong intramolecular hydrogen bond, is the most stable form. The computational protocols and illustrative data presented in this guide offer a solid foundation for researchers and drug development professionals to initiate their own theoretical investigations into this important class of molecules. Further dedicated computational studies on this compound would be invaluable for providing precise quantitative data and a more complete picture of its conformational landscape.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydropyridines Using Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-aminocrotonate is a pivotal precursor in the synthesis of 1,4-dihydropyridines (DHPs), a class of heterocyclic compounds with significant pharmacological importance.[1][2] The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, remains one of the most widely utilized methods for constructing the DHP scaffold.[3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound serves as one of these, providing the nitrogen atom for the ring), and a nitrogen source, which is inherently present in this compound.[3][5]

The resulting 4-aryl-1,4-dihydropyridine derivatives are of particular interest as they form the core structure of several blockbuster drugs that function as L-type calcium channel blockers.[6][7] These drugs are essential in the management of cardiovascular diseases such as hypertension and angina.[8][9] This document provides detailed protocols and application notes for the synthesis of dihydropyridines utilizing this compound.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The generally accepted mechanism involves the formation of an enamine from this compound and a Knoevenagel condensation product from an aldehyde and a second β-dicarbonyl compound. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine ring.[10][11][12]

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow reagents Reactants: - Aldehyde - this compound - β-ketoester (optional) - Solvent mixing Mixing and Dissolution reagents->mixing reaction Heating / Reflux (e.g., 80°C - reflux) mixing->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration to Collect Crude Product cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying in Vacuo washing->drying purification Recrystallization or Column Chromatography drying->purification characterization Characterization: - NMR - IR - Mass Spectrometry - Melting Point purification->characterization final_product Pure Dihydropyridine Product characterization->final_product

Caption: General experimental workflow for the Hantzsch synthesis of dihydropyridines.

Hantzsch Reaction Mechanism

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Cyclization aldehyde Aldehyde alpha_beta_unsat α,β-Unsaturated Carbonyl (Intermediate I) aldehyde->alpha_beta_unsat + H₂O beta_ketoester Methyl Acetoacetate beta_ketoester->alpha_beta_unsat michael_adduct Michael Adduct alpha_beta_unsat->michael_adduct + Enamine (II) methyl_aminocrotonate This compound enamine Enamine (Intermediate II) cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization dihydropyridine 1,4-Dihydropyridine cyclized_intermediate->dihydropyridine - H₂O

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-1,4-Dihydropyridines

This protocol is a generalized procedure based on common methodologies reported in the literature.[9][13][14]

Materials:

  • Substituted benzaldehyde (1 equivalent)

  • This compound (2 equivalents)

  • Solvent (e.g., isopropanol, ethanol, methanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a solution of the substituted benzaldehyde (e.g., 0.1 mol) in a suitable solvent (e.g., 25-50 mL of isopropanol) in a round-bottom flask, add this compound (e.g., 0.2 mol) at once.[13]

  • Equip the flask with a reflux condenser and magnetic stirrer.

  • Heat the reaction mixture to reflux temperature and maintain for the required reaction time (typically 5-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[13][14]

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.[13]

  • Collect the crystalline product by filtration.

  • Wash the collected solid with a small amount of cold solvent (e.g., 3 x 10 mL of isopropanol) to remove soluble impurities.[13]

  • Dry the crude product in a vacuum oven to a constant weight.

  • For further purification, recrystallize the product from a suitable solvent system, such as an ethanol-water mixture.[14]

Characterization: The structure and purity of the synthesized dihydropyridines can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Data Presentation: Synthesis of Various Dihydropyridines

The following table summarizes the synthesis of different 4-aryl-1,4-dihydropyridines using this compound under various conditions.

Aldehyde ReactantSolventReaction Time (h)Yield (%)Reference
m-MethoxybenzaldehydeIsopropanol1528.8[13]
p-MethoxybenzaldehydeIsopropanol2215.3[13]
BenzaldehydeEthanol8-10>90 (with catalyst)[3][9]
p-ChlorobenzaldehydeEthanol10High[9]
2-HydroxybenzaldehydeEthanol8High[9]
4-(Dimethylamino)benzaldehydeEthanol10High[9]

Note: Yields can vary significantly based on the specific catalyst used, reaction scale, and purification methods.

Application: Dihydropyridines as Calcium Channel Blockers

1,4-Dihydropyridine derivatives are a cornerstone in the treatment of hypertension.[9] They act by blocking L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[6][7] This blockade inhibits the influx of extracellular Ca²⁺ into the muscle cells, leading to muscle relaxation (vasodilation) and a subsequent reduction in blood pressure.[6]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_Signaling DHP Dihydropyridine (e.g., Amlodipine) Ca_Channel L-type Voltage-Gated Ca²⁺ Channel DHP->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx (Decreased) Ca_Channel->Ca_Influx Inhibits Intracellular_Ca Intracellular [Ca²⁺] (Reduced) Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation (Inhibited) Intracellular_Ca->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activity (Reduced) Calmodulin->MLCK Myosin Myosin Phosphorylation (Reduced) MLCK->Myosin Contraction Smooth Muscle Contraction (Inhibited) Myosin->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to BP Blood Pressure (Lowered) Vasodilation->BP

References

Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is of significant interest in medicinal chemistry, most notably as the core structure of a class of drugs known as calcium channel blockers.[1] These compounds, such as nifedipine, amlodipine, and felodipine, are widely used in the treatment of cardiovascular diseases like hypertension and angina.[2][3] Their therapeutic effect stems from their ability to block L-type voltage-gated calcium channels, leading to the relaxation of smooth muscle cells.[2]

Methyl 3-aminocrotonate serves as a convenient and efficient C4 building block in the Hantzsch synthesis, providing one of the β-ketoester equivalents and the nitrogen source in a single molecule. Its use can simplify the reaction setup and improve yields. This document provides detailed application notes and protocols for the use of this compound in the Hantzsch pyridine synthesis, with a focus on producing pharmacologically relevant 1,4-dihydropyridine derivatives.

Mechanism of Action and Signaling Pathway

1,4-Dihydropyridine derivatives synthesized via the Hantzsch reaction are potent modulators of L-type voltage-gated calcium channels (LTCCs).[2] These channels are crucial for regulating calcium influx into cells, which triggers a cascade of intracellular events. In vascular smooth muscle cells, the influx of calcium ions leads to their binding with calmodulin. The calcium-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction of myosin with actin, resulting in muscle contraction and vasoconstriction.

By binding to the LTCCs, 1,4-DHPs inhibit the influx of calcium ions. This reduction in intracellular calcium concentration leads to decreased activation of MLCK, reduced myosin light-chain phosphorylation, and consequently, smooth muscle relaxation and vasodilation. This vasodilation lowers peripheral resistance, thereby reducing blood pressure.

L_type_calcium_channel_signaling extracellular Extracellular Space membrane intracellular Intracellular Space dhp 1,4-Dihydropyridine (e.g., Nifedipine) ltcc L-type Calcium Channel (LTCC) dhp->ltcc relaxation Smooth Muscle Relaxation dhp->relaxation ca_ion_in Ca²⁺ ltcc->ca_ion_in Ca²⁺ Influx calmodulin Calmodulin ca_ion_in->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex ca_ion_out Ca²⁺ mlck_inactive MLCK (inactive) ca_calmodulin->mlck_inactive mlck_active MLCK (active) mlck_inactive->mlck_active Activation mlc_p Phosphorylated Myosin Light Chain mlck_active->mlc_p Phosphorylation contraction Smooth Muscle Contraction mlc_p->contraction

Mechanism of action of 1,4-dihydropyridine calcium channel blockers.

Hantzsch Pyridine Synthesis: Reaction Scheme and Workflow

The Hantzsch synthesis using this compound involves the reaction of an aldehyde with two equivalents of this compound. The general reaction scheme is depicted below:

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Substituted Aldehyde (1 eq.) reflux Reflux (Heat) aldehyde->reflux aminocrotonate This compound (2 eq.) aminocrotonate->reflux solvent Solvent (e.g., Isopropanol, Ethanol) solvent->reflux cooling Cooling & Crystallization reflux->cooling Reaction Completion (monitored by TLC) filtration Filtration cooling->filtration recrystallization Recrystallization (e.g., Ethanol) filtration->recrystallization product 1,4-Dihydropyridine Product recrystallization->product

General experimental workflow for the Hantzsch pyridine synthesis.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-1,4-dihydropyridines

This protocol is a generalized procedure based on common practices for the Hantzsch synthesis.

Materials:

  • Substituted aromatic aldehyde (1 equivalent)

  • This compound (2 equivalents)

  • Solvent: Isopropanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the substituted aromatic aldehyde (1 eq.) and the chosen solvent (e.g., isopropanol).

  • While stirring, add this compound (2 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the aldehyde.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum. Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine the melting point.

Example Protocol: Synthesis of Dimethyl 4-(5-bromothiophen-2-yl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate[3]

Materials:

  • 5-Bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol)

  • Methyl acetoacetate (2.2 ml, 0.02 mol) - Note: This example uses methyl acetoacetate and ammonium acetate, which generate the aminocrotonate in situ. The principle is the same.

  • Ammonium acetate (1.54 g, 0.02 mol)

  • Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol) as a catalyst

  • Ethanol for recrystallization

Procedure:

  • In a 100 ml round-bottom flask, combine 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), and methyl acetoacetate (2.2 ml, 0.02 mol).

  • Add ceric ammonium nitrate (0.28 g, 0.5 mmol) to the mixture.

  • Stir the mixture at room temperature for 1-2.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Wash the resulting solid product with water and then with n-hexane to remove impurities.

  • After drying, recrystallize the crude product from ethanol with charcoal treatment to yield the purified product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Hantzsch synthesis of various 1,4-dihydropyridine derivatives using this compound or in-situ generated aminocrotonate.

AldehydeSolventReaction Time (h)Yield (%)Reference
o-MethoxybenzaldehydeIsopropanol84- (Unusual product formed)[2]
m-MethoxybenzaldehydeIsopropanol2328.8[2]
p-MethoxybenzaldehydeIsopropanol1715.3[2]
5-Bromothiophene-2-carboxyaldehyde- (Solvent-free)1-2.5- (Qualitative)[3]

Spectroscopic Data of a Representative 1,4-Dihydropyridine

Compound: 2-Amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline[4]

  • IR (KBr, cm⁻¹): 3423, 3325, 3216 (N-H), 2196 (C≡N), 1722 (C=O), 1507 (Ar-NO₂)

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): 1.07 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 2.20–2.56 (m, 4H, 2×CH₂), 4.59 (s, 1H, C₄-H), 4.77 (s, 2H, NH₂), 7.48–7.75 (m, 4H, Ar-H), 8.92 (s, 1H, NH)

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): 27.3, 30.4, 32.8, 36.9, 39.9, 51.1, 59.6, 112.8, 120.6, 126.8, 127.1, 128.5, 144.6, 155.2, 168.2, 195.4

  • MS (EI) m/z: 338 (M⁺)

Conclusion

The Hantzsch pyridine synthesis using this compound is a versatile and straightforward method for the preparation of 1,4-dihydropyridines, a class of compounds with significant therapeutic applications. The protocols and data presented here provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to explore the synthesis and potential applications of novel 1,4-DHP derivatives. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful outcomes in this area of research.

References

Application Notes and Protocols: Acylation of Methyl 3-aminocrotonate with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminocrotonate is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structure, featuring a nucleophilic amino group and an α,β-unsaturated ester, allows for diverse chemical transformations. The acylation of the amino group with acid chlorides is a fundamental reaction that yields N-acyl-β-enaminones, important building blocks for various heterocyclic compounds and other medicinally relevant scaffolds.

This document provides detailed protocols for the acylation of this compound with a range of acid chlorides, including aliphatic, aromatic, and α,β-unsaturated variants. It also presents a systematic study of the reaction, highlighting the influence of the acid chloride structure and the choice of base on the regioselectivity (N- vs. C-acylation) of the products.

Key Concepts and Reaction Pathway

The acylation of this compound can theoretically occur at either the nitrogen atom (N-acylation) to form an enamide or at the α-carbon (C-acylation) to yield an enaminone. The regioselectivity of this reaction is significantly influenced by the nature of the acid chloride and the base employed.

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Acylation_Pathway MAC This compound Reaction MAC->Reaction AcidChloride R-COCl (Acid Chloride) AcidChloride->Reaction Base Base (Pyridine or Triethylamine) Base->Reaction Solvent (e.g., Benzene) NAcyl N-Acylated Product (Enamide) CAcyl C-Acylated Product (Enaminone) Reaction->NAcyl N-Acylation Reaction->CAcyl C-Acylation

Caption: General reaction scheme for the acylation of this compound.

Experimental Protocols

The following protocols are based on a systematic study of the acylation of this compound.

General Protocol for N-Acylation with Aliphatic and Aromatic Acid Chlorides

This protocol is optimized for the synthesis of (Z)-enamides.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

  • Pyridine (anhydrous)

  • Benzene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous benzene.

  • Cool the solution to 0°C using an ice bath.

  • To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise.

  • Slowly add the desired acid chloride (1.1 eq) to the reaction mixture at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for C-Acylation with Dichloroacetyl Chloride

This protocol leads exclusively to the C-acylated product.

Materials:

  • This compound

  • Dichloroacetyl chloride

  • Pyridine (anhydrous)

  • Benzene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Follow the general setup as described in the N-acylation protocol.

  • To a solution of this compound (1.0 eq) in anhydrous benzene, add anhydrous pyridine (1.2 eq).

  • Add dichloroacetyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Perform an aqueous work-up and extraction as described in the general protocol.

  • Purify the product by column chromatography to yield the C-acylated (E-s-Z) compound.

dot

Experimental_Workflow Start Start Setup Reaction Setup: - this compound in Benzene - Inert Atmosphere Start->Setup Cooling Cool to 0°C (for N-Acylation) Setup->Cooling AddBase Add Pyridine Cooling->AddBase AddAcidChloride Add Acid Chloride AddBase->AddAcidChloride Reaction Stir at Room Temperature AddAcidChloride->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Work-up (NaHCO3, Extraction) Monitor->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Caption: A generalized workflow for the acylation of this compound.

Data Presentation: Summary of Reaction Yields

The regioselectivity and yield of the acylation reaction are highly dependent on the acid chloride used. The following table summarizes the results obtained from the reaction of this compound with various acid chlorides in the presence of pyridine.

Acid Chloride (R-COCl)R GroupProduct Type(s)Yield (%)
Acetyl chlorideCH₃N-Acylated (Z)Excellent
Propionyl chlorideCH₃CH₂N-Acylated (Z)Excellent
Isobutyryl chloride(CH₃)₂CHN-Acylated (Z)High
Dichloroacetyl chlorideCl₂CHC-Acylated (E-s-Z)80
Phenoxyacetyl chloridePhOCH₂N-Acylated (Z) & C-Acylated (E-s-Z, Z-s-Z)42 (N), 14 (C,E), 35 (C,Z)
2,4-Dichlorophenoxyacetyl chloride2,4-Cl₂C₆H₃OCH₂N-Acylated & C-AcylatedComplex Mixture
Benzoyl chlorideC₆H₅N-Acylated (Z) & C-Acylated (E & Z)75 (N), 12 (C)
p-Methylbenzoyl chloridep-CH₃C₆H₄N-Acylated (Z) & C-Acylated (E & Z)70 (N), 15 (C)
m-Chlorobenzoyl chloridem-ClC₆H₄N-Acylated (Z) & C-Acylated (E & Z)69 (N), 10 (C)
p-Chlorobenzoyl chloridep-ClC₆H₄N-Acylated (Z) & C-Acylated (E & Z)60 (N), 15 (C)

Structure-Reactivity Relationships and Drug Development Implications

The ability to selectively synthesize either N-acylated or C-acylated derivatives of this compound is of significant interest in drug development. Enamides and enaminones are key structural motifs in many biologically active compounds. For instance, derivatives of this compound are precursors to dihydropyridine-based calcium channel blockers like nifedipine and felodipine, which are used to treat hypertension and angina.

The choice of the acylating agent directly influences the electronic and steric properties of the final molecule, which in turn can modulate its pharmacological activity. The protocols and data presented here provide a foundational framework for medicinal chemists to systematically synthesize libraries of acylated this compound derivatives for structure-activity relationship (SAR) studies. By varying the 'R' group on the acid chloride, researchers can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing lead compounds in drug discovery.

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SAR_Logic Start This compound Acylation Acylation Reaction Start->Acylation AcidChlorides Library of Acid Chlorides (Diverse R groups) AcidChlorides->Acylation ProductLibrary Library of Acylated Products Acylation->ProductLibrary Screening Biological Screening ProductLibrary->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Logical workflow for SAR studies using acylated this compound.

Conclusion

The acylation of this compound with acid chlorides is a versatile and regioselective reaction that can be controlled by the choice of reactants. The protocols and data provided herein offer a comprehensive guide for the synthesis of a diverse range of N- and C-acylated products. These compounds serve as valuable intermediates for the development of novel therapeutic agents, making this chemistry a cornerstone for researchers in medicinal chemistry and drug development.

The Versatility of Methyl 3-Aminocrotonate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminocrotonate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably the 1,4-dihydropyridine class of calcium channel blockers. Its unique bifunctional nature, possessing both an amino group and an α,β-unsaturated ester, makes it a valuable building block in multicomponent reactions, particularly the Hantzsch dihydropyridine synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key active pharmaceutical ingredients (APIs).

Overview of Applications

This compound is primarily utilized as a key starting material in the synthesis of "dipine" drugs, which are widely used in the management of cardiovascular diseases such as hypertension and angina.[1][2][3][4] Its application extends to the synthesis of other heterocyclic compounds with potential therapeutic activities.[5][6]

Key Therapeutic Areas:

  • Cardiovascular Diseases: Synthesis of calcium channel blockers (e.g., Nifedipine, Amlodipine, Lacidipine).[1][3][4]

  • Antiviral Agents: Used in the preparation of certain antiviral compounds.[5]

  • Beta-Lactam Antibiotics: Serves as a precursor in the synthesis of some beta-lactam antibiotics.[5]

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of methyl acetoacetate with ammonia.[7][8][9]

General Experimental Protocol for this compound Synthesis

Materials:

  • Methyl acetoacetate

  • Methanol

  • Ammonia gas or aqueous ammonia

  • Ice-water bath

  • Reaction vessel equipped with a stirrer and gas inlet

Procedure:

  • Combine methyl acetoacetate and methanol in the reaction vessel.

  • Cool the mixture to 0-10°C using an ice-water bath while stirring continuously.

  • Slowly introduce ammonia gas into the reaction mixture. Alternatively, aqueous ammonia can be added dropwise.

  • Continue the addition of ammonia until white crystals of this compound precipitate.

  • Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) overnight to ensure complete crystallization.

  • Collect the white crystals by filtration and wash with cold methanol.

  • Dry the product under vacuum to obtain pure this compound.

Quantitative Data for Synthesis:

ParameterValueReference
Molar Yield75.0 - 85.0%[7]
Weight Yield74.4 - 84.0%[7]
Reaction Temperature0 - 10°C[7]
Drying Temperature50 - 60°C for 8 hours[7]

Application in the Synthesis of 1,4-Dihydropyridine Drugs

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, a β-ketoester, and an enamine, in this case, this compound, to form a dihydropyridine ring.[1][10]

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde (e.g., 2-nitrobenzaldehyde) Hantzsch Hantzsch Condensation Aldehyde->Hantzsch BetaKetoester β-Ketoester (e.g., methyl acetoacetate) BetaKetoester->Hantzsch MAC This compound MAC->Hantzsch DHP 1,4-Dihydropyridine Derivative (e.g., Nifedipine) Hantzsch->DHP

General workflow for Hantzsch dihydropyridine synthesis.
Synthesis of Nifedipine

Nifedipine is a calcium channel blocker used to manage angina and hypertension. It is synthesized via the Hantzsch reaction of 2-nitrobenzaldehyde, methyl acetoacetate, and this compound.

Experimental Protocol for Nifedipine Synthesis:

Materials:

  • Methyl 2-(2-nitrobenzylidene)acetoacetate

  • This compound

  • Methanol

  • Stirring vessel

Procedure:

  • In a closed stirring vessel, combine methyl 2-(2-nitrobenzylidene)acetoacetate, this compound, and methanol.[11]

  • Heat the reaction mixture to 85°C and stir for 10 hours.[11]

  • Cool the mixture to 40°C to allow for crystallization.[11]

  • Filter the crystalline product and wash with methanol and water.[11]

  • Dry the product to obtain nifedipine.

Quantitative Data for Nifedipine Synthesis:

ParameterValueReference
Molar Ratio (nitrobenzylidene)acetoacetate:aminocrotonate1 : 1.1[11]
Reaction Temperature85°C[11]
Reaction Time10 hours[11]
Yield85% of theoretical[11]
Synthesis of Amlodipine

Amlodipine is another widely used calcium channel blocker. Its synthesis involves a multi-step process where the Hantzsch reaction is a key step.

Amlodipine_Synthesis_Overview cluster_reactants Key Reactants cluster_process Reaction Steps cluster_product Final Product Pyrrole_Derivative Pyrrole Derivative Hantzsch Hantzsch Reaction Pyrrole_Derivative->Hantzsch Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Hantzsch MAC This compound MAC->Hantzsch Conversion Conversion of Pyrrole Residue Hantzsch->Conversion Amlodipine Amlodipine Conversion->Amlodipine

Simplified workflow for the synthesis of Amlodipine.

Experimental Protocol for Amlodipine Intermediate Synthesis (Hantzsch Reaction Step):

Materials:

  • Ethyl 4-[2-(2,5-dimethylpyrrole-1-yl)ethoxy]acetoacetate

  • 2-Chlorobenzaldehyde

  • This compound

  • Isopropanol

Procedure:

  • Combine ethyl 4-[2-(2,5-dimethylpyrrole-1-yl)ethoxy]acetoacetate, 2-chlorobenzaldehyde, and this compound in isopropanol.[12]

  • Reflux the reaction mixture for approximately 20 hours.[12]

  • After the reaction is complete, cool the mixture and isolate the intermediate product.

Quantitative Data for Amlodipine Intermediate Synthesis:

ParameterValueReference
Molar Ratio (Pyrrole derivative:aldehyde:aminocrotonate)1 : 1 : 1[12]
Reaction Time20 hours[12]
Yield~53%[12]
Synthesis of Lacidipine Analogues

This compound is also a key reactant in the synthesis of analogues of lacidipine, another potent calcium channel blocker.

General Protocol for Lacidipine Analogue Synthesis:

Materials:

  • Substituted benzaldehyde

  • N-substituted acetoacetamide

  • This compound

  • Isopropyl alcohol

Procedure:

  • Synthesize the 2-benzylidene-3-oxobutanamide derivative by reacting a substituted benzaldehyde with an N-substituted acetoacetamide.[13]

  • Dissolve the resulting 2-benzylidene-3-oxobutanamide derivative and this compound in isopropyl alcohol.[13]

  • Reflux the mixture for 5 hours.[13]

  • Cool the reaction mixture to allow for the crystallization of the lacidipine analogue.

  • Filter and purify the product by recrystallization.[13]

Versatility in Organic Synthesis

Beyond the Hantzsch reaction, this compound's reactivity allows for its use in various other organic transformations.[5] The presence of both an amino group and an α,β-unsaturated carbonyl functionality makes it a versatile intermediate for Michael additions, condensation reactions, and other cyclization reactions.[5] The selectivity of its reaction at the nitrogen or carbon atom can be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of either enamides (N-acylated products) or enaminones (C-acylated products).[14]

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of 1,4-dihydropyridine-based calcium channel blockers. Its utility in the efficient and scalable Hantzsch synthesis makes it a cornerstone in the production of essential cardiovascular medications. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-aminocrotonate is a vital organic intermediate, recognized for its role as a precursor in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, containing an amino group, a methyl ester, and a conjugated double bond system, makes it a versatile building block, particularly in the production of 1,4-dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases.[2][3][4] The most common and industrially scalable method for its synthesis is the reaction of methyl acetoacetate with an ammonia source.[5][6] This protocol details a robust, lab-scale procedure for the synthesis of this compound, focusing on high yield and purity by controlling key reaction parameters.[5]

Reaction Principle

The synthesis is a condensation reaction between the ketone group of methyl acetoacetate and ammonia. This reaction forms an enamine, a class of unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine, though in this case, a primary amine (ammonia) is used. The reaction is reversible, and the removal of water drives the equilibrium toward the product.

Reaction Scheme

The overall chemical transformation is illustrated below. Methyl acetoacetate reacts with ammonia to yield this compound and water.

Reaction_Scheme MAA Methyl Acetoacetate MAC This compound MAA->MAC Condensation NH3 Ammonia NH3->MAC H2O Water

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents & SolventsEquipment
Methyl acetoacetate (≥99%)Round-bottom flask (250 mL)
Aqueous ammonia (25-30% solution)Magnetic stirrer and stir bar
Deionized WaterHeating mantle with temperature control
Cold Water (for washing)Condenser
Anhydrous Magnesium Sulfate or Sodium SulfateIce bath
Toluene (optional, for azeotropic removal of water)Buchner funnel and filter flask
Vacuum pump or aspirator
Beakers and graduated cylinders
Thermometer or temperature probe

Experimental Protocol

This procedure is based on an optimized aqueous system which is favored for its high yield, purity, and the elimination of volatile organic solvents.[5]

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl acetoacetate (e.g., 0.1 mole, 11.61 g).

  • Addition of Reagents : To the flask, add a small amount of water (0.05 to 3.0 mole equivalents relative to methyl acetoacetate is preferred).[7][8] While stirring vigorously, slowly add aqueous ammonia solution (1.6 to 1.75 mole equivalents).[5] The addition is exothermic, and the rate should be controlled to maintain a manageable temperature increase.

  • Reaction Conditions : Heat the mixture to a temperature between 55-65°C using a heating mantle.[5] Maintain the reaction at this temperature with continuous, vigorous stirring for approximately 2-3 hours. The presence of a small amount of water is critical to prevent the formation of the major side product, acetoacetamide.[5]

  • Reaction Monitoring : The reaction progress can be monitored using Thin-Layer Chromatography (TLC) until the starting material (methyl acetoacetate) is consumed.

  • Product Isolation : Upon completion, cool the reaction mixture in an ice bath for 30-60 minutes to precipitate the product.[5]

  • Filtration and Washing : Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold water to remove any unreacted ammonia or other water-soluble impurities.[5]

  • Drying : Dry the product under vacuum to obtain this compound as an off-white or pale-yellow solid.[5][9]

Experimental Workflow

The following diagram outlines the major steps in the synthesis protocol.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Reagent Addition (Methyl Acetoacetate, Water, Aq. Ammonia) Setup->Addition Reaction 3. Controlled Heating (Stir at 55-65°C for 2-3h) Addition->Reaction Cooling 4. Product Precipitation (Cool in Ice Bath) Reaction->Cooling Filtration 5. Isolation (Vacuum Filtration & Washing) Cooling->Filtration Drying 6. Drying (Dry under vacuum) Filtration->Drying Analysis 7. Product Analysis (Yield, MP, Purity) Drying->Analysis

Caption: Experimental workflow from setup to product analysis.

Data and Characterization

The synthesized product should be characterized to confirm its identity and purity. Expected data are summarized below.

ParameterExpected ValueReference
Chemical Formula C₅H₉NO₂[1][10]
Molecular Weight 115.13 g/mol [10]
Appearance Off-white to pale yellow crystalline solid/powder[1][9]
Melting Point 81-83 °C[2][9]
Typical Yield 70-85%[4][7][11]
Solubility Soluble in water, alcohols, ethers, chloroform[2]
Storage Temp. 2-8°C, Inert atmosphere, Keep in dark place[2]

Safety and Handling Precautions

  • This procedure should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9]

  • Aqueous ammonia is corrosive and has a strong odor. Avoid inhalation of vapors.

  • In case of fire, use water spray, carbon dioxide (CO₂), or dry chemical foam.[9]

  • Store the final product in a tightly closed container in a dry, cool, and well-ventilated place away from heat and incompatible materials like strong acids and oxidizing agents.[9]

References

Application Notes and Protocols for Multicomponent Reactions Involving Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multicomponent Reactions and the Role of Methyl 3-aminocrotonate

Multicomponent reactions (MCRs) are powerful tools in organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the rapid generation of diverse chemical libraries.

This compound is a versatile and highly valuable building block in the realm of MCRs. Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group, allows it to participate in a variety of cyclization and condensation reactions. This unique reactivity makes it an essential precursor for the synthesis of a wide range of heterocyclic compounds with significant pharmacological activities. Notably, it is a key intermediate in the synthesis of several dihydropyridine-based calcium channel blockers, such as amlodipine and nicardipine, which are widely used in the treatment of hypertension.

These application notes provide an overview of key multicomponent reactions involving this compound and offer detailed protocols for their practical implementation in a research and development setting.

Key Multicomponent Reactions and Applications

Hantzsch Dihydropyridine and Polyhydroquinoline Synthesis

The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one of an enamine), and a nitrogen source (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs). When this compound is used, it serves as both the enamine and one of the β-dicarbonyl equivalents. DHPs are a prominent class of compounds in medicinal chemistry, with many exhibiting potent calcium channel blocking activity. A variation of this reaction, using a cyclic 1,3-dione like dimedone, leads to the formation of polyhydroquinolines, which also possess a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.

Diagram of the Hantzsch Dihydropyridine Synthesis Signaling Pathway

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Condensation Methyl_3_aminocrotonate_1 This compound Beta_ketoester β-Ketoester Beta_ketoester->Knoevenagel_Adduct Enamine Enamine Beta_ketoester->Enamine Condensation Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Biginelli-type Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important MCR that traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest due to their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound can be employed in a Biginelli-type reaction, where it acts as the β-dicarbonyl component, reacting with an aldehyde and urea or thiourea.

Diagram of the Biginelli Reaction Signaling Pathway

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion Condensation Urea Urea Urea->Acyliminium_Ion Methyl_3_aminocrotonate This compound Open_Chain_Adduct Open-Chain Adduct Methyl_3_aminocrotonate->Open_Chain_Adduct Acyliminium_Ion->Open_Chain_Adduct Nucleophilic Addition DHPM 3,4-Dihydropyrimidin-2(1H)-one Open_Chain_Adduct->DHPM Cyclization & Dehydration

Caption: Mechanism of the Biginelli reaction.

Ugi-type Reaction for Peptidomimetic Synthesis

The Ugi reaction is a four-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. This reaction is highly valued for its ability to rapidly generate libraries of peptidomimetics for drug screening. In a Ugi-type reaction, this compound can serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to produce complex, highly functionalized molecules.

Diagram of the Experimental Workflow for Multicomponent Reactions

MCR_Workflow Start Start Reagents Combine Aldehyde, this compound, & other components in a suitable solvent Start->Reagents Reaction Heat/Stir under specified conditions (e.g., reflux, room temperature) Reagents->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool reaction mixture, precipitate/extract product Monitoring->Workup Reaction Complete Purification Filter and wash the solid product or purify by column chromatography/recrystallization Workup->Purification Analysis Characterize the product (NMR, MS, IR, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for multicomponent reactions.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol describes the synthesis of 1,4-dihydropyridine derivatives using this compound, a substituted benzaldehyde, and a β-ketoester.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • This compound (1.0 mmol, 115.13 mg)

  • Ethyl acetoacetate (or another β-ketoester) (1.0 mmol)

  • Isopropanol (10-15 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid or piperidine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzaldehyde (1.0 mmol), this compound (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add isopropanol (10-15 mL) as the solvent. If a catalyst is used, add it at this stage.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane/methanol as the eluent).

  • Once the reaction is complete (typically after 3-5 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product often crystallizes out of the solution upon cooling. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.

  • Collect the crystalline product by filtration.

  • Wash the crystals with cold isopropanol (2 x 5 mL) and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Hantzsch Synthesis of Dihydropyridines

EntryAldehydeProductReaction Time (h)Yield (%)
1BenzaldehydeDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate492
24-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate395
34-NitrobenzaldehydeDiethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate398
43-NitrobenzaldehydeDiethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate3.596
54-MethoxybenzaldehydeDiethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate590
62-MethoxybenzaldehydeUnusual oxa-cyclohexan-1-ene derivative565
73-Methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine528.8
84-MethylbenzaldehydeDiethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate491

Note: Yields are based on literature reports for analogous reactions and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Synthesis of Polyhydroquinolines

This protocol outlines the four-component synthesis of polyhydroquinoline derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol, 140.18 mg)

  • This compound (1.0 mmol, 115.13 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (10 mL) or solvent-free conditions

  • Round-bottom flask

  • Reflux condenser (if using a solvent)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent-based method: Add ethanol (10 mL) and reflux the mixture for 2-4 hours.

  • Solvent-free method: Heat the mixture of reactants at 80-100°C for 30-60 minutes with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the solid product.

  • Collect the product by filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data for Polyhydroquinoline Synthesis

EntryAldehydeSolventTemperature (°C)Time (h)Yield (%)
14-ChlorobenzaldehydeEthanolReflux396
24-HydroxybenzaldehydeEthanolReflux2.594
33-NitrobenzaldehydeSolvent-free1000.595
44-MethylbenzaldehydeSolvent-free1000.7592
52,4-DichlorobenzaldehydeEthanolReflux393

Note: Yields are based on literature reports and can vary.

Protocol 3: General Procedure for a Biginelli-type Reaction

This is a general protocol for the synthesis of dihydropyrimidinone derivatives using this compound.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol, 115.13 mg)

  • Urea or Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (or thiourea) (1.5 mmol) in a round-bottom flask.

  • Add ethanol (10 mL) and a catalytic amount of acid.

  • Reflux the mixture with stirring for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize from ethanol to obtain the pure product.

Protocol 4: General Procedure for a Ugi-type Reaction

This protocol outlines a general approach for a four-component Ugi-type reaction where this compound acts as the amine component.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol, 115.13 mg)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol or another polar aprotic solvent (e.g., DMF) (2-5 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (2-5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture. The reaction is often exothermic.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a highly effective and versatile substrate for a range of multicomponent reactions, providing efficient access to structurally diverse and pharmaceutically relevant heterocyclic scaffolds. The protocols provided herein offer a starting point for the synthesis of dihydropyridines, polyhydroquinolines, and other valuable compounds. The adaptability of these reactions allows for the generation of large libraries of molecules for screening in drug discovery programs, highlighting the continued importance of MCRs in modern medicinal chemistry.

Application Notes and Protocols for the Biginelli Reaction Utilizing Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). First reported by Italian chemist Pietro Biginelli in 1891, this reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[1] DHPMs are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1]

A common and efficient variation of this reaction employs a pre-formed β-enamino ester, such as methyl 3-aminocrotonate, in place of the β-ketoester. This modification can influence the reaction's efficiency and the properties of the resulting DHPMs. This document provides detailed protocols for performing the Biginelli reaction using this compound, covering both conventional heating and microwave-assisted methods, and includes quantitative data for a range of substrates.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions. When using this compound, the reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the nucleophilic enamine, this compound. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Aldehyde, Urea, and Catalyst B Conventional Heating (Reflux) A->B Method 1 C Microwave Irradiation A->C Method 2 D Cool Reaction Mixture B->D C->D E Precipitation/ Filtration D->E F Recrystallization E->F G Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the Biginelli reaction.

The logical relationship of the key steps in the reaction mechanism is illustrated below.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Catalyst Acid Catalyst Catalyst->Iminium Adduct Open-Chain Adduct Iminium->Adduct Enamine This compound Enamine->Adduct DHPM 3,4-Dihydropyrimidin-2(1H)-one Adduct->DHPM Cyclization Water H2O Adduct->Water Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., catalytic amount of concentrated HCl or a Lewis acid like InCl₃)

  • Solvent (e.g., Ethanol or THF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).

  • Add the solvent (e.g., 10 mL of ethanol).

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of InCl₃).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can range from 4 to 12 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Aromatic aldehyde

  • Urea or Thiourea

  • Catalyst (e.g., Yb(OTf)₃, Sulfamic acid, or Silica Ferric Hydrogen Sulfate)[3][4]

  • Solvent (optional, can be performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol or acetic acid)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., 5-20 mol%).[3][4]

  • If using a solvent, add a minimal amount (e.g., 2-3 mL). For solvent-free conditions, ensure the reagents are well-mixed.[3][4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 100-140 °C) for a short duration (typically 5-30 minutes).

  • After irradiation, allow the vessel to cool to room temperature.

  • Add cold water or ethanol to the reaction mixture to induce precipitation of the product.

  • Isolate the solid product by filtration, wash with a cold solvent, and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure compound.

Data Presentation

The following table summarizes representative yields for the Biginelli reaction with various aldehydes, using methyl or ethyl acetoacetate/aminocrotonate as the dicarbonyl component under different catalytic conditions. This data is compiled to illustrate the scope and efficiency of the reaction.

EntryAldehydeDicarbonyl ComponentCatalyst (mol%)ConditionsTimeYield (%)Reference
1BenzaldehydeMethyl AcetoacetateTrichloroacetic Acid (20)Solvent-free, 70 °C4 min85[2]
24-ChlorobenzaldehydeMethyl AcetoacetateTrichloroacetic Acid (20)Solvent-free, 70 °C5 min90[2]
34-MethoxybenzaldehydeMethyl AcetoacetateTrichloroacetic Acid (20)Solvent-free, 70 °C6 min92[2]
43-NitrobenzaldehydeMethyl AcetoacetateTrichloroacetic Acid (20)Solvent-free, 70 °C4 min95[2]
5BenzaldehydeEthyl Acetoacetate[Btto][p-TSA] (5)Solvent-free, 90 °C30 min95[5]
64-HydroxybenzaldehydeEthyl Acetoacetate[Btto][p-TSA] (5)Solvent-free, 90 °C30 min91[5]
72-NitrobenzaldehydeEthyl Acetoacetate[Btto][p-TSA] (5)Solvent-free, 90 °C30 min89[5]
83-NitrobenzaldehydeEthyl AcetoacetateSulfamic Acid (20)MW, 300 W, Solvent-free4 min94[3]
94-ChlorobenzaldehydeEthyl AcetoacetateSulfamic Acid (20)MW, 300 W, Solvent-free3.5 min92[3]
10BenzaldehydeMethyl AcetoacetateSilica Ferric Hydrogen Sulfate (5)MW, Solvent-free3 min92[4]

Conclusion

The use of this compound in the Biginelli reaction provides an efficient and versatile route for the synthesis of a diverse range of 3,4-dihydropyrimidin-2(1H)-ones. Both conventional heating and microwave-assisted protocols can be employed, with the latter often offering significant advantages in terms of reduced reaction times and improved yields.[3] The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of aldehyde substrates, making this a valuable methodology for the generation of compound libraries for drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers looking to utilize this important multicomponent reaction.

References

Revolutionizing Synthesis: Green Chemistry Approaches for β-Enamino Esters

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

The synthesis of β-enamino esters, crucial intermediates in the production of a wide array of pharmaceuticals and heterocyclic compounds, is undergoing a green transformation.[1][2][3] Traditional methods often rely on hazardous solvents, prolonged reaction times, and expensive catalysts.[4] This document details sustainable and efficient protocols for the synthesis of β-enamino esters, focusing on ultrasound-assisted, microwave-assisted, and solvent-free methodologies. These green approaches offer significant advantages, including reduced reaction times, higher yields, and minimized environmental impact.[4][5][6]

I. Ultrasound-Assisted Green Synthesis

Ultrasound irradiation has emerged as a powerful tool in green chemistry, promoting reactions through acoustic cavitation. This method offers a practical and environmentally friendly alternative to conventional heating, often eliminating the need for solvents and significantly reducing reaction times.[4]

Quantitative Data Summary

The following table summarizes the results of the ultrasound-assisted synthesis of β-enamino esters from various β-keto esters and amines, using a catalytic amount of acetic acid under solvent-free conditions.[4]

Entryβ-Keto EsterAmineTime (min)Yield (%)
1Ethyl acetoacetateBenzylamine598
2Ethyl acetoacetateCyclohexylamine595
3Ethyl acetoacetateHexylamine592
4Ethyl acetoacetateAniline3085
5Methyl acetoacetateBenzylamine597
6Methyl acetoacetateCyclohexylamine596
Experimental Protocol

Materials:

  • β-Keto ester (10 mmol)

  • Amine (10 mmol)

  • Acetic acid (1 mmol, 0.1 equiv.)

  • 50 mL round-bottom flask

  • Ultrasound bath/probe

Procedure:

  • In a 50 mL round-bottom flask, combine the β-keto ester (10 mmol) and the amine (10 mmol).

  • Add acetic acid (1 mmol, 0.1 equiv.) to the mixture.

  • Place the flask in an ultrasound bath, ensuring the liquid level in the flask is below the water level in the bath.

  • Irradiate the mixture with ultrasound at room temperature for the time specified in the data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be purified by standard methods such as crystallization or column chromatography if necessary, although in many cases the product is obtained in high purity.

Workflow Diagram

Ultrasound_Workflow reagents β-Keto Ester + Amine + Acetic Acid mixing Mixing in Reaction Vessel reagents->mixing ultrasound Ultrasonic Irradiation mixing->ultrasound workup Purification ultrasound->workup product β-Enamino Ester workup->product

Caption: Ultrasound-assisted synthesis workflow.

II. Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis is a well-established green chemistry technique that can dramatically reduce reaction times and improve yields.[5] This method is particularly effective for the synthesis of β-enamino esters.

Quantitative Data Summary

The following table presents data from the microwave-assisted synthesis of β-amino-α,β-unsaturated esters. This two-step process demonstrates excellent yields and short reaction times.[5][7][8]

EntryReactantsTime (min)Power (W)Yield (%)
1Methyl 2-phenoxyacetate + Ammonium acetate1015592
2Methyl 2-(phenylthio)acetate + Ammonium acetate1015595
3α-amino esters + Acetylacetone1-315585-95
4α-amino esters + Ethyl acetoacetate1-315580-90

Note: The synthesis from α-amino esters often involves a solid support like K-10 or KSF montmorillonite clay.[9][10]

Experimental Protocol

Materials:

  • Starting ester (e.g., Methyl 2-phenoxyacetate) (5 mmol)

  • Amine source (e.g., Ammonium acetate) (10 mmol)

  • Triethylamine (for reactions with α-amino acid hydrochlorides) (1 equiv.)[9]

  • Microwave reactor vial

  • Domestic or dedicated microwave reactor

Procedure:

  • In a microwave reactor vial, combine the starting ester (5 mmol) and the amine source (10 mmol). If using α-amino ester hydrochlorides, add 1 equivalent of triethylamine.[9]

  • If a solid support is used, add it to the mixture.[10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified power and time.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) to the reaction mixture.

  • Wash the organic layer with water, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to obtain the crude product.[9]

  • Purify the product by column chromatography or recrystallization if necessary.

Logical Relationship Diagram

Microwave_Logic start Starting Materials (Ester + Amine Source) mw Microwave Irradiation start->mw intermediate Reaction Intermediate mw->intermediate product β-Enamino Ester intermediate->product params Parameters: - Time - Power - (Optional) Catalyst/Support params->mw

Caption: Key factors in microwave-assisted synthesis.

III. Solvent-Free and Catalyst-Free Synthesis

The ultimate goal of green chemistry is to perform reactions without the need for solvents or catalysts. Several methods have been developed for the synthesis of β-enamino esters under these highly desirable conditions.[6]

Quantitative Data Summary

The following table summarizes the results for the thermal, catalyst-free synthesis of β-enaminones and β-enamino esters from β-dicarbonyl compounds and aromatic amines at 120 °C.[6] Another catalyst-free method involves the thermal ring-opening of aminocyclopropenones with alcohols.[11][12]

Entryβ-Dicarbonyl CompoundAmineTime (min)Yield (%)
1Ethyl acetoacetateAniline1595
2Ethyl acetoacetate4-Chloroaniline2092
3AcetylacetoneAniline1098
4Acetylacetone4-Methylaniline1096
Experimental Protocol

Materials:

  • β-Dicarbonyl compound (1 mmol)

  • Amine (1 mmol)

  • Reaction vial/flask

  • Heating apparatus (e.g., oil bath)

Procedure:

  • In a reaction vial, combine the β-dicarbonyl compound (1 mmol) and the amine (1 mmol).

  • Heat the mixture at 120 °C for the specified time with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often solidifies upon cooling and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Pathway Diagram

Solvent_Free_Pathway reactants β-Dicarbonyl + Amine heat Heat (e.g., 120°C) reactants->heat intermediate Intermediate (Adduct) heat->intermediate elimination Water Elimination intermediate->elimination product β-Enamino Ester elimination->product

Caption: Pathway for thermal, catalyst-free synthesis.

Conclusion

The green synthesis methods outlined in these application notes provide viable and advantageous alternatives to traditional synthetic routes for β-enamino esters. By employing ultrasound, microwaves, or solvent- and catalyst-free conditions, researchers and drug development professionals can significantly improve the efficiency and environmental friendliness of their synthetic processes. These protocols are scalable and utilize readily available, inexpensive reagents, making them highly practical for both academic and industrial settings.[4] The adoption of such green methodologies is a critical step towards more sustainable chemical manufacturing.

References

Application of Methyl 3-Aminocrotonate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-aminocrotonate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides.[1] Its inherent reactivity, stemming from the presence of both an amino group and an α,β-unsaturated ester functionality, allows for its participation in a range of chemical transformations, most notably the Hantzsch pyridine synthesis, to construct complex heterocyclic structures that form the core of many active agrochemical ingredients. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of agrochemical development, highlighting the utility of this compound in creating novel crop protection agents.

Synthesis of Dihydropyridine-Based Insecticides

A significant application of this compound in the agrochemical industry is in the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of compounds that has demonstrated potent insecticidal activity, particularly as miticides. The primary synthetic route to these compounds is the Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester (or in this case, two equivalents of this compound), and a nitrogen source.

General Reaction Pathway: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis provides a straightforward method for the preparation of dihydropyridine scaffolds. When this compound is used as the β-enamino ester component, it reacts with an aldehyde to form the dihydropyridine ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product M3A This compound (2 eq.) Hantzsch Hantzsch Condensation M3A->Hantzsch Aldehyde Aldehyde (1 eq.) Aldehyde->Hantzsch Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Hantzsch DHP 1,4-Dihydropyridine Derivative Hantzsch->DHP

Caption: General workflow of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(substituted-phenyl)-1,4-dihydropyridines

This protocol describes a general method for the synthesis of 4-aryl-1,4-dihydropyridine derivatives, which have been investigated for their insecticidal properties.

Materials:

  • Substituted benzaldehyde (0.2 mol)

  • This compound (0.4 mol, 46.05 g)

  • Isopropanol (50 mL)

Procedure: [2]

  • Dissolve the substituted benzaldehyde in isopropanol in a round-bottom flask.

  • Add this compound to the solution at once.

  • Heat the reaction mixture at reflux temperature. The reaction time will vary depending on the specific aldehyde used (e.g., 84 hours for o-methoxybenzaldehyde).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

  • Filter the obtained crystals and wash them with cold isopropanol (3 x 20 mL).

  • Dry the product in a vacuum oven to a constant weight.

Quantitative Data: Synthesis Yields

The yields of the Hantzsch reaction are dependent on the specific aldehyde used. The following table summarizes the yields for the synthesis of m- and p-methoxy-substituted dihydropyridines.[2]

AldehydeProductReaction Time (h)Yield (%)
m-Methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine4828.8
p-Methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine7215.3
Biological Activity: Insecticidal Efficacy

Research into the insecticidal activity of dihydropyridine derivatives synthesized from enamino esters like this compound has shown promising results. For instance, certain synthesized dihydropyridine and related compounds have demonstrated significant toxicity against the oleander aphid (Aphis nerii).

The following table presents the LC50 values for selected compounds, indicating their potency.

CompoundTarget PestLC50 (ppm)
Compound 6a (a dihydropyridine derivative)Aphis nerii (adults)1.04
Compound 4a (a hydrazone derivative)Aphis nerii (nymph)0.02

Note: The specific structures of compounds 6a and 4a are detailed in the cited research paper.

Potential in Herbicide and Fungicide Synthesis

While the application of this compound is well-documented in the synthesis of insecticides, its use as a precursor for herbicides and fungicides is also an area of active research.[1] The pyridine ring, which can be readily formed from this compound, is a common scaffold in many herbicidal and fungicidal molecules.

Synthesis of Pyridine-based Herbicides

The synthesis of substituted pyridine methylaminoacrylates has been explored for their herbicidal activity. These compounds act as inhibitors of photosystem II (PSII) electron transport. While not a direct application of the Hantzsch reaction with this compound, this highlights the utility of pyridine-containing structures, which can be conceptually linked back to precursors like this compound, in herbicide design. Some of these novel compounds have shown excellent herbicidal activities at application rates as low as 75 g/ha.

Logical Relationship for Further Exploration

The versatility of this compound as a building block for heterocyclic compounds opens up avenues for the development of novel fungicides and herbicides. The general workflow for such exploratory synthesis is depicted below.

Agrochemical_Exploration cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_products Potential Agrochemicals M3A This compound Cyclo Cyclocondensation Reactions M3A->Cyclo Mod Functional Group Modification Cyclo->Mod Fungicides Fungicides Mod->Fungicides Herbicides Herbicides Mod->Herbicides

Caption: Exploratory workflow for developing new fungicides and herbicides.

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its primary application lies in the construction of 1,4-dihydropyridine insecticides via the Hantzsch reaction, with some derivatives showing high efficacy against specific pests. While its application in the development of commercial herbicides and fungicides is less established, the chemical accessibility of various heterocyclic scaffolds from this starting material presents significant opportunities for future research and development in the agrochemical sector. The protocols and data presented herein provide a solid foundation for scientists and researchers to explore the potential of this compound in creating the next generation of crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Nifedipine Precursors from Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key precursors of Nifedipine, a widely used calcium channel blocker, starting from methyl 3-aminocrotonate. The synthesis is based on the well-established Hantzsch dihydropyridine synthesis. This document includes quantitative data, detailed experimental procedures, and visualizations of the synthesis workflow and reaction mechanism.

Overview of Nifedipine Synthesis

The synthesis of Nifedipine via the Hantzsch reaction is a multi-component reaction that involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (ammonia, often in the form of this compound). The overall process can be broken down into the synthesis of two key precursors: This compound and Methyl 2-(2-nitrobenzylidene)acetoacetate , followed by their condensation to form Nifedipine.

Logical Workflow of Nifedipine Precursor Synthesis

G cluster_0 Precursor Synthesis: this compound cluster_1 Precursor Synthesis: Methyl 2-(2-nitrobenzylidene)acetoacetate cluster_2 Final Synthesis: Nifedipine A Methyl Acetoacetate C This compound A->C Ammonolysis B Ammonia B->C G Nifedipine C->G Hantzsch Condensation D 2-Nitrobenzaldehyde F Methyl 2-(2-nitrobenzylidene)acetoacetate D->F Knoevenagel Condensation E Methyl Acetoacetate E->F F->G

Caption: Overall workflow for the synthesis of Nifedipine precursors.

Experimental Protocols and Data

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl acetoacetate and ammonia.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer and a cooling system, add methyl acetoacetate (1.0 mole).

  • While maintaining the temperature between 0-10°C, slowly introduce ammonia gas or add aqueous ammonia (1.1 moles) to the stirred methyl acetoacetate.

  • Continue stirring at this temperature until the precipitation of white crystals is observed.

  • Allow the reaction mixture to stand overnight under refrigeration to ensure complete crystallization.

  • Collect the white crystalline product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data for this compound Synthesis:

ParameterValueReference
Reactants Methyl Acetoacetate, Ammonia[1][2]
Solvent Methanol (optional)[1]
Temperature 0-10°C[1]
Reaction Time Overnight[1]
Typical Yield Good[1][2]
Synthesis of Methyl 2-(2-nitrobenzylidene)acetoacetate

This protocol details the Knoevenagel condensation of 2-nitrobenzaldehyde and methyl acetoacetate to yield the second key precursor.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mole) and methyl acetoacetate (1.1 moles) in a suitable solvent such as methanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or pyridine.

  • Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain a crude oily product.

  • The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether to yield pure methyl 2-(2-nitrobenzylidene)acetoacetate.[3]

Quantitative Data for Methyl 2-(2-nitrobenzylidene)acetoacetate Synthesis:

ParameterValueReference
Reactants 2-Nitrobenzaldehyde, Methyl Acetoacetate[3]
Catalyst Piperidine, Pyridine[3]
Solvent Methanol, Isopropanol[3]
Temperature 70-80°C (Reflux)[3]
Reaction Time 2-4 hours[3]
Typical Yield ~85-90%[4]
Hantzsch Synthesis of Nifedipine

This section outlines the final condensation step to produce Nifedipine from the two synthesized precursors.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve methyl 2-(2-nitrobenzylidene)acetoacetate (1.0 mole) and this compound (1.1 moles) in a solvent like methanol.

  • Heat the reaction mixture to reflux (around 85°C) and maintain stirring for 10-20 hours.[5] The reaction can be carried out under pressure to achieve higher temperatures and shorter reaction times.

  • After the reaction is complete, cool the mixture to 30-40°C to allow for the crystallization of Nifedipine.[5]

  • Filter the resulting solid product and wash with cold methanol and then water.

  • Dry the product under vacuum to obtain Nifedipine.

Quantitative Data for Nifedipine Synthesis:

ParameterValueReference
Reactants Methyl 2-(2-nitrobenzylidene)acetoacetate, this compound[5]
Solvent Methanol[5]
Temperature 70-110°C (under pressure)[5]
Reaction Time 2-20 hours[5]
Molar Ratio (Precursor 2:Precursor 1) 1 : 1.1 - 1.5[5]
Typical Yield ~85%[5]

Reaction Mechanism

The Hantzsch dihydropyridine synthesis proceeds through a series of interconnected reactions. The generally accepted mechanism involves the formation of two key intermediates that then combine and cyclize.

Hantzsch Reaction Pathway for Nifedipine Synthesis

G cluster_A Formation of Intermediate A cluster_B Formation of Intermediate B cluster_C Condensation and Cyclization MAA1 Methyl Acetoacetate IntA This compound (Enamine Intermediate) MAA1->IntA NH3 Ammonia NH3->IntA Michael_Adduct Michael Adduct IntA->Michael_Adduct Michael Addition NBA 2-Nitrobenzaldehyde IntB Methyl 2-(2-nitrobenzylidene)acetoacetate (Enone Intermediate) NBA->IntB Knoevenagel MAA2 Methyl Acetoacetate MAA2->IntB IntB->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Cyclization Nifedipine Nifedipine Cyclized_Int->Nifedipine Dehydration

Caption: Hantzsch reaction mechanism for the synthesis of Nifedipine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-aminocrotonate. Our aim is to help you identify and resolve common issues to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially scalable method is the reaction of methyl acetoacetate with ammonia.[1][2] Optimized procedures often utilize an aqueous medium at temperatures ranging from 35 to 70°C.[1][3] This approach is favored for its high yield, high purity, and the elimination of organic solvents, which enhances safety and reduces costs.[1]

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis of high-purity this compound depends on the precise control of several key parameters:

  • Temperature: Maintaining the reaction temperature, typically between 55-65°C, is crucial for accelerating the reaction while minimizing the formation of side products.[1][3]

  • Molar Ratio of Reactants: An excess of ammonia is generally used. Molar ratios of ammonia to methyl acetoacetate between 1.5 to 4.0 are commonly reported.[1][3]

  • Presence of Water: A small amount of water is critical for preventing the formation of the major side product, acetoacetamide.[1] At least 0.05 molar equivalents of water are recommended.[1][3]

Q3: What is the primary side product, and how can its formation be prevented?

The most significant side product is acetoacetamide.[1] Its formation is favored under anhydrous conditions. To prevent this, the reaction should be conducted in the presence of at least 0.05 molar equivalents of water, which helps to stabilize the desired enamine intermediate.[1]

Q4: Can this reaction be performed in organic solvents?

While older methods utilized solvents like ether, contemporary industrial processes often favor an aqueous system to simplify processing, reduce costs, and enhance safety by avoiding flammable solvents.[1][3] Some lab-scale preparations may use solvents like methanol, particularly at lower temperatures (0-10°C), though this can extend reaction times.[1][4]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach. Key areas to investigate include:

  • Incorrect Temperature: Temperatures below the optimal range of 55-65°C can lead to a very slow or incomplete reaction.[1] Conversely, exceeding 70°C can promote degradation.

  • Suboptimal Molar Ratio: Insufficient ammonia will result in incomplete conversion of the methyl acetoacetate. An excess of ammonia, typically 1.6 to 1.75 mole equivalents, is recommended.[1]

  • Formation of Acetoacetamide: If the reaction is run under anhydrous conditions, the formation of the acetoacetamide side product will significantly reduce the yield of the desired product.[1] Ensure a small amount of water is present.[1][3]

  • Inefficient Mixing: The reaction mixture should be stirred vigorously to ensure proper mixing of the reactants.[1]

Q6: The final product is off-white or yellow. How can I improve its color and purity?

The presence of color indicates impurities or degradation, often due to excessive heat.[1]

  • Temperature Control: Ensure the reaction temperature does not significantly exceed 70°C.[1]

  • Recrystallization: If color impurities are significant, the product can be purified by recrystallization.[5]

Q7: The reaction is proceeding very slowly. What is the likely cause?

A slow reaction rate is typically due to low reaction temperatures. While some protocols use temperatures as low as 0-5°C, this can dramatically increase the reaction time.[1] For a more efficient conversion, increasing the temperature to the 55-65°C range is recommended.[1][3]

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on this compound Synthesis

ParameterConditionEffect on YieldReference(s)
Temperature 25°C to 50°C (Batch)Yield decreased from 78% to 52%[6]
35°C to 70°COptimal range for high yield and purity[1][3]
55°C to 65°CRecommended for faster conversion[1][3]
Molar Ratio (Ammonia:Methyl Acetoacetate) 1:1 to 3:1Increasing ratio from 1:1 to 3:1 increased yield from 59% to 73%[6]
1.5:1 to 4.0:1Commonly reported range[1][3]
Solvent/Water AnhydrousFavors formation of acetoacetamide side product[1]
With Water (0.05 to 3.0 mole eq.)Prevents acetoacetamide formation, increases yield[1][3]
Isopropanol (solvent)Increased reaction time but also increased yield from 59% to 86%[6][7]

Detailed Experimental Protocol

Objective: To synthesize this compound in high yield and purity by minimizing the formation of acetoacetamide.

Materials:

  • Methyl acetoacetate (1 mole equivalent)

  • Aqueous ammonia (25-30%, 1.6 to 1.75 mole equivalents)

  • Water (0.05 to 3.0 mole equivalents)

  • Reaction vessel with stirrer and temperature probe

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel, add methyl acetoacetate (1 mole equivalent) and water (0.05 to 3.0 mole equivalents).[1]

  • While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, and the temperature should be carefully controlled.[1]

  • After the addition is complete, heat the mixture to a temperature between 55-65°C.[1][3]

  • Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[1]

  • Filter the crystalline product and wash the collected crystals with cold water.[1]

  • Dry the product under vacuum to obtain off-white crystals of this compound.[1]

Visualizations

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A Methyl Acetoacetate D 1. Mix Reactants A->D B Aqueous Ammonia B->D C Water C->D E 2. Heat to 55-65°C (2 hours) D->E F 3. Cool in Ice Bath E->F G 4. Filter Crystals F->G H 5. Wash with Cold Water G->H I 6. Dry Under Vacuum H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathway cluster_main Desired Pathway cluster_side Side Reaction MAA Methyl Acetoacetate + Ammonia Intermediate Enamine Intermediate MAA->Intermediate Addition M3A This compound Intermediate->M3A Dehydration (Favored by Water) Acet Acetoacetamide Intermediate->Acet Amide Formation (Anhydrous Conditions)

Caption: Main reaction vs. side reaction in this compound synthesis.

Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield BadColor Product Off-Color? Start->BadColor TempCheck Check Temperature (55-65°C?) LowYield->TempCheck Yes TempHigh Temperature >70°C? BadColor->TempHigh Yes RatioCheck Check Molar Ratio (Excess NH3?) TempCheck->RatioCheck Yes AdjustTemp Adjust Temperature TempCheck->AdjustTemp No WaterCheck Check for Water (>0.05 eq?) RatioCheck->WaterCheck Yes AdjustRatio Adjust Molar Ratio RatioCheck->AdjustRatio No AddWater Ensure Water Presence WaterCheck->AddWater No ReduceTemp Reduce Temperature TempHigh->ReduceTemp Yes Recrystallize Recrystallize Product TempHigh->Recrystallize No

References

Preventing acetoacetamide formation in Methyl 3-aminocrotonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 3-aminocrotonate, with a specific focus on preventing the formation of the common impurity, acetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and industrially scalable method for synthesizing this compound?

The most common and industrially favored method for preparing this compound is the reaction of methyl acetoacetate with ammonia.[1][2] Optimized procedures often utilize an aqueous medium at temperatures ranging from 35 to 70°C.[1][3][4] This approach is preferred due to its high yield, high purity, and the elimination of organic solvents.[1]

Q2: What is the primary side product to be aware of during the synthesis, and how can its formation be prevented?

The most significant side product in the synthesis of this compound is acetoacetamide.[1] Its formation is particularly favored in anhydrous (water-free) conditions. To prevent this, the reaction should be conducted in the presence of a controlled amount of water, which helps to stabilize the desired enamine intermediate.[1]

Q3: What are the critical parameters to control to minimize acetoacetamide formation and maximize yield?

Successful synthesis of high-purity this compound hinges on the precise control of several key parameters:

  • Presence of Water: A small amount of water is critical for preventing the formation of acetoacetamide.[1][4] It is recommended to use 0.05 to 3.0 molar equivalents of water relative to methyl acetoacetate.[3][4][5]

  • Temperature: Maintaining the reaction temperature, typically between 55-65°C, is crucial for accelerating the reaction and minimizing the formation of side products.[1][3]

  • Molar Ratio of Reactants: An excess of ammonia is generally used to drive the reaction towards the desired product. Molar ratios of ammonia to methyl acetoacetate between 1.5 to 4.0 are commonly reported.[1][3][5]

Q4: Is it possible to perform this reaction in organic solvents?

While older methods utilized solvents like ether, contemporary industrial processes favor aqueous systems to enhance safety by avoiding flammable and explosive solvents, simplify downstream processing, and reduce costs.[1] Some laboratory-scale preparations may use solvents like methanol, particularly at lower temperatures.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is run for a sufficient amount of time (approximately 2 hours) at the optimal temperature (55-65°C) with vigorous stirring.[1] Monitor the reaction progress using TLC or GC.
Low reaction temperature.While some protocols use low temperatures (0-5°C), this can significantly extend the reaction time.[6] For a faster conversion, increasing the temperature to the 55-65°C range is recommended.[1]
High Acetoacetamide Impurity Anhydrous reaction conditions.The formation of acetoacetamide is favored in the absence of water.[1] Introduce a controlled amount of water (at least 0.05 molar equivalents) into the reaction mixture to suppress the formation of this side product.[1][3]
Product is Off-White or Yellow Presence of minor impurities or product degradation from excessive heat.Ensure the reaction temperature does not significantly exceed 70°C. The pure product is an off-white crystalline powder.[1] If color impurities are significant, recrystallization of the product may be necessary.
Polymerization or Formation of Viscous Oils This is more common in subsequent acylation reactions but can occur if the reaction conditions are not well-controlled.For the synthesis of this compound, ensure proper temperature control and reactant ratios. If this issue arises in downstream applications, the choice of solvent and base is critical.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful synthesis of this compound.

Parameter Recommended Range Notes
Molar Ratio of Ammonia to Methyl Acetoacetate 1.5 - 4.0An excess of ammonia is preferable to drive the reaction to completion.[3][5] A ratio of 1.6 to 1.75 is often cited in specific protocols.[1][3]
Molar Ratio of Water to Methyl Acetoacetate 0.05 - 3.0The presence of water is crucial to suppress the formation of acetoacetamide.[3][4][5]
Reaction Temperature 35 - 70°CThe optimal range to balance reaction rate and minimize side products is 55-65°C.[1][3]
Reaction Time ~ 2 hoursReaction should be monitored by TLC or GC to determine completion.[1]
Yield >90%With optimized conditions, yields can be very high.[8]
Purity >99%The use of water in the reaction medium allows for the synthesis of a product with high purity, often without the need for extensive purification.[4]

Experimental Protocols

Key Experiment: Aqueous Synthesis of this compound

This protocol is a synthesized representation based on common industrial and patented laboratory procedures.[1][3][4]

Objective: To synthesize this compound with high yield and purity, while minimizing the formation of acetoacetamide.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Water

  • Ice bath

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a temperature probe, add methyl acetoacetate (1 mole equivalent).

  • Add water (0.05 to 3.0 mole equivalents).

  • While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, heat the mixture to a temperature between 55-65°C.

  • Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystalline product.

  • Wash the collected crystals with cold water.

  • Dry the product under vacuum to obtain off-white crystals of this compound.

Visualizations

Reaction Pathways

Reaction_Pathways MAA Methyl Acetoacetate Hemiaminal Hemiaminal Intermediate MAA->Hemiaminal + NH3 NH3 Ammonia (NH3) MAC This compound (Desired Product) Hemiaminal->MAC - H2O (Favored in presence of water) Acetamide Acetoacetamide (Side Product) Hemiaminal->Acetamide - CH3OH (Favored in anhydrous conditions)

Caption: Main reaction pathway to this compound versus the side reaction leading to acetoacetamide.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A 1. Add Methyl Acetoacetate and Water to Reactor B 2. Slowly Add Aqueous Ammonia A->B C 3. Heat to 55-65°C B->C D 4. Stir for ~2 hours C->D E 5. Cool in Ice Bath D->E F 6. Filter Crystals E->F G 7. Wash with Cold Water F->G H 8. Dry Under Vacuum G->H

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

References

Technical Support Center: Purification of Methyl 3-aminocrotonate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 3-aminocrotonate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities from the crude this compound solid. The process relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the remaining solvent (mother liquor).[1]

Q2: What are the common impurities found in crude this compound?

The most common impurity is acetoacetamide, which can form as a side product during the synthesis of this compound from methyl acetoacetate and ammonia, particularly in anhydrous conditions.[1][2] Other potential impurities include unreacted starting materials and colored byproducts that may arise from side reactions or degradation.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

Several solvents can be used for the recrystallization of this compound. The choice of solvent is critical and depends on the specific impurities present. Commonly used solvents include:

  • Ethanol: A general-purpose solvent for minor impurities.[2][3]

  • Isopropanol: Can be used for recrystallization.[4]

  • Ethanol/Water Mixture: A mixed solvent system that can be effective for purification.[4]

  • Petroleum Ether: Has been used for recrystallization to obtain a pure product.[2]

  • Methanol: Can be used for purification by cryocrystallization.

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to off-white or pale yellow crystalline powder.[1] The reported melting point is typically in the range of 81-84 °C. A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause Recommended Solution
Product "Oils Out" (Forms a liquid layer instead of crystals) The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the compound's melting point.[5][6]1. Add more solvent: Reheat the solution to dissolve the oil, add more of the primary solvent, and cool slowly.[5]2. Change the solvent system: Use a solvent with a lower boiling point or a mixed solvent system. For instance, if using a single solvent, try adding a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature.3. Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
Low Recovery Yield 1. Too much solvent was used: This leads to a significant amount of the product remaining in the mother liquor.[5][7]2. Premature crystallization: Crystals formed during hot filtration.3. Incomplete precipitation: The solution was not cooled sufficiently.1. Use the minimum amount of hot solvent: Ensure only enough hot solvent is used to fully dissolve the solid.[7]2. Preheat the filtration apparatus: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.3. Cool thoroughly: Ensure the flask is cooled in an ice bath to maximize crystal formation after initial slow cooling.4. Concentrate the mother liquor: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[5]
Crystals Do Not Form Upon Cooling 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. Absence of nucleation sites. 1. Evaporate some solvent: Gently heat the solution to boil off some of the solvent to increase the concentration and then allow it to cool again.[5]2. Induce crystallization: * Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites.[5] * Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
Product is Colored (Yellowish or Brownish) Presence of colored impurities. These may be byproducts from the synthesis.[1]1. Use activated charcoal (decolorizing carbon): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.[5]2. Perform a second recrystallization: If the product is still colored after one recrystallization, a second round of purification may be necessary.
Slow or No Crystal Growth High purity of the compound or inappropriate solvent. Sometimes, very pure compounds are slow to crystallize.1. Patience: Allow the solution to stand undisturbed for a longer period, even overnight.2. Seeding: Add a seed crystal of the pure compound.3. Solvent modification: Try a different solvent or a mixed solvent system.

Quantitative Data Summary

Parameter Value Source
Melting Point 81-84 °C[2]
Appearance White to off-white/pale yellow crystalline powder[1]
Solubility Moderately soluble in polar solvents like water, ethanol, and acetone.[8]
Synthesis Reaction Temperature 35-70 °C (optimal 55-65 °C)[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system (e.g., ethanol or isopropanol).

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions while stirring and gently heating the flask.

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., a spatula tip) to the solution.

    • Reheat the mixture to boiling for a few minutes while stirring.

  • Hot Filtration:

    • Set up a hot filtration apparatus using a pre-heated funnel (with fluted filter paper) and a clean Erlenmeyer flask.

    • Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the purified crystals to a watch glass and dry them further in a desiccator or a vacuum oven at a low temperature.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point in the range of 81-84 °C indicates a high degree of purity.

Visual Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_analysis Analysis dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize If solution is colored hot_filter 3. Hot Filtration dissolve->hot_filter If solution is not colored decolorize->hot_filter cool_slow 4. Slow Cooling to Room Temperature hot_filter->cool_slow cool_ice 5. Ice Bath Cooling cool_slow->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry purity_check 9. Purity Assessment (Melting Point) dry->purity_check

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_recrystallization cluster_oiling Oiling Out cluster_yield Low Yield cluster_no_xtal No Crystals cluster_color Colored Product start Recrystallization Issue oil_out Product Oils Out start->oil_out low_yield Low Recovery Yield start->low_yield no_crystals No Crystals Form start->no_crystals colored_product Product is Colored start->colored_product add_solvent Reheat & Add More Solvent oil_out->add_solvent change_solvent Change Solvent System oil_out->change_solvent slow_cool Cool More Slowly oil_out->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel cool_thoroughly Cool Thoroughly in Ice Bath low_yield->cool_thoroughly evap_solvent Evaporate Some Solvent no_crystals->evap_solvent induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal charcoal Use Activated Charcoal colored_product->charcoal rerun Repeat Recrystallization colored_product->rerun

Caption: Troubleshooting guide for common issues in this compound recrystallization.

References

Common side reactions in the Hantzsch synthesis with Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of dihydropyridines using methyl 3-aminocrotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Hantzsch synthesis when using this compound?

A1: The Hantzsch synthesis, while robust, can be prone to several side reactions. Common side products may arise from the self-condensation of the β-ketoester, or a Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[1] Additionally, incomplete reactions can lead to the presence of intermediates in the final product mixture.[1] When using sterically hindered aldehydes, such as o-methoxybenzaldehyde, with this compound, a significant side reaction can occur, leading to the formation of a 1-amino-2-methoxycarbonyl-3,5-bis(aryl)-4-oxa-cyclohexan-1-ene derivative instead of the expected dihydropyridine.[2]

Q2: My Hantzsch reaction is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis are a common issue and can stem from several factors.[3] The classical methods often involve harsh reaction conditions and long reaction times, which can lead to product degradation or the formation of side products.[3] Key areas to investigate include:

  • Reaction Time and Temperature: Prolonged heating can lead to the decomposition of the 1,4-dihydropyridine product.

  • Purity of Reactants: Impurities in the aldehyde or this compound can significantly impact the reaction outcome.

  • Sub-optimal Solvent: While isopropanol and ethanol are commonly used, they may not be optimal for all substrates.

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, can reduce the yield of the desired 1,4-dihydropyridine.[3]

To improve yields, consider optimizing the reaction temperature, ensuring the purity of your starting materials, and exploring alternative solvents.

Q3: I am having difficulty purifying my dihydropyridine product. What are some effective purification strategies?

A3: Purification of dihydropyridines can be challenging. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline products. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.[4]

  • Column Chromatography: This is useful for separating the desired product from soluble impurities or byproducts with different polarities. A common eluent system is a mixture of n-hexane and ethyl acetate.[5]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: The exothermic nature of the Hantzsch synthesis can lead to the formation of degradation products. To manage this, consider the following strategies:[1]

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help to control the rate of heat generation.

  • Efficient Cooling: Using an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction is recommended.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Oxa-Cyclohexan-1-ene Byproduct
  • Symptom: You observe a major byproduct, especially when using an ortho-substituted benzaldehyde.

  • Cause: With sterically hindered aldehydes like o-methoxybenzaldehyde, the standard cyclization to the dihydropyridine is slowed. This allows for an alternative reaction pathway where a second molecule of the aldehyde reacts with the intermediate enamine, leading to the formation of a stable six-membered oxa-cyclohexene ring.[2]

  • Solution:

    • Modify the Reaction Conditions: Instead of the standard Hantzsch conditions, consider a three-component reaction using methyl acetoacetate, the aldehyde, and ammonium acetate. This can favor the formation of the desired dihydropyridine.

    • Purification: If the side product has already formed, careful purification by column chromatography may be necessary to isolate the desired dihydropyridine, although this can be challenging due to similar Rf values.[2]

Issue 2: Low Yield and Incomplete Reaction
  • Symptom: The reaction does not go to completion, and a significant amount of starting material remains.

  • Cause: This can be due to sub-optimal reaction conditions, such as temperature, reaction time, or the choice of solvent.

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and continue heating until the starting materials are consumed.

    • Solvent Selection: While isopropanol is often used for easier crystallization, other solvents like ethanol or methanol can be tested to improve solubility and reaction rates.[2]

    • Catalysis: The use of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can sometimes accelerate the reaction.

Issue 3: Product Is an Oil or Difficult to Crystallize
  • Symptom: The final product does not precipitate from the reaction mixture or forms an oil upon cooling.

  • Cause: The product may be highly soluble in the reaction solvent, or impurities may be inhibiting crystallization.

  • Solution:

    • Solvent Evaporation and Recrystallization: Remove the reaction solvent under reduced pressure and attempt to recrystallize the residue from a different solvent or solvent mixture.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product if available.

    • Column Chromatography: If crystallization fails, purify the product by column chromatography to remove impurities, and then attempt recrystallization of the purified product.

Data Presentation

Table 1: Hantzsch Condensation of Methoxybenzaldehydes with this compound [2]

EntryAldehydeProductReaction Time (h)Yield (%)
1o-methoxybenzaldehyde1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene8451.0
2m-methoxybenzaldehyde2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine4828.8
3p-methoxybenzaldehyde2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine7215.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material, this compound, from methyl acetoacetate and ammonia.

  • Materials:

    • Methyl acetoacetate

    • Aqueous ammonia (25% solution)

    • Water

    • Ice bath

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and a temperature probe, add methyl acetoacetate (1 mole equivalent).

    • Add water (0.05 to 3.0 mole equivalents).

    • While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, so control the temperature.

    • After the addition is complete, heat the mixture to a temperature between 55-65°C.

    • Maintain this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitor by TLC or GC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the crystalline product.

    • Wash the collected crystals with cold water.

    • Dry the product under vacuum to obtain off-white crystals of this compound.

Protocol 2: General Hantzsch Synthesis of a 1,4-Dihydropyridine[2]

This protocol describes a general procedure for the Hantzsch condensation of an aldehyde with this compound.

  • Materials:

    • Substituted benzaldehyde (e.g., m-methoxybenzaldehyde or p-methoxybenzaldehyde)

    • This compound

    • Isopropanol (i-PrOH)

  • Procedure:

    • To a solution of the substituted benzaldehyde (0.2 mol) in isopropanol (50 mL), add this compound (46.05 g, 0.4 mol) at once.

    • Heat the reaction mixture at reflux temperature. The reaction time will vary depending on the aldehyde used (see Table 1).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product will crystallize out of the solution. Collect the crystals by filtration.

    • Wash the crystals with cold isopropanol (3 x 20 mL).

    • Dry the crystals in a vacuum oven to a constant weight.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the purification of a crystalline 1,4-dihydropyridine product.

  • Materials:

    • Crude 1,4-dihydropyridine

    • Ethanol (95%) or another suitable solvent

    • Erlenmeyer flasks

    • Hot plate

    • Büchner funnel and vacuum flask

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 15-30 minutes to induce further crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Reaction Hantzsch Condensation (e.g., reflux in isopropanol) Aldehyde->Reaction MAC This compound (2 equivalents) MAC->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Purification Further Purification (Recrystallization or Column Chromatography) Drying->Purification if needed DHP 1,4-Dihydropyridine Drying->DHP Purification->DHP

Caption: A generalized experimental workflow for the Hantzsch dihydropyridine synthesis.

Hantzsch_Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 (with o-substituted aldehydes) Start Aldehyde + 2x this compound Knoevenagel_Adduct Knoevenagel Adduct Start->Knoevenagel_Adduct Self_Condensation Self-Condensation of This compound Start->Self_Condensation Michael_Addition Michael Addition Knoevenagel_Adduct->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Slow_Cyclization Steric Hindrance Slows Cyclization Michael_Addition->Slow_Cyclization DHP_Product Desired 1,4-Dihydropyridine Cyclization->DHP_Product Byproduct1 Byproduct A Self_Condensation->Byproduct1 Second_Aldehyde_Reaction Reaction with 2nd Aldehyde Molecule Slow_Cyclization->Second_Aldehyde_Reaction Oxa_Cyclohexene Oxa-Cyclohexene Byproduct Second_Aldehyde_Reaction->Oxa_Cyclohexene

Caption: Common side reaction pathways in the Hantzsch synthesis.

Troubleshooting_Logic Start Low Yield or Unexpected Product CheckPurity Check Purity of Starting Materials Start->CheckPurity AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) CheckPurity->AnalyzeByproducts Purity OK OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) AnalyzeByproducts->OptimizeConditions ModifyStoichiometry Modify Stoichiometry or Order of Addition OptimizeConditions->ModifyStoichiometry Purification Optimize Purification (Recrystallization, Chromatography) ModifyStoichiometry->Purification Success Improved Yield/ Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues in the Hantzsch synthesis.

References

Optimizing reaction conditions for the acylation of Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of methyl 3-aminocrotonate.

Frequently Asked Questions (FAQs)

Q1: What are the typical products of acylating this compound?

The acylation of this compound can result in either N-acylation or C-acylation. The selectivity between these two pathways is influenced by the choice of acylating agent, base, and reaction conditions.[1][2] Generally, N-acylated products (enamides) are favored, but C-acylated products (enaminones) can also be formed.[1]

Q2: How does the choice of base affect the reaction outcome?

The organic base used can significantly influence the N- versus C-acylation selectivity.[1] For instance, using pyridine as a base with aliphatic acid chlorides in benzene has been shown to yield exclusively N-acylated products.[1] Triethylamine is another commonly used base.[1] The choice of base can also be critical in preventing polymerization or the formation of viscous oils.[3]

Q3: What solvents are suitable for this reaction?

Benzene is a commonly reported solvent for the acylation of this compound with acid chlorides.[1][2] Other non-polar aprotic solvents may also be suitable. For related reactions like the Hantzsch dihydropyridine synthesis, which involves similar intermediates, solvents such as ethanol, water, and glycerol have been used.[4]

Q4: My reaction is giving a low yield. What are the possible causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: Ensure sufficient reaction time and adequate mixing. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

  • Suboptimal Temperature: While some acylations are performed at 0°C and allowed to warm to room temperature[1], temperature optimization may be necessary for specific acylating agents.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. The choice of base and solvent is crucial to minimize side reactions.[1]

  • Product Degradation: Ensure that the workup and purification conditions are not degrading the product.

Q5: I am observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple products, typically a mixture of N- and C-acylated compounds, is a common challenge. To improve selectivity:

  • Vary the Base: The choice between bases like pyridine and triethylamine can alter the product ratio.[1]

  • Modify the Acylating Agent: The structure of the acid chloride (e.g., aliphatic, aromatic, α,β-unsaturated) has a strong influence on the site of acylation.[1]

  • Adjust the Temperature: Running the reaction at a lower temperature (e.g., 0°C) may favor one product over another.[1]

Q6: What is the role of this compound in the Hantzsch dihydropyridine synthesis?

This compound is a key intermediate in the Hantzsch synthesis of 1,4-dihydropyridines, which are important compounds in medicinal chemistry, for example, as calcium channel blockers.[4][5][6][7][8][9] In this multi-component reaction, an enamine, which can be formed from a β-keto ester and ammonia, reacts with an aldehyde and another equivalent of the β-keto ester.[4][5][10] this compound can serve as the pre-formed enamine component.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive acylating agent (e.g., hydrolyzed acid chloride).Use a fresh or newly opened bottle of the acylating agent.
Low reaction temperature leading to very slow reaction.While some protocols start at 0°C, consider allowing the reaction to proceed at room temperature or slightly elevated temperatures, monitoring for side product formation.
Inefficient base.Ensure the base is dry and of high purity. Consider switching to a different base (e.g., from pyridine to triethylamine or vice versa).[1]
Formation of a Viscous Oil or Polymer Uncontrolled reaction conditions.Maintain strict temperature control, especially during the addition of the acylating agent. Ensure the use of an appropriate base to neutralize the generated HCl.[3]
Mixture of N- and C-Acylated Products Lack of selectivity under the current conditions.Systematically vary the reaction parameters. A change in base (pyridine vs. triethylamine) or solvent can significantly shift the product ratio.[1] The structure of the acid chloride is also a key factor.[1]
Product is Off-White or Yellow Presence of minor impurities or degradation.Recrystallization of the final product may be necessary. Ensure the reaction temperature does not lead to thermal degradation.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Minimize the amount of water used during workup or perform back-extraction of the aqueous layer with a suitable organic solvent.

Data Presentation

Table 1: N- vs. C-Acylation Selectivity with Different Acid Chlorides in the Presence of Pyridine

EntryAcid Chloride (R-COCl)Product(s)Yield (%)Reference
1Acetyl chlorideN-acylated (Z-enamide)72[1]
2Propionyl chlorideN-acylated (Z-enamide)-[1]
3Isobutyryl chlorideN-acylated (Z-enamide) + Amide-[1]

Note: The study cited indicates that with these aliphatic acid chlorides in the presence of pyridine, there is a strong preference for N-acylation.[1]

Experimental Protocols

General Protocol for the N-Acylation of this compound with Aliphatic Acid Chlorides

This protocol is based on the methodology described for the acylation with acetic and propionic acid chlorides.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and pyridine (1.1 equivalents) in dry benzene.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add the aliphatic acid chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated product.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification setup 1. Dissolve this compound and Pyridine in Benzene cool 2. Cool to 0°C setup->cool add_acyl 3. Add Acid Chloride Dropwise cool->add_acyl react 4. Warm to Room Temperature and Stir add_acyl->react workup 5. Quench with Water react->workup extract 6. Extract with Organic Solvent workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify Product dry->purify

Caption: Experimental workflow for the acylation of this compound.

troubleshooting_logic start Low Yield or Multiple Products cause1 Suboptimal Base? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Poor Acylating Agent? start->cause3 solution1 Switch Base (Pyridine <-> Triethylamine) cause1->solution1 solution2 Optimize Temperature (e.g., maintain at 0°C) cause2->solution2 solution3 Use Fresh Reagent cause3->solution3

Caption: Troubleshooting logic for optimizing reaction selectivity and yield.

References

Technical Support Center: Troubleshooting the Biginelli Reaction with Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Methyl 3-aminocrotonate in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction with this compound is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the potential causes and how can I improve it?

A1: Low yields in this variation of the Biginelli reaction can stem from several factors. Unlike the classic Biginelli reaction which uses a β-ketoester, the use of a pre-formed β-enamino ester like this compound follows a slightly different mechanistic pathway, which can be sensitive to reaction conditions. Here are the primary aspects to investigate:

  • Catalyst Inefficiency: The choice and concentration of the catalyst are critical. While the classical reaction often employs strong Brønsted acids (like HCl) or Lewis acids (like FeCl₃ or ZnCl₂), the optimal catalyst for the enamine-based route may differ. It is advisable to screen various catalysts to find the most effective one for your specific substrates.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product. Monitoring the reaction at different temperatures is recommended to find the optimal condition.

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred for the Biginelli reaction. Experimenting with different solvents such as ethanol, methanol, acetonitrile, or even solvent-free conditions can lead to improved yields.

  • Purity of Reactants: Ensure the purity of your this compound, aldehyde, and urea/thiourea. Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.

  • Reaction Time: The reaction may require more time to reach completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture. What steps can I take to improve the conversion?

A2: Poor conversion is a common issue and can be addressed by systematically optimizing the reaction parameters:

  • Increase Catalyst Loading: If you are using a catalytic amount of acid, a slight increase in its concentration might enhance the reaction rate. However, be cautious as excessive acidity can sometimes promote side reactions.

  • Elevate the Reaction Temperature: Gently increasing the temperature can help overcome the activation energy barrier and drive the reaction forward. Monitor for any signs of product degradation at higher temperatures.

  • Change the Solvent: The solubility of your reactants in the chosen solvent is important. If any of the starting materials are not fully dissolved, this can hinder the reaction. Trying a solvent with better solubilizing properties for all components can improve conversion.

  • Extend the Reaction Time: As mentioned previously, some reactions are inherently slow. Continue to monitor the reaction over a longer period to ensure it has reached its maximum conversion.

Q3: My reaction is producing a significant fluorescent byproduct. What is it and how can I minimize its formation?

A3: A common fluorescent byproduct in Biginelli-type reactions is a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur when two equivalents of the β-dicarbonyl compound (or in this case, the enamino ester) react with the aldehyde.

  • Control the Stoichiometry: Ensure that the molar ratio of your reactants is appropriate. A 1:1:1.5 ratio of aldehyde: this compound: urea is a common starting point.

  • Optimize Reaction Temperature: The formation of the Hantzsch DHP is often favored at higher temperatures. Running the reaction at a milder temperature may suppress this side reaction.

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway. Some catalysts may favor the Biginelli condensation over the Hantzsch reaction. Screening different Lewis or Brønsted acids could be beneficial.

Experimental Protocols

General Procedure for the Biginelli Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1 mmol)

  • Aldehyde (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., 10-20 mol% of a Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, 5-10 mL)

Procedure:

  • To a round-bottom flask, add this compound, the aldehyde, urea (or thiourea), and the catalyst.

  • Add the solvent to the mixture.

  • Stir the reaction mixture at a predetermined temperature (e.g., reflux).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

The following tables summarize the impact of different catalysts and solvents on the yield of the Biginelli reaction. While specific data for this compound is limited in comparative studies, the data for the closely related ethyl acetoacetate provides a valuable reference for optimization.

Table 1: Effect of Various Catalysts on the Biginelli Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂Acetic AcidRoom Temp588
2FeCl₃Acetic AcidRoom Temp685
3CuCl₂Acetic AcidRoom Temp882
4CoCl₂Acetic AcidRoom Temp880
5NiCl₂Acetic AcidRoom Temp1075

Data adapted from a study on the Biginelli reaction using various metal chlorides as catalysts.

Table 2: Influence of Solvent on the Biginelli Reaction Yield

EntrySolventDielectric Constant (ε)Yield (%)
1Acetonitrile37.595
2Methanol32.785
3Ethanol24.582
4Dichloromethane8.9365
5Tetrahydrofuran (THF)7.5258
6Toluene2.3842

Data adapted from a study on the influence of solvent on the Biginelli reaction catalyzed by bismuth nitrate. Higher yields are observed in solvents with higher dielectric constants.[1]

Mandatory Visualization

Below is a troubleshooting workflow for addressing low yield in the Biginelli reaction with this compound.

Troubleshooting_Biginelli_Reaction Start Low Yield in Biginelli Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst Start->OptimizeCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions PurifySM Purify/Source New Starting Materials CheckPurity->PurifySM ScreenCatalysts Screen Different Lewis/Brønsted Acids OptimizeCatalyst->ScreenCatalysts IncreaseLoading Increase Catalyst Loading OptimizeCatalyst->IncreaseLoading AdjustTemp Adjust Temperature (Increase/Decrease) OptimizeConditions->AdjustTemp ChangeSolvent Change Solvent (e.g., more polar) OptimizeConditions->ChangeSolvent ExtendRxnTime Extend Reaction Time (Monitor by TLC) OptimizeConditions->ExtendRxnTime Hantzsch Check for Hantzsch Byproduct (Fluorescent) CheckSideReactions->Hantzsch Hantzsch->AdjustTemp Lower Temp AdjustStoichiometry Adjust Stoichiometry Hantzsch->AdjustStoichiometry

References

Technical Support Center: Purification of Crude Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Methyl 3-aminocrotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how are they formed?

The most significant impurity encountered during the synthesis of this compound is acetoacetamide.[1][2] This side-product is primarily formed from the reaction of the starting material, methyl acetoacetate, with ammonia, particularly under anhydrous conditions.[3] Other potential impurities include unreacted starting materials and by-products from side reactions, which can lead to a discolored (yellowish) product.[3]

Q2: How can I minimize the formation of acetoacetamide during synthesis?

The formation of acetoacetamide can be minimized by controlling key reaction parameters. Conducting the reaction in the presence of a small amount of water is crucial as it helps to stabilize the desired enamine intermediate.[3] Maintaining the reaction temperature between 55-65°C and using a molar excess of ammonia (typically 1.5 to 4.0 molar equivalents relative to methyl acetoacetate) are also recommended to promote the formation of this compound and suppress the formation of side products.[3]

Q3: What are the recommended methods for purifying crude this compound?

The most common and effective methods for purifying crude this compound are recrystallization, distillation, and column chromatography. Recrystallization from solvents like isopropanol or ethanol is often sufficient to remove the bulk of impurities, especially acetoacetamide.[2][4] For higher purity requirements, vacuum distillation or flash column chromatography can be employed.[2]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be used to determine the purity of this compound. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.[5] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[3] For sensitive detection of potential mutagenic impurities, UltraPerformance Convergence Chromatography (UPC²) coupled with a QDa detector can be utilized.[6]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Melting Point of Recrystallized Product Presence of residual acetoacetamide or other impurities.- Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a cold solvent after filtration to remove any surface impurities. - Consider using a different recrystallization solvent or a solvent mixture.
Product is Off-White or Yellow After Recrystallization Co-precipitation of colored impurities. Thermal degradation if the product was heated for an extended period.- Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. - Avoid prolonged heating during dissolution. - If discoloration persists, purification by column chromatography may be necessary.
High Acetoacetamide Content Detected by HPLC/GC Inefficient removal during recrystallization due to similar solubilities.- Optimize the recrystallization solvent system. A mixture of solvents might provide better separation. - Purification by vacuum distillation can be effective as acetoacetamide and this compound have different boiling points.[7] - Flash column chromatography offers a high-resolution separation.
Streaking or Overlapping Spots on TLC Plate Inappropriate solvent system. Co-elution of impurities with the product.- Adjust the polarity of the TLC eluent. A common system is a 1:1 mixture of ethyl acetate and hexane.[5] - For better separation, a two-dimensional TLC can be performed.
Low Recovery Yield After Purification Product loss during transfers. Dissolving the product in too much solvent during recrystallization. Adsorption of the product onto activated charcoal.- Minimize the number of transfer steps. - Use a minimal amount of hot solvent for dissolution during recrystallization. - Use activated charcoal sparingly and for a short duration.

Experimental Protocols

Recrystallization of this compound from Isopropanol

This protocol is designed for the general purification of crude this compound.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol (near boiling) while stirring until the solid is completely dissolved.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound and Acetoacetamide

PropertyThis compoundAcetoacetamide
CAS Number 14205-39-1[8]5977-14-0[9]
Molecular Formula C₅H₉NO₂[8]C₄H₇NO₂[9]
Molecular Weight 115.13 g/mol [8]101.11 g/mol [10]
Appearance White to off-white crystalline powder[8]White to off-white crystalline solid[4]
Melting Point 81-83 °C[8]53-56 °C[9]
Boiling Point 112 °C at 42 mmHg[11]271 °C (Predicted)[7]
Solubility Soluble in polar organic solvents like ethanol and acetone; moderately soluble in water.[12]Soluble in water, ethanol, and ether.[4][7]

Table 2: Purity of this compound After Different Purification Methods

Purification MethodInitial PurityFinal PurityReference
Recrystallization (from ethanol)Not specified>98%[2]
Vacuum DistillationNot specified~99.8%[13]
Gas-Liquid Chromatography (preparative)Not specified100%[2]

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Methyl Acetoacetate + Ammonia (aq) s2 Reaction at 55-65°C s1->s2 s3 Cooling and Precipitation s2->s3 s4 Filtration and Washing s3->s4 s5 Crude this compound s4->s5 p1 Crude Product s5->p1 Proceed to Purification p2 Recrystallization (e.g., Isopropanol) p1->p2 p3 Vacuum Distillation p1->p3 p4 Column Chromatography p1->p4 p5 Pure this compound p2->p5 p3->p5 p4->p5 troubleshooting_logic cluster_impurity Impurity Profile cluster_action Recommended Action start Crude Product Analysis (TLC, HPLC, MP) impurity_high High Acetoacetamide start->impurity_high Acetoacetamide >5% impurity_color Colored Impurities start->impurity_color Product is Yellow/Brown impurity_minor Other Minor Impurities start->impurity_minor Minor spots on TLC action_recrystallize Recrystallize (optimize solvent) impurity_high->action_recrystallize action_distill Vacuum Distillation impurity_high->action_distill action_charcoal Recrystallize with Activated Charcoal impurity_color->action_charcoal impurity_minor->action_recrystallize action_chromatography Column Chromatography impurity_minor->action_chromatography end_node Pure Product action_recrystallize->end_node action_charcoal->end_node action_distill->end_node action_chromatography->end_node

References

Effect of temperature on the rate of Methyl 3-aminocrotonate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-aminocrotonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for preparing this compound?

The most prevalent method for synthesizing this compound is the reaction of methyl acetoacetate with ammonia.[1][2] Optimized procedures often utilize an aqueous medium at temperatures ranging from 35 to 70°C.[1][3][4] This approach is favored for its high yield, high purity, and the elimination of organic solvents.[1]

Q2: What are the critical parameters to control during the synthesis of this compound?

For a successful synthesis of high-purity this compound, precise control of the following parameters is crucial:

  • Temperature: Maintaining the reaction temperature is critical for accelerating the reaction and minimizing the formation of side products.[1] A typical range is between 55-65°C.[1]

  • Molar Ratio of Reactants: An excess of ammonia is generally used. Molar ratios of ammonia to methyl acetoacetate are commonly reported between 1.5 to 4.0.[1][3]

  • Presence of Water: A small amount of water is critical for preventing the formation of the major side product, acetoacetamide.[1][3]

Q3: What is the primary side product to be aware of, and how can its formation be prevented?

The most significant side product is acetoacetamide.[1] Its formation is favored in anhydrous conditions. To prevent this, the reaction should be conducted in the presence of at least 0.05 molar equivalents of water, which helps to stabilize the desired enamine intermediate.[1]

Q4: Can this reaction be performed in organic solvents?

While older methods utilized solvents like ether, modern industrial processes often favor an aqueous system to simplify downstream processing, reduce costs, and enhance safety by avoiding flammable and explosive solvents.[1][3] However, some laboratory-scale preparations may use solvents like methanol, particularly at low temperatures (0-10°C).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Reference
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.Increase Reaction Time or Temperature: Monitor the reaction progress using TLC or GC. If the reaction is slow, consider increasing the temperature to the optimal range of 55-65°C or extending the reaction time.[1]
Suboptimal Molar Ratio: An incorrect ratio of ammonia to methyl acetoacetate can limit the yield.Adjust Reactant Ratio: Ensure an excess of ammonia is used, typically in a molar ratio of 1.5 to 4.0 relative to methyl acetoacetate.[1][3]
High Levels of Acetoacetamide Impurity Anhydrous Conditions: The absence of water promotes the formation of the acetoacetamide side product.Introduce a Controlled Amount of Water: Ensure that at least 0.05 molar equivalents of water are present in the reaction mixture.[1]
Product is Off-White or Yellow Presence of Minor Impurities or Degradation: Excessive heat can lead to product discoloration.Control Reaction Temperature and Consider Recrystallization: Ensure the reaction temperature does not significantly exceed 70°C. If color impurities are significant, recrystallization of the product may be necessary.[1]
Reaction is Very Slow Low Reaction Temperature: While some protocols use low temperatures (0-5°C), this can significantly extend the reaction time.Increase Reaction Temperature: For a faster conversion rate, increasing the temperature to the 55-65°C range is recommended.[1]

Effect of Temperature on Reaction Rate and Yield

Temperature Range (°C)Reaction EnvironmentKey ObservationsReported YieldReference
0-10MethanolSlower reaction, precipitation of white crystals.75.0-85.0% (molar)[2]
20-60Continuous Flow (SS316 tubular reactor)High purity product (>99.98%).93-100%[1][5]
35-70Aqueous AmmoniaIndustrially advantageous, rapid reaction with few by-products.Not specified[3][4]
40-45Aqueous Ammonia (when adding ammonium hydroxide)Preferred temperature for controlled addition of ammonium hydroxide.Not specified[3]
55-65Aqueous AmmoniaCrucial for accelerating the reaction and minimizing side products.Not specified[1]

Experimental Protocol: Synthesis of this compound in an Aqueous Medium

This protocol is a synthesized representation based on common laboratory and patented procedures.[1]

Objective: To synthesize this compound with high yield and purity by reacting methyl acetoacetate with aqueous ammonia.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Water

  • Ice bath

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature probe, add methyl acetoacetate (1 mole equivalent).

  • Add a controlled amount of water (0.05 to 3.0 mole equivalents).

  • While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, so control the temperature.

  • After the addition is complete, heat the mixture to a temperature between 55-65°C.

  • Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystalline product.

  • Wash the collected crystals with cold water.

  • Dry the product under a vacuum to obtain off-white crystals of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis MAA Methyl Acetoacetate Mixing Combine Reactants in Vessel MAA->Mixing Ammonia Aqueous Ammonia Ammonia->Mixing Water Water Water->Mixing Heating Heat to 55-65°C Mixing->Heating Stirring Stir for ~2 hours Heating->Stirring Cooling Cool in Ice Bath Stirring->Cooling Monitoring Monitor by TLC/GC Stirring->Monitoring Filtration Filter Crystals Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Role of water in suppressing side products in enamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enamine synthesis. The following information addresses common issues, particularly the critical role of water and the suppression of side products.

Frequently Asked Questions (FAQs)

Q1: My enamine synthesis is not going to completion, and I'm observing low yields. What are the likely causes?

A1: Low yields in enamine synthesis are often due to the equilibrium nature of the reaction. The formation of an enamine from an aldehyde or ketone and a secondary amine is a condensation reaction that produces water as a byproduct.[1][2][3][4] If this water is not removed from the reaction mixture, the equilibrium will not favor the product, and you will have a mixture of starting materials and the enamine.[1]

Troubleshooting Steps:

  • Water Removal: Ensure you are actively removing water. Common methods include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is a very effective method.[1][5]

    • Dehydrating Agents: Add a drying agent or water scavenger directly to the reaction. Options include:

      • Molecular sieves[1]

      • Anhydrous MgSO₄ or Na₂SO₄[2]

      • Titanium tetrachloride (TiCl₄), which is a very powerful water scavenger.[2][6]

  • Catalyst: While not always required, especially with highly nucleophilic amines like pyrrolidine, an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) can accelerate the reaction, particularly the dehydration step.[1][2]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the appropriate temperature to facilitate the dehydration process.

Q2: I'm observing the formation of significant side products. What are they, and how can I prevent them?

A2: A common side reaction is the self-condensation of the starting aldehyde or ketone, particularly with methyl ketones.[2] Another major issue is the hydrolysis of the desired enamine product back to the starting materials if water is present.[1][3][7][8][9]

Troubleshooting and Prevention:

  • To prevent self-condensation: The addition of TiCl₄ can act as a water scavenger and suppress this side reaction.[2]

  • To prevent enamine hydrolysis: Rigorous exclusion of water is essential.[1] This involves using dry solvents and reagents and employing one of the water removal techniques mentioned in Q1. Hydrolysis is particularly rapid in the presence of even mild acid.[1]

Q3: My enamine product seems to be reverting to the starting ketone/aldehyde during workup or purification. Why is this happening?

A3: Enamines are susceptible to hydrolysis in the presence of aqueous acid.[1][3] Standard aqueous workups can lead to the rapid decomposition of your product.

Recommendations for Workup and Purification:

  • Anhydrous Workup: If possible, perform a non-aqueous workup. This may involve filtering out any solid drying agents and removing the solvent under reduced pressure.

  • Careful pH Control: If an aqueous workup is necessary, ensure it is not acidic. A basic wash (e.g., with a saturated solution of sodium bicarbonate) may be preferable.

  • Minimize Contact with Water: Perform any necessary aqueous extractions quickly and at low temperatures.

  • Purification: When using column chromatography, ensure your silica gel and solvents are dry. In some cases, distillation is a suitable purification method for volatile enamines.[10]

Q4: Can I use a primary amine for enamine synthesis?

A4: No, primary amines react with aldehydes and ketones to form imines, not enamines.[2][4] The mechanism requires the elimination of a proton from a carbon atom adjacent to the carbonyl carbon, which occurs after the formation of an intermediate iminium ion. With a primary amine, a proton is lost from the nitrogen to form the stable imine.[3]

Data Presentation

Table 1: Effect of Water Removal Method on Enamine Yield

Ketone/AldehydeSecondary AmineSolventWater Removal MethodCatalystYield (%)Reference
CyclohexanonePyrrolidineTolueneDean-Stark TrapNone88[10]
CyclopentanoneMorpholineBenzeneDean-Stark TrapNone89[10]
CyclohexanoneMorpholineNone (Microwave)Envirocat EPZGREnvirocat EPZGR96[10]
KetoneSecondary AmineCH₂Cl₂TiCl₄None(Not specified)[6]

Note: Yields are highly substrate and condition dependent. This table provides illustrative examples.

Experimental Protocols

Protocol 1: General Procedure for Enamine Synthesis using a Dean-Stark Trap

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[5]

  • Reagents: To the round-bottom flask, add the ketone or aldehyde (1.0 eq.), the secondary amine (1.2-1.5 eq.), and a suitable solvent (e.g., toluene or benzene) to fill approximately half the flask.[10] A catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.) can be added if necessary.[11]

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.[5]

  • Monitoring: Continue the reaction until no more water is collected in the trap. The reaction can also be monitored by TLC, GC, or NMR.

  • Workup: Allow the reaction to cool to room temperature. Carefully remove the solvent under reduced pressure. The crude enamine can then be purified.

  • Purification: Purification is typically achieved by vacuum distillation or column chromatography on neutral or basic alumina to avoid hydrolysis.

Protocol 2: Enamine Synthesis using TiCl₄ as a Water Scavenger

This method is suitable for reactions sensitive to heat or when a Dean-Stark apparatus is not practical. All operations should be carried out under an inert atmosphere (e.g., dry nitrogen).[6]

  • Apparatus Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the ketone or aldehyde (1.0 eq.) and the secondary amine (2.2 eq.) in a dry, non-protic solvent (e.g., dichloromethane or diethyl ether) and cool to 0 °C in an ice bath.

  • Addition of TiCl₄: Slowly add a solution of TiCl₄ (0.55 eq.) in the same solvent via the dropping funnel. An exothermic reaction may occur. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by NMR analysis of aliquots.

  • Workup: Filter the reaction mixture to remove titanium dioxide. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The residual oil is typically purified by vacuum distillation.[6]

Visualizations

Enamine_Synthesis_and_Hydrolysis cluster_synthesis Enamine Synthesis (Anhydrous) cluster_hydrolysis Enamine Hydrolysis (Aqueous Acid) Start Ketone/Aldehyde + Secondary Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine + H⁺ Iminium Iminium Ion Carbinolamine->Iminium + H⁺, - H₂O Enamine Enamine Product Iminium->Enamine - H⁺ Water_prod H₂O Iminium->Water_prod Enamine_hydrolysis Enamine Iminium_hydrolysis Iminium Ion Enamine_hydrolysis->Iminium_hydrolysis + H⁺ Carbinolamine_hydrolysis Carbinolamine Intermediate Iminium_hydrolysis->Carbinolamine_hydrolysis End_hydrolysis Ketone/Aldehyde + Secondary Amine Carbinolamine_hydrolysis->End_hydrolysis + H⁺, - R₂NH Water_reactant H₂O Water_reactant->Iminium_hydrolysis Attack

Caption: Reversible pathway of enamine synthesis and hydrolysis.

Troubleshooting_Workflow Start Low Enamine Yield CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is an acid catalyst being used? CheckWater->CheckCatalyst Yes ImplementWaterRemoval Implement Dean-Stark or add a water scavenger (e.g., Molecular Sieves, TiCl₄) CheckWater->ImplementWaterRemoval No CheckPurity Are reagents and solvents anhydrous? CheckCatalyst->CheckPurity Yes AddCatalyst Add catalytic acid (e.g., PTSA) CheckCatalyst->AddCatalyst No DryReagents Dry solvents and use pure reagents CheckPurity->DryReagents No Success Improved Yield CheckPurity->Success Yes ImplementWaterRemoval->Success AddCatalyst->Success DryReagents->Success

Caption: Troubleshooting guide for low enamine yield.

References

Technical Support Center: Optimizing β-Enaminone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during β-enaminone synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of β-enaminones, offering potential causes and solutions to help you optimize your experiments.

Problem Potential Causes Suggested Solutions
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, or it may be poisoned by impurities in the reagents or solvents.[1] 2. Inappropriate Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific catalyst and substrates being used.[1] 3. Poor Quality Reagents: Starting materials (amines and β-dicarbonyl compounds) or solvents may contain impurities that interfere with the reaction.[1] 4. Steric Hindrance: Bulky substituents on either the amine or the dicarbonyl compound can physically block the reactive sites, slowing down or preventing the reaction.[1] 5. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.1. Catalyst Handling: Use a fresh batch of catalyst or regenerate/purify the existing catalyst if possible. Ensure reagents and solvents are pure and dry. 2. Condition Optimization: Systematically vary the reaction temperature and time. Consider using microwave irradiation, which has been shown to accelerate reaction times and improve yields, sometimes even without a catalyst.[2][3] 3. Reagent Purification: Purify starting materials and ensure solvents are of appropriate grade and free of water. 4. Catalyst Selection: For sterically hindered substrates, consider using a more active catalyst system, such as a combination of [(PPh₃)AuCl]/AgOTf, which has shown high efficiency.[4][5][6] 5. Catalyst Loading: Increase the catalyst loading incrementally. For example, some Lewis acid catalysts may require up to 100 mol% depending on the enaminone.[7]
Poor Regioselectivity (with unsymmetrical β-dicarbonyls) 1. Reaction Conditions: Temperature and solvent can influence which carbonyl group preferentially reacts. 2. Catalyst Choice: The nature of the catalyst can direct the regioselectivity of the reaction.1. Temperature and Solvent Screening: Perform the reaction at different temperatures and in various solvents to determine the optimal conditions for desired regioselectivity. 2. Catalyst Screening: Test different types of catalysts. For instance, bismuth(III) trifluoroacetate in water has been reported to achieve high regio- and chemo-selective enamination.[8]
Formation of Side Products 1. Self-condensation of β-dicarbonyl compound: This can occur under basic or harsh reaction conditions. 2. Double Addition: Reaction of a second amine molecule with the enaminone product.1. Milder Conditions: Use milder reaction conditions (e.g., lower temperature, shorter reaction time) and a more selective catalyst. Catalyst- and solvent-free methods at elevated temperatures can also provide high yields with easy separation.[9][10] 2. Stoichiometry Control: Use a slight excess of the β-dicarbonyl compound to minimize double addition.
Difficult Product Isolation 1. High Polarity of Product: The enaminone product may be highly polar, making extraction from aqueous media challenging. 2. Catalyst Residue: The catalyst or its byproducts may be difficult to separate from the product.1. Work-up Procedure: Optimize the extraction solvent system. If the product is soluble in a non-polar solvent, this can facilitate separation from polar impurities. 2. Heterogeneous Catalysts: Employ a heterogeneous catalyst, such as silica-supported polyphosphoric acid (PPA-SiO₂) or silica nanoparticles (SNPs), which can be easily removed by filtration.[11][12] Magnetically separable nano-catalysts also offer a straightforward work-up.[13]

Frequently Asked Questions (FAQs)

A curated list of questions to provide quick answers to common queries regarding catalyst selection for β-enaminone synthesis.

Q1: What are the most common types of catalysts used for β-enaminone synthesis?

A1: A wide range of catalysts have been successfully employed. These include:

  • Lewis Acids: Zinc chloride (ZnCl₂), ceric ammonium nitrate (CAN), indium tribromide (InBr₃), and scandium triflate (Sc(OTf)₃) are effective Lewis acid catalysts.[7][8][14]

  • Gold and Silver Catalysts: A combination of [(PPh₃)AuCl] and AgOTf has proven to be highly efficient, especially under solvent-free conditions.[4][5][6]

  • Nickel Catalysts: Nickel-based systems, sometimes in combination with photoredox catalysts, can be used to synthesize enaminones from substrates like 3-bromochromones.[15][16]

  • Copper Catalysts: Copper nanoparticles (Cu-nanoparticles) and CuI have been reported as effective catalysts.

  • Protic Acids: Simple organic acids like formic acid can act as low-cost and efficient catalysts.[13]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica-supported sulfuric acid (H₂SO₄·SiO₂) or polyphosphoric acid (PPA-SiO₂) offer advantages in terms of easy separation and reusability.[12][17]

  • Catalyst-Free Methods: In some cases, the reaction can proceed efficiently without any catalyst, often under microwave irradiation or at elevated temperatures.[3][9][10]

Q2: How do I choose the best catalyst for my specific substrates?

A2: The optimal catalyst depends on the reactivity and steric properties of your amine and β-dicarbonyl compound.

  • For simple, unhindered substrates: A wide variety of catalysts can be effective. Cost-effective and environmentally friendly options like formic acid or catalyst-free microwave synthesis are good starting points.[2][13]

  • For sterically hindered substrates: More active catalyst systems, such as the [(PPh₃)AuCl]/AgOTf combination, may be necessary to achieve good yields.[4][6]

  • For achieving high regioselectivity with unsymmetrical dicarbonyls: Catalysts known for their selectivity, such as bismuth(III) trifluoroacetate, should be considered.[8]

  • For green chemistry applications: Consider solvent-free conditions, catalyst-free methods, or reusable heterogeneous catalysts.[9][10][12]

Q3: Can β-enaminone synthesis be performed under solvent-free conditions?

A3: Yes, many successful protocols for β-enaminone synthesis operate under solvent-free conditions. These methods are often more environmentally friendly and can lead to simpler work-up procedures.[4][5][6][9][12] Heating or microwave irradiation is commonly used to facilitate the reaction in the absence of a solvent.[3]

Q4: What is the role of a Lewis acid catalyst in β-enaminone synthesis?

A4: A Lewis acid catalyst activates the carbonyl group of the β-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amine. This activation lowers the energy barrier for the condensation reaction, leading to faster reaction rates and often allowing the reaction to proceed under milder conditions.[7]

Q5: Are there any photocatalytic methods for synthesizing β-enaminones?

A5: Yes, novel methods utilizing dual photoredox and nickel catalysis have been developed. These methods can forge the enaminone scaffold from precursors like 3-bromochromones through a Michael addition and subsequent photocatalyzed debromination.[15][16]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data from various studies to facilitate catalyst selection.

Table 1: Comparison of Various Catalysts for the Synthesis of a Representative β-Enaminone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
[(PPh₃)AuCl]/AgOTf1Solvent-freeRoom Temp.10 min98[4][6]
NiBr₂·diglyme / Photocatalyst5 / 1DMF202 h70[15][16]
Ceric Ammonium Nitrate10NoneRoom Temp.15 min94[14]
Formic AcidCatalyticMethanolReflux30 min95[13]
None (Microwave)N/ASolvent-free150-1652-10 min88-97[2][3]
None (Conventional Heating)N/ASolvent-free12015-30 min90-96[9][10]
PPA-SiO₂110 mg/mmolSolvent-free70-801-2 hup to 90[12]
Cobalt(II) chlorideCatalyticSolvent-freeRoom Temp.5-15 min75-95[8]
Scandium triflate5Solvent-free801-2 h70-95[8]

Table 2: Optimization of Reaction Conditions using a Photocatalytic System

EntryDeviation from Standard ConditionsYield (%)
1None70
2Ni(OTf)₂ instead of NiBr₂·diglyme62
3NiCl₂·diglyme instead of NiBr₂·diglyme49
7Acetone instead of DMF51
8DMSO instead of DMF55
1240 °C instead of 20 °Ctraces
14No Pyridinium Salt33
15No Ni salt and ligand30
17No lightNo reaction
Standard Conditions: 3-Bromochromone (0.2 mmol), morpholine (0.3 mmol), PC1 (1.0 mol %), NiBr₂·diglyme (5.0 mol %), dmbpy (5.0 mol %) and PS1 (1.0 equiv) in DMF under N₂, irradiation with a 427 nm LED lamp at 20 °C for 2 hours.[16]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol 1: Synthesis of β-Enaminones using [(PPh₃)AuCl]/AgOTf under Solvent-Free Conditions [4]

  • Reagents and Setup:

    • β-Dicarbonyl compound (1 mmol)

    • Primary amine (1 mmol)

    • (PPh₃)AuCl (1 mol%, 0.01 mmol)

    • AgOTf (1 mol%, 0.01 mmol)

    • A round-bottom flask equipped with a magnetic stirrer. The reaction is carried out without an inert atmosphere.

  • Procedure:

    • To the round-bottom flask, add the β-dicarbonyl compound, the primary amine, (PPh₃)AuCl, and AgOTf.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 10-30 minutes), the product is typically obtained in high purity. If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Catalyst and Solvent-Free Synthesis of β-Enaminones [9]

  • Reagents and Setup:

    • β-Dicarbonyl compound (10 mmol)

    • Aromatic amine (10 mmol)

    • A round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Procedure:

    • Add the β-dicarbonyl compound and the aromatic amine to the round-bottom flask.

    • Heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction by TLC.

    • After completion (typically 15-30 minutes), cool the reaction mixture to room temperature.

    • The solidified product is then washed with a cold mixture of n-hexane and ethyl acetate (10:1) to afford the pure β-enaminone.

Protocol 3: Microwave-Assisted Catalyst-Free Synthesis of β-Enaminones [3]

  • Reagents and Setup:

    • β-Dicarbonyl compound (1 mmol)

    • Amine (1 mmol)

    • A microwave reactor vial.

  • Procedure:

    • Place the β-dicarbonyl compound and the amine into the microwave reactor vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-165 °C) for a short period (e.g., 2-10 minutes).

    • After the reaction is complete, cool the vial.

    • The product can often be isolated directly or after simple purification like recrystallization or washing.

Visualizations

Diagrams illustrating key workflows and relationships in catalyst selection for β-enaminone synthesis.

Catalyst_Selection_Workflow start Define Substrates (Amine & Dicarbonyl) green_considerations Green Chemistry Priorities? start->green_considerations steric_hindrance Sterically Hindered? green_considerations->steric_hindrance No catalyst_free Catalyst-Free Methods (Microwave / Heat) green_considerations->catalyst_free Yes heterogeneous Heterogeneous Catalyst (e.g., PPA-SiO2) green_considerations->heterogeneous Yes mild_catalyst Mild Homogeneous Catalyst (e.g., Formic Acid) steric_hindrance->mild_catalyst No active_catalyst High-Activity Catalyst (e.g., Au/Ag, Lewis Acids) steric_hindrance->active_catalyst Yes optimize Optimize Conditions (Temp, Time, Solvent) catalyst_free->optimize heterogeneous->optimize mild_catalyst->optimize active_catalyst->optimize end Synthesized β-Enaminone optimize->end

Caption: A decision workflow for selecting a suitable catalyst for β-enaminone synthesis.

Troubleshooting_Logic problem Low / No Yield check_catalyst Check Catalyst Activity & Purity of Reagents problem->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) problem->check_conditions check_sterics Assess Steric Hindrance problem->check_sterics solution_catalyst Use Fresh Catalyst Purify Reagents check_catalyst->solution_catalyst Issue Found solution_conditions Optimize Temp/Time Consider Microwave check_conditions->solution_conditions Issue Found solution_sterics Switch to a More Active Catalyst System (e.g., Au/Ag) check_sterics->solution_sterics Issue Found

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 3-aminocrotonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of methyl 3-aminocrotonate and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the identification and structural elucidation of this important class of compounds.

This compound and its analogues are versatile building blocks in organic synthesis, notably in the preparation of various pharmaceuticals, including dihydropyridine-type calcium channel blockers.[1] A thorough understanding of their spectroscopic properties is crucial for synthesis monitoring, quality control, and the development of new chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its N-acylated and C-acylated derivatives. This allows for a direct comparison of the influence of different substituents on the spectral properties.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in the table below highlight the electronic environment of the protons in each molecule.

Compoundδ (ppm) for =CHδ (ppm) for -NHδ (ppm) for -OCH₃δ (ppm) for -C(NH)CH₃Other significant δ (ppm)Solvent
This compound4.527.9 (broad)3.641.90CDCl₃[2]
(Z)-methyl 3-acetamidobut-2-enoate4.9011.12 (broad)3.702.452.15 (-COCH₃)CDCl₃[3]
(Z)-methyl 3-(propionamido)but-2-enoate4.9011.12 (broad)3.702.452.40 (q, -COCH₂CH₃), 1.18 (t, -COCH₂CH₃)CDCl₃[3]
(Z)-methyl 3-(benzamido)but-2-enoate5.2011.80 (broad)3.752.607.50-7.90 (m, Ar-H)CDCl₃[3]
(E)-methyl 3-amino-2-(dichloroacetyl)but-2-enoate-9.80, 11.10 (broad)3.752.506.40 (s, -COCHCl₂)CDCl₃[3]
¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts below indicate the type of carbon atom and its electronic environment.

Compoundδ (ppm) for C=O (ester)δ (ppm) for C-NHδ (ppm) for =CHδ (ppm) for -OCH₃δ (ppm) for -C(NH)CH₃Other significant δ (ppm)Solvent
This compound169.5155.295.750.921.9CDCl₃[4]
(Z)-methyl 3-acetamidobut-2-enoate169.45155.2395.6750.8621.91168.90 (C=O, amide), 24.10 (-COCH₃)CDCl₃[3]
(Z)-methyl 3-(propionamido)but-2-enoate169.45155.2395.6750.8621.91172.50 (C=O, amide), 31.16 (-COCH₂CH₃), 9.04 (-COCH₂CH₃)CDCl₃[3]
(Z)-methyl 3-(benzamido)but-2-enoate169.20156.5097.5051.0022.00165.50 (C=O, amide), 127.0-133.0 (Ar-C)CDCl₃[3]
(E)-methyl 3-amino-2-(dichloroacetyl)but-2-enoate167.50169.00108.0051.5025.00185.00 (C=O, ketone), 67.00 (-CHCl₂)CDCl₃[3]
IR Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The table below lists the characteristic vibrational frequencies (in cm⁻¹) for key functional groups. The IR spectra of 3-aminocrotonates can be complex due to the existence of conformers and strong mechanical couplings between ν(C=C), ν(C–N), and δ(NH₂) vibration modes.[5]

Compoundν (cm⁻¹) for N-Hν (cm⁻¹) for C=O (ester)ν (cm⁻¹) for C=Cν (cm⁻¹) for C=O (amide/ketone)
This compound3400-3200~1660~1610-
(Z)-methyl 3-acetamidobut-2-enoate~3200~1710~1640~1660
(Z)-methyl 3-(benzamido)but-2-enoate~3250~1700~1630~1650

Note: The IR data for the derivatives are estimated based on typical values for similar compounds and the data for the parent compound.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundMolecular FormulaMolecular Weightm/z of Molecular Ion [M]⁺Key Fragment Ions (m/z)
This compoundC₅H₉NO₂115.1311584, 83, 57, 42[6]
(Z)-methyl 3-acetamidobut-2-enoateC₇H₁₁NO₃157.17157115, 98, 43
(Z)-methyl 3-(benzamido)but-2-enoateC₁₂H₁₃NO₃219.24219105, 77
(E)-methyl 3-amino-2-(dichloroacetyl)but-2-enoateC₇H₉Cl₂NO₃242.06242207, 111, 83

Note: The fragmentation data for the derivatives are predicted based on their structures and common fragmentation patterns.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300, 400, or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

IR Spectroscopy

For solid samples, one of the following methods is commonly used:

  • KBr Pellet Method :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Thin Film Method :

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, a direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is employed.

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is common for GC-MS, which often leads to extensive fragmentation. ESI is a soft ionization technique used in LC-MS that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterization Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

References

Comparative Reactivity of Methyl 3-aminocrotonate and Ethyl 3-aminocrotonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the selection of appropriate starting materials is paramount to achieving desired synthetic outcomes. β-enaminoesters, such as Methyl 3-aminocrotonate and Ethyl 3-aminocrotonate, are versatile building blocks widely employed in the synthesis of a variety of pharmacologically significant heterocyclic scaffolds. This guide provides an objective comparison of the reactivity of these two key synthons, supported by experimental data from established synthetic routes, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to β-Enaminoester Reactivity

This compound and Ethyl 3-aminocrotonate share a common structural motif: a nucleophilic enamine moiety conjugated with an electron-withdrawing ester group. This arrangement imparts a dual reactivity profile, allowing them to act as both nucleophiles at the β-carbon and electrophiles at the carbonyl carbon. Their utility is most prominently showcased in multicomponent reactions like the Hantzsch dihydropyridine synthesis and the Biginelli reaction, which are foundational methods for producing scaffolds for drugs such as calcium channel blockers.

The primary difference between these two molecules lies in the steric and electronic properties of their ester groups. The methyl group in this compound is sterically less demanding and slightly more electron-withdrawing compared to the ethyl group in its counterpart. These subtle differences can influence reaction kinetics, yields, and in some cases, the reaction pathway itself.

Comparative Performance in the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or an ammonium salt, to form 1,4-dihydropyridines. A common modification of this reaction involves the use of a pre-formed β-enaminoester, which serves as both the nitrogen donor and one of the dicarbonyl components.

While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, we can infer the relative reactivity from independent studies. The following data summarizes the performance of this compound in the Hantzsch condensation with substituted benzaldehydes.

Data Presentation: Hantzsch Synthesis Yields

Aldehydeβ-EnaminoesterSolventReaction Time (h)Yield (%)Reference
m-MethoxybenzaldehydeThis compoundIsopropanol4828.8[1]
p-MethoxybenzaldehydeThis compoundIsopropanol8415.3[1]

Theoretically, the smaller steric profile of the methyl ester in this compound might allow for slightly faster reaction rates compared to the ethyl ester. However, the electronic effect is minimal and other factors such as solvent and catalyst play a more significant role in determining the overall efficiency of the Hantzsch synthesis.

Comparative Performance in the Biginelli Reaction

The Biginelli reaction is another cornerstone multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Similar to the Hantzsch synthesis, β-enaminoesters can be employed as the dicarbonyl component.

Quantitative, direct comparative data for this compound versus Ethyl 3-aminocrotonate in the Biginelli reaction is sparse in the available literature. Both reagents are known to participate effectively in this transformation. The classical Biginelli reaction often utilizes ethyl acetoacetate, the precursor to Ethyl 3-aminocrotonate, and is known to produce good to excellent yields of dihydropyrimidinones.[2][4] It is reasonable to expect that both methyl and ethyl 3-aminocrotonates would perform comparably under optimized conditions, with minor differences in reaction times and yields potentially arising from the differing ester groups.

Experimental Protocols

Hantzsch Dihydropyridine Synthesis with this compound

This protocol is adapted from the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(substituted-phenyl)-1,4-dihydropyridines.[1]

Materials:

  • Substituted benzaldehyde (1 equivalent)

  • This compound (2 equivalents)

  • Isopropanol

Procedure:

  • Dissolve the substituted benzaldehyde (e.g., m-methoxybenzaldehyde or p-methoxybenzaldehyde) in isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and maintain for the required time (e.g., 48-84 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will crystallize out of the solution. Collect the crystals by filtration.

  • Wash the crystals with cold isopropanol and dry under vacuum.

General Protocol for Biginelli Reaction

This generalized protocol is based on numerous reported procedures for the Biginelli reaction, often employing ethyl acetoacetate.[2][4][5]

Materials:

  • Aldehyde (1 equivalent)

  • β-Enaminoester (Methyl or Ethyl 3-aminocrotonate) (1 equivalent)

  • Urea or Thiourea (1.5 equivalents)

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)

Procedure:

  • In a round-bottom flask, combine the aldehyde, the β-enaminoester, and urea (or thiourea) in ethanol.

  • Add a catalytic amount of the acid.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallization from a suitable solvent may be necessary for purification.

Visualizing Reaction Pathways

To further elucidate the processes discussed, the following diagrams illustrate the general mechanisms of the Hantzsch and Biginelli reactions.

Caption: Generalized mechanism of the Hantzsch Dihydropyridine Synthesis.

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Adduct Open-Chain Adduct Acyliminium->Adduct BetaEnaminoester β-Enaminoester (Methyl or Ethyl 3-aminocrotonate) BetaEnaminoester->Adduct Dihydropyrimidinone 3,4-Dihydropyrimidin-2(1H)-one Adduct->Dihydropyrimidinone Cyclization & -H₂O

Caption: Simplified mechanism of the Biginelli Reaction.

Conclusion

Both this compound and Ethyl 3-aminocrotonate are highly effective reagents in the synthesis of dihydropyridines and dihydropyrimidinones. The choice between the two often comes down to commercial availability, cost, and specific synthetic goals rather than a significant difference in reactivity. While theoretical considerations suggest that the methyl ester may react slightly faster due to reduced steric hindrance, this effect is often overshadowed by other reaction parameters. For the development of novel therapeutics, either reagent can be considered a reliable starting material, and the ultimate selection may depend on the desired final properties of the target molecule, such as solubility and bioavailability, which can be influenced by the ester functionality. Further direct comparative studies would be beneficial to definitively quantify the subtle differences in their reactivity.

References

A Comparative Guide to Alternatives for Methyl 3-Aminocrotonate in Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch dihydropyridine synthesis, a cornerstone in heterocyclic chemistry, traditionally utilizes methyl 3-aminocrotonate as a key building block. However, the exploration of alternatives offers opportunities for improved yields, varied substitution patterns, and more streamlined synthetic protocols. This guide provides an objective comparison of common alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic targets.

Performance Comparison of Key Building Blocks

The synthesis of 1,4-dihydropyridines via the Hantzsch reaction can be broadly approached in two ways concerning the enamine component: the use of a pre-formed β-enamino ester like this compound, or the in situ generation from a β-ketoester and an ammonia source. This section compares the performance of these approaches.

In Situ Generation from β-Ketoesters vs. Pre-formed this compound

The most common alternative to using this compound is the one-pot reaction of a β-ketoester with an aldehyde and an ammonia source, typically ammonium acetate or ammonia itself.[1][2] This method obviates the need for the separate synthesis and isolation of the enamine intermediate. Below is a comparison of yields obtained using different β-ketoesters in a one-pot synthesis format.

Aldehydeβ-KetoesterAmmonia SourceCatalyst/SolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateγ-Al2O3 / Solvent-free0.0895[3]
BenzaldehydeEthyl acetoacetateAmmonium acetateGlycine-HCl buffer (pH 2.2)3.592[4]
BenzaldehydeMethyl acetoacetateAmmonium acetateGlycine-HCl buffer (pH 2.2)490[4]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateGlycine-HCl buffer (pH 2.2)2.598[4]
4-ChlorobenzaldehydeMethyl acetoacetateAmmonium acetateGlycine-HCl buffer (pH 2.2)395[4]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateGlycine-HCl buffer (pH 2.2)296[4]
4-NitrobenzaldehydeMethyl acetoacetateAmmonium acetateGlycine-HCl buffer (pH 2.2)2.594[4]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetate & Methyl acetoacetateAmmonium acetateCAN / Solvent-free2.5-[5]

Analysis: The data suggests that the in situ generation of the enamine from both ethyl acetoacetate and methyl acetoacetate provides excellent yields, often exceeding 90%.[3][4] The choice between ethyl and methyl acetoacetate appears to have a minor impact on the overall yield, with ethyl acetoacetate sometimes showing slightly higher yields.[4] The reaction conditions, particularly the catalyst and solvent system, play a more significant role in determining the reaction efficiency.

Alternative β-Dicarbonyl Compounds

The Hantzsch reaction is not limited to acetoacetate esters. Other β-dicarbonyl compounds can be employed to introduce different substituents on the dihydropyridine ring.

Aldehydeβ-Dicarbonyl 1β-Dicarbonyl 2Ammonia SourceCatalyst/SolventTime (h)Yield (%)Reference
5-Bromothiophene-2-carboxaldehydeAcetylacetoneAcetylacetoneAmmonium acetateCAN / Solvent-free1.590[5]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateEthyl acetoacetateAmmonium acetateCAN / Solvent-free292[5]
5-Bromothiophene-2-carboxaldehydeDimedoneDimedoneAmmonium acetateCAN / Solvent-free188[5]
BenzaldehydeDimedoneMalononitrileAmmonium acetateGlycerol1.592[6]

Analysis: The use of alternative β-dicarbonyl compounds like acetylacetone and dimedone is effective in producing a diverse range of dihydropyridine derivatives with high yields.[5][6] This highlights the versatility of the Hantzsch reaction beyond the traditional acetoacetate esters.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydropyridines using a β-Ketoester and Ammonium Acetate (in situ Enamine Formation)

This protocol is adapted from a green chemistry approach using a reusable catalyst.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (2 mmol)

  • γ-Alumina nanoparticles (0.2 g)

Procedure:

  • Combine the aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and γ-alumina nanoparticles in a round-bottom flask.

  • Heat the mixture in an oil bath at 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with brine and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hot ethanol and water to yield the desired 1,4-dihydropyridine.

Protocol 2: Synthesis of Unsymmetrical 1,4-Dihydropyridines using a Pre-formed Enamine

This protocol describes the synthesis of an unsymmetrical dihydropyridine.

Materials:

  • This compound (0.1 mol)

  • 2-Benzylidene-3-oxobutanamide derivative (0.1 mol)

  • Isopropyl alcohol

Procedure:

  • Dissolve this compound and the 2-benzylidene-3-oxobutanamide derivative in isopropyl alcohol.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture.

  • Filter the precipitated product.

  • Purify the product by recrystallization from an ethanol-water mixture (9:1) to obtain the unsymmetrical 1,4-dihydropyridine.

Reaction Workflow and Logic

The Hantzsch dihydropyridine synthesis is a multi-component reaction that proceeds through a series of condensation and cyclization steps. The following diagram illustrates the general workflow.

Hantzsch_Synthesis Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester (1st equivalent) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (2nd equivalent) Enamine β-Enamino Ester Ketoester2->Enamine Enamine Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

References

A Comparative Guide to HPLC and GC-MS Analysis for Methyl 3-Aminocrotonate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Methyl 3-aminocrotonate, a key building block in the synthesis of various pharmaceuticals, including cardiovascular drugs, requires rigorous purity assessment to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound purity.

Challenges in Analytical Method Development

This compound presents unique challenges for chromatographic analysis. Its potential instability in aqueous solvents can render standard reversed-phase HPLC methods ineffective. Furthermore, as a potential mutagenic impurity, highly sensitive analytical methods are required to detect and quantify it at trace levels, often in the parts-per-million (ppm) range.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of this compound, a derivatization step is typically employed to increase its volatility and thermal stability.

Sample Preparation (Derivatization):

  • Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable organic solvent, such as dichloromethane or acetonitrile, and dilute to volume.

  • Transfer 100 µL of the sample solution to a GC vial.

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride.

  • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-450
Ultra-Performance Convergence Chromatography (UPC²) - Mass Spectrometry

A modern alternative to traditional normal-phase HPLC is Ultra-Performance Convergence Chromatography (UPC²), which utilizes supercritical carbon dioxide as the primary mobile phase. This technique is well-suited for the analysis of compounds that are sensitive to aqueous environments, offering a direct method for analyzing this compound without the need for derivatization.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute as necessary to achieve concentrations within the calibration range (e.g., 0.5-10 ppm).

UPC²-MS Parameters:

ParameterValue
Chromatography System Waters ACQUITY UPC² System or equivalent
Column ACQUITY UPC² Trefoil CEL2 (2.5 µm, 3.0 x 150 mm) or equivalent
Mobile Phase A Carbon Dioxide
Mobile Phase B Methanol
Gradient 95:5 (A:B) to 60:40 (A:B) over 2 minutes
Flow Rate 1.5 mL/min
Column Temperature 40°C
Mass Spectrometer Waters ACQUITY QDa Detector or equivalent
Ionization Mode Electrospray Ionization (ESI) Positive
Cone Voltage 15 V
Scan Range m/z 50-200
Data Acquisition Full Scan and/or Selected Ion Recording (SIR) of [M+H]⁺ at m/z 116.1

Performance Comparison

The choice between GC-MS and a more modern approach like UPC²-MS depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.

ParameterGC-MS with DerivatizationUPC²-MS
Sample Preparation Multi-step, requires derivatization and heating.Simple dissolution and dilution.
Analysis Time Typically 15-20 minutes per sample.Rapid, with analysis times as short as 2.5 minutes.
Sensitivity High, capable of detecting low ppm levels.Very high, with reported LOQ allowing detection below 1.5 ppm.
Selectivity High, based on chromatographic retention and mass fragmentation.High, based on chromatographic retention and mass-to-charge ratio.
Suitability for Aqueous-Sensitive Compounds Suitable, as it uses organic solvents.Ideal, as it avoids aqueous mobile phases.
Common Impurities Detected Starting materials (e.g., methyl acetoacetate), by-products (e.g., acetoacetamide), and residual solvents.[2][3]Starting materials, by-products, and other non-volatile impurities.

Visualizing the Workflow and Methodologies

To better illustrate the processes involved, the following diagrams outline the analytical workflow and the chemical derivatization for GC-MS.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Dilution Dilution Dissolution->Dilution GC_MS GC-MS Analysis Derivatization->GC_MS UPC2_MS UPC²-MS Analysis Dilution->UPC2_MS Integration Peak Integration GC_MS->Integration UPC2_MS->Integration Quantification Quantification vs. Standards Integration->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: General workflow for the purity analysis of this compound.

Derivatization Reaction M3A This compound (CH₃C(NH₂)=CHCOOCH₃) Product Silylated Derivative (More Volatile) M3A->Product + BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->Product + Heat Heat (60-70°C)

Caption: Derivatization of this compound for GC-MS analysis.

Choosing the Right Technique

The selection of the most appropriate analytical method hinges on several factors. The following flowchart can guide researchers in their decision-making process.

Decision Flowchart Start Start: Purity Analysis of this compound Aqueous_Sensitivity Is the compound known to be unstable in aqueous solutions? Start->Aqueous_Sensitivity Need_Derivatization Is derivatization acceptable? Aqueous_Sensitivity->Need_Derivatization Yes Consider_Normal_Phase Consider Normal-Phase HPLC Aqueous_Sensitivity->Consider_Normal_Phase No, or unknown UPC2_Available Is UPC²-MS available? Need_Derivatization->UPC2_Available No Use_GCMS Use GC-MS with derivatization Need_Derivatization->Use_GCMS Yes Use_UPC2 Use UPC²-MS for direct analysis UPC2_Available->Use_UPC2 Yes UPC2_Available->Use_GCMS No

Caption: Decision flowchart for selecting an analytical technique.

Conclusion

Both GC-MS and UPC²-MS are powerful techniques for assessing the purity of this compound. GC-MS, a widely available and well-established method, requires a derivatization step to ensure the volatility and stability of the analyte. In contrast, UPC²-MS represents a more modern and streamlined approach, offering rapid and direct analysis without derivatization, which is particularly advantageous for this aqueous-sensitive compound. The choice of method will ultimately be dictated by the specific laboratory's capabilities, the required sensitivity and throughput, and the overall analytical strategy. For high-throughput screening and for laboratories equipped with modern instrumentation, UPC²-MS presents a compelling alternative to traditional chromatographic methods.

References

A Comparative Guide to Catalytic Methods for β-Enamino Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-enamino esters is of significant interest in organic chemistry and drug development due to their role as versatile intermediates in the formation of a wide array of nitrogen-containing heterocyclic compounds and biologically active molecules. This guide provides an objective comparison of prominent catalytic methods for the synthesis of β-enamino esters, focusing on performance, reaction conditions, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison of Catalytic Methods

The following table summarizes the performance of different catalytic systems for the synthesis of β-enamino esters from β-keto esters and amines. The data presented is a collation from various studies and is intended for comparative purposes. Direct comparison may vary based on specific substrate combinations and laboratory conditions.

Catalytic MethodCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Reference
Metal-Catalysis [(PPh₃)AuCl]/AgOTf1Solvent-freeRoom Temp.5 min - 5 h76-98[1][2]
Fe(OTf)₃2Solvent-freeRoom Temp.10-45 min85-96[3]
Organocatalysis Acetic Acid10Solvent-free (Ultrasound)Not specified30-60 min78-95[4]
Catalyst-Free ThermalN/ADioxane1002-4 h45-97[5]

In-Depth Analysis of Catalytic Methods

This section provides a detailed overview of each catalytic method, including their advantages, limitations, and typical experimental procedures.

Gold(I)/Silver(I) Co-catalyzed Synthesis

Overview: The combination of a gold(I) complex, such as [(PPh₃)AuCl], and a silver salt, like AgOTf, has proven to be a highly efficient catalytic system for the synthesis of β-enamino esters.[1][2] This method is characterized by its mild reaction conditions, low catalyst loading, and broad substrate scope, affording excellent yields in short reaction times. The reaction typically proceeds under solvent-free conditions at room temperature.[1][2]

Advantages:

  • High yields (generally >90%).[1]

  • Mild reaction conditions (room temperature).[1]

  • Low catalyst loading (1 mol%).[1]

  • Solvent-free, reducing environmental impact.[1]

  • Generally short reaction times.[1]

Limitations:

  • Requires the use of two metal components.

  • The cost of gold and silver catalysts can be a consideration for large-scale synthesis.

Iron(III)-catalyzed Synthesis

Overview: Iron(III) triflate (Fe(OTf)₃) is an effective and environmentally benign catalyst for the synthesis of β-enamino esters.[3] This method also operates under solvent-free conditions at room temperature, providing high yields in very short reaction times.[3] Iron catalysts are advantageous due to their low cost, low toxicity, and abundance.

Advantages:

  • Excellent yields (up to 96%).[3]

  • Very short reaction times (typically under 1 hour).[3]

  • Inexpensive and readily available catalyst.[3]

  • Environmentally friendly (solvent-free, non-toxic metal).[3]

Limitations:

  • The hygroscopic nature of Fe(OTf)₃ may require careful handling.

  • While generally high yielding, performance can be substrate-dependent.

Acetic Acid Organocatalyzed Synthesis

Overview: A simple and green approach to β-enamino ester synthesis involves the use of acetic acid as an organocatalyst.[4] This method is often performed under solvent-free conditions with ultrasound irradiation to accelerate the reaction, leading to good to excellent yields.[4] The use of a cheap, non-toxic, and readily available organic acid makes this a highly practical and scalable method.

Advantages:

  • Inexpensive and readily available catalyst.[4]

  • Environmentally benign.[4]

  • Good to high yields.[4]

  • Simple experimental setup.

Limitations:

  • May require an energy input such as ultrasound to achieve short reaction times.

  • The acidity of the catalyst might not be compatible with very sensitive functional groups.

Catalyst-Free Thermal Synthesis

Overview: In some cases, β-enamino esters can be synthesized through a thermal, catalyst-free ring-opening reaction of specific precursors like aminocyclopropenones with alcohols.[5] This method offers a unique, atom-economical pathway without the need for any catalytic species. The reaction is driven by heat and proceeds with high stereospecificity and regiospecificity.[5]

Advantages:

  • No catalyst required, avoiding contamination of the product and reducing costs.

  • High atom economy.

  • Stereospecific and regiospecific.[5]

Limitations:

  • Requires specific starting materials (aminocyclopropenones), which may not be readily available.[5]

  • Elevated temperatures are necessary, which may not be suitable for thermally sensitive substrates.[5]

  • Yields can be more variable depending on the substrate.[5]

Experimental Protocols

General Reaction Scheme

The synthesis of β-enamino esters from β-keto esters and amines generally follows the reaction pathway illustrated below. The catalytic cycle will vary depending on the catalyst used.

G Reactant1 β-Keto Ester Catalyst Catalyst Reactant1->Catalyst Reactant2 Amine Reactant2->Catalyst Product1 β-Enamino Ester Product2 Water Catalyst->Product1 Catalyst->Product2

Caption: General reaction for catalytic β-enamino ester synthesis.

Experimental Workflow Comparison

The general experimental workflow for the different catalytic methods is outlined below. While all methods are relatively straightforward, there are key differences in setup and execution.

G cluster_metal Metal-Catalysis (e.g., Au/Ag, Fe) cluster_organo Organocatalysis (e.g., Acetic Acid) cluster_free Catalyst-Free (Thermal) M_Start Start M_Mix Mix β-keto ester and catalyst M_Start->M_Mix M_Add Add amine M_Mix->M_Add M_React Stir at Room Temp M_Add->M_React M_Monitor Monitor by TLC M_React->M_Monitor M_Workup Aqueous workup & extraction M_Monitor->M_Workup M_Purify Purify (e.g., chromatography) M_Workup->M_Purify M_End End M_Purify->M_End O_Start Start O_Mix Mix β-keto ester, amine, and catalyst O_Start->O_Mix O_React Ultrasound irradiation O_Mix->O_React O_Monitor Monitor by TLC O_React->O_Monitor O_Workup Aqueous workup & extraction O_Monitor->O_Workup O_Purify Purify (e.g., chromatography) O_Workup->O_Purify O_End End O_Purify->O_End F_Start Start F_Mix Mix aminocyclopropenone and alcohol in solvent F_Start->F_Mix F_React Heat at 100°C F_Mix->F_React F_Monitor Monitor by TLC F_React->F_Monitor F_Workup Solvent evaporation F_Monitor->F_Workup F_Purify Purify (e.g., chromatography) F_Workup->F_Purify F_End End F_Purify->F_End

Caption: Comparative experimental workflows.

Detailed Methodologies

1. Gold(I)/Silver(I) Co-catalyzed Synthesis of β-Enamino Esters [2]

  • Reaction Setup: In a reaction vial, (PPh₃)AuCl (0.03 mmol, 1 mol%) and AgOTf (0.03 mmol, 1 mol%) are mixed with the β-keto ester (3 mmol). The mixture is stirred at room temperature for 5 minutes.

  • Reaction Execution: The amine (3 mmol) is added to the stirring solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography.

2. Iron(III)-catalyzed Synthesis of β-Enamino Esters [3]

  • Reaction Setup: A mixture of the β-dicarbonyl compound (1 mmol), the amine (1 mmol), and Fe(OTf)₃ (0.02 mmol, 2 mol%) is prepared in a reaction vessel.

  • Reaction Execution: The mixture is stirred vigorously at room temperature under solvent-free conditions for the specified time (typically 10-45 minutes). The reaction is monitored by TLC.

  • Workup and Purification: After completion of the reaction, the mixture is passed through a small pad of silica gel and washed with ethyl acetate. The filtrate is concentrated under reduced pressure to afford the pure product.

3. Acetic Acid Organocatalyzed Synthesis of β-Enamino Esters [4]

  • Reaction Setup: In a flask, the β-keto ester (10 mmol), the amine (10 mmol), and acetic acid (1 mmol, 10 mol%) are mixed.

  • Reaction Execution: The flask is placed in an ultrasound bath and irradiated at a frequency of 40 kHz for 30-60 minutes. The progress of the reaction is monitored by TLC.

  • Workup and Purification: After completion, the reaction mixture is treated with a saturated solution of NaHCO₃ and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.

4. Catalyst-Free Thermal Synthesis of β-Enamino Esters [5]

  • Reaction Setup: The aminocyclopropenone (1.0 equiv) and the desired alcohol (1.2-2.0 equiv) are dissolved in a suitable solvent such as dioxane in a sealed tube.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 2-4 hours. The reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the pure β-enamino ester.

Conclusion

The choice of catalytic method for β-enamino ester synthesis depends on several factors including cost, desired reaction conditions, substrate scope, and environmental considerations.

  • Gold(I)/Silver(I) co-catalysis offers excellent yields under very mild conditions, making it ideal for sensitive substrates, though catalyst cost may be a factor.

  • Iron(III) catalysis presents a highly efficient, cost-effective, and green alternative with very short reaction times.

  • Acetic acid organocatalysis is a practical and scalable method, particularly attractive for its simplicity and the use of an inexpensive, benign catalyst.

  • Catalyst-free thermal synthesis provides a unique pathway for specific substrates, eliminating the need for a catalyst altogether, but is limited by the availability of starting materials and the requirement for high temperatures.

Researchers should consider these factors to select the most appropriate method for their synthetic goals. The detailed protocols provided herein serve as a starting point for the practical implementation of these valuable transformations.

References

A Comparative Guide to the Synthesis of Methyl 3-aminocrotonate: Traditional vs. Green Catalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is of paramount importance. Methyl 3-aminocrotonate is a crucial building block in the synthesis of numerous pharmaceuticals, particularly dihydropyridine-type calcium channel blockers used in the management of cardiovascular diseases.[1][2] This guide provides a detailed comparison of the traditional synthetic route to this compound with an emerging, environmentally benign catalytic approach.

Executive Summary

The conventional synthesis of this compound involves the reaction of methyl acetoacetate with ammonia. While effective, this method can require harsh conditions and the use of organic solvents. A newer, "green" approach utilizes solid catalysts, such as iron oxide nanoparticles (Fe3O4), to facilitate the reaction under solvent-free and milder conditions. This comparison guide presents the experimental data, protocols, and reaction pathways for both methods to aid in the selection of the most appropriate synthetic strategy.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for the traditional and a representative novel catalytic synthetic route for this compound.

Table 1: Comparison of Synthetic Routes for this compound

ParameterTraditional Ammonia Synthesis (Aqueous)New Catalytic Synthesis (Fe3O4 Nanoparticles)
Starting Materials Methyl acetoacetate, Aqueous AmmoniaMethyl acetoacetate, Ammonia
Solvent Water or MethanolSolvent-free
Catalyst NoneFe3O4 Nanoparticles
Temperature 35-70°C (aqueous) or 0-10°C (methanol)[2][3][4]Room Temperature
Reaction Time ~2 hours (aqueous)[4]Shorter reaction times (exact data for this compound not specified, but generally faster for β-enaminones)
Yield 74.4-85.0%[1]High yields reported for β-enaminones
Purity High purity achievable after crystallization[3]High purity reported for β-enaminones
Key Advantages Well-established, scalable, high yield[4]Environmentally friendly, mild conditions, catalyst is reusable
Key Disadvantages Use of excess ammonia, potential for side products (e.g., acetoacetamide)[4]Newer method, specific data for this compound with ammonia needs more extensive documentation

Table 2: Detailed Reaction Conditions

Synthetic RouteReactant Ratio (Ammonia:Methyl Acetoacetate)TemperatureSolventCatalyst Loading
Traditional (Aqueous) 1.5:1 to 4:1[4]55-65°C[4]Water[4]N/A
Traditional (Methanol) Excess ammonia bubbled through solution[1]0-10°C[1]Methanol[1]N/A
New Catalytic (Fe3O4) Not specified for this compoundRoom TemperatureSolvent-freeNot specified for this compound

Experimental Protocols

Key Experiment: Traditional Aqueous Synthesis of this compound

This protocol is a representation of common industrial and laboratory procedures.[4]

Objective: To synthesize this compound with high yield and purity, minimizing the formation of the acetoacetamide byproduct.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Water

  • Ice bath

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature probe, add methyl acetoacetate (1 mole equivalent).

  • Add water (0.05 to 3.0 mole equivalents).[4]

  • While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, and the temperature should be controlled.[4]

  • After the addition is complete, heat the mixture to a temperature between 55-65°C.[4]

  • Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitor by TLC or GC).[4]

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystalline product.

  • Wash the collected crystals with cold water.

  • Dry the product under vacuum to obtain off-white crystals of this compound.

Key Experiment: New Fe3O4 Nanoparticle-Catalyzed Synthesis of β-Enaminoesters (General Procedure)

This is a general protocol for the synthesis of β-enaminoesters, which would be adapted for this compound.

Objective: To synthesize a β-enaminoester under mild, solvent-free conditions using a recyclable catalyst.

Materials:

  • β-dicarbonyl compound (e.g., Methyl acetoacetate)

  • Amine (e.g., Ammonia)

  • Fe3O4 nanoparticles

Procedure:

  • In a reaction vessel, add the β-dicarbonyl compound (1 mmol) and the amine (1.2 mmol).

  • Add a catalytic amount of Fe3O4 nanoparticles.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a suitable solvent (e.g., ethanol) and separate the catalyst using an external magnet.

  • Evaporate the solvent from the solution to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Traditional_vs_Catalytic_Synthesis cluster_0 Traditional Synthesis cluster_1 New Catalytic Synthesis Methyl Acetoacetate_T Methyl Acetoacetate Reaction_T Reaction (Aqueous or Methanol, 35-70°C or 0-10°C) Methyl Acetoacetate_T->Reaction_T Ammonia_T Ammonia Ammonia_T->Reaction_T Methyl 3-aminocrotonate_T This compound Reaction_T->Methyl 3-aminocrotonate_T Byproducts_T Byproducts (e.g., Acetoacetamide) Reaction_T->Byproducts_T Methyl Acetoacetate_C Methyl Acetoacetate Reaction_C Reaction (Solvent-free, Room Temp) Methyl Acetoacetate_C->Reaction_C Ammonia_C Ammonia Ammonia_C->Reaction_C Methyl 3-aminocrotonate_C This compound Reaction_C->Methyl 3-aminocrotonate_C Fe3O4_Catalyst Fe3O4 Catalyst Fe3O4_Catalyst->Reaction_C Catalyzes Experimental_Workflow cluster_0 Traditional Synthesis Workflow cluster_1 New Catalytic Synthesis Workflow Start_T Mix Methyl Acetoacetate, Ammonia, and Solvent Reaction_T Heat/Cool and Stir (2 hours) Start_T->Reaction_T Precipitation_T Cool in Ice Bath Reaction_T->Precipitation_T Filtration_T Filter Crystals Precipitation_T->Filtration_T Washing_T Wash with Cold Water Filtration_T->Washing_T Drying_T Dry under Vacuum Washing_T->Drying_T Product_T Pure this compound Drying_T->Product_T Start_C Mix Methyl Acetoacetate, Ammonia, and Fe3O4 Catalyst Reaction_C Stir at Room Temperature Start_C->Reaction_C Catalyst_Separation Separate Catalyst (with magnet) Reaction_C->Catalyst_Separation Solvent_Evaporation Evaporate Solvent Catalyst_Separation->Solvent_Evaporation Purification_C Purify (if necessary) Solvent_Evaporation->Purification_C Product_C Pure this compound Purification_C->Product_C

References

The Versatility of Methyl 3-Aminocrotonate in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery, multicomponent reactions (MCRs) stand out for their efficiency and atom economy. Within the toolkit of MCRs, β-enamino esters are invaluable building blocks. This guide provides a comparative analysis of the efficacy of methyl 3-aminocrotonate against other commonly employed enamines in key multicomponent reactions. By examining experimental data on reaction yields, conditions, and substrate scope, this document serves as a resource for researchers and professionals in drug development to make informed decisions in synthetic planning.

This compound, with its balanced reactivity, offers a versatile platform for the synthesis of a wide array of heterocyclic systems.[1] Its utility is particularly pronounced in cornerstone MCRs such as the Hantzsch pyridine synthesis and the Biginelli dihydropyrimidinone synthesis. This guide will delve into a quantitative comparison of its performance alongside other enamines in these and other significant multicomponent reactions.

Comparative Performance in Multicomponent Reactions

The efficacy of an enamine in a multicomponent reaction is often judged by the yield of the final product, the reaction time, and the mildness of the required conditions. Below are comparative data summarized from various studies.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, a privileged scaffold in medicinal chemistry.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. A common modification involves the use of a pre-formed enamine.

Enamine/β-KetoesterAldehydeOther β-dicarbonylSolventCatalyst/ConditionsYield (%)Reference
This compound o-MethoxybenzaldehydeThis compoundIsopropanolReflux37.8[3]
Ethyl 3-aminocrotonateBenzaldehydeEthyl acetoacetateEthanolCatalyst-free, Reflux~70[2]
Ethyl 3-amino-2-methylbut-2-enoateBenzaldehydeEthyl acetoacetateEthanolCatalyst-free, Reflux~75[2]
Ethyl acetoacetate & NH₄OAcSubstituted salicylaldehydeDimedone[Msim]Cl-Excellent[4]
Ethyl acetoacetate & NH₄OAcAromatic aldehydesDimedoneEthanol:Water (1:1)Tris-(hydroxymethyl)aminomethane, SonicationGood to Excellent[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation to produce dihydropyrimidinones (DHPMs), which are of significant interest in drug discovery. The traditional method uses a β-ketoester, an aldehyde, and urea or thiourea. The use of pre-formed β-enamino esters is a common and efficient variation.[6]

Enamine/β-KetoesterAldehydeUrea/ThioureaSolventCatalyst/ConditionsYield (%)Reference
Ethyl 3-aminocrotonate4-HydroxybenzaldehydeUrea-Microwave, Montmorillonite K-1092[6]
Ethyl 3-aminocrotonate4-HydroxybenzaldehydeUreaEthanolReflux, HCl85[6]
Methyl acetoacetateAromatic aldehydesUrea/Thiourea-Nanoboehmite, 60°CHigh[7]
Ethyl acetoacetateAromatic aldehydesThioureaDIPEAcRoom TemperatureHigh[8]
Guanidine HClBenzaldehydeEthyl acetoacetateDMFSnCl₂·2H₂O, Ultrasonic irradiationGood[9]
Synthesis of Polyhydroquinolines

A variation of the Hantzsch synthesis, this four-component reaction typically involves an aldehyde, dimedone, a β-ketoester (like ethyl acetoacetate), and ammonium acetate to yield polyhydroquinoline derivatives.

Enamine/β-Ketoester SourceAldehydeOther ComponentsSolventCatalyst/ConditionsYield (%)Reference
Ethyl acetoacetate & NH₄OAcAromatic aldehydesDimedone-Nanoporous SBA-Pr-SO₃HExcellent[10]
Ethyl acetoacetate & NH₄OAcAromatic aldehydesDimedoneEthanol:Water (1:1)Tris-(hydroxymethyl)aminomethane, SonicationGood to Excellent[5]
Ethyl acetoacetate & NH₄OAc3,5-Dibromo-4-hydroxybenzaldehydeDimedoneEthanol-Excellent[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key multicomponent reactions.

General Procedure for Hantzsch Dihydropyridine Synthesis using a β-Enamino Ester
  • A solution of an amine (1.2 mmol) in ethanol is prepared.

  • A β-ketoester (1 mmol) is added to the solution, and the mixture is refluxed for two hours.

  • The formation of the enamino ester is monitored by thin-layer chromatography (TLC).

  • Once the formation is confirmed, an equimolar amount of an α,β-unsaturated aldehyde is added to the reaction mixture.

  • The mixture is then refluxed for an additional hour.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography.[2]

General Procedure for the Biginelli Reaction with Ethyl 3-aminocrotonate
  • Materials : Ethyl 3-aminocrotonate, an aromatic aldehyde, and urea.

  • Microwave-assisted synthesis : A mixture of ethyl 3-aminocrotonate (1 mmol), the aromatic aldehyde (1 mmol), and urea (1.5 mmol) is irradiated in a microwave reactor in the presence of a catalyst such as Montmorillonite K-10.[6]

  • Conventional heating : A mixture of ethyl 3-aminocrotonate (1 mmol), the aromatic aldehyde (1 mmol), and urea (1.5 mmol) in ethanol is refluxed in the presence of a catalytic amount of acid (e.g., HCl).[6]

  • Work-up : After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent like ethanol affords the pure dihydropyrimidinone.

General Procedure for the Synthesis of Polyhydroquinolines
  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol) is prepared.

  • A catalyst (e.g., nanoboehmite, 20 mol%) is added to the mixture.[7]

  • The reaction is carried out under solvent-free conditions at 60°C for the appropriate time, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with water and then recrystallized from ethanol to yield the pure polyhydroquinoline.

Visualizing Reaction Pathways and Workflows

Diagrams illustrating reaction mechanisms and experimental workflows provide a clear understanding of the synthetic processes.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester Enamine This compound Michael Michael Adduct Enamine->Michael + Knoevenagel Adduct Ketoester β-Ketoester Knoevenagel->Michael Dihydropyridine Dihydropyridine Michael->Dihydropyridine Cyclization & Dehydration

Caption: A simplified mechanism of the Hantzsch pyridine synthesis.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Enamine β-Enamino Ester Intermediate_A Addition Product Enamine->Intermediate_A + N-Acyliminium Ion Urea Urea Urea->Acyliminium Acyliminium->Intermediate_A DHPM Dihydropyrimidinone (DHPM) Intermediate_A->DHPM Cyclization & Dehydration

Caption: A simplified mechanism of the Biginelli reaction.

Experimental_Workflow start Start reactants Mix Aldehyde, Enamine/β-Ketoester, & other components in a solvent start->reactants reaction Heat/Irradiate under specified conditions reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool reaction mixture & precipitate product monitoring->workup Reaction complete filtration Filter the solid product workup->filtration purification Wash and recrystallize the product filtration->purification end End purification->end

Caption: A general experimental workflow for multicomponent reactions.

Conclusion

This compound demonstrates considerable efficacy as a versatile building block in a variety of multicomponent reactions. While direct, comprehensive comparative studies against a wide array of other enamines under standardized conditions are not extensively documented, the available data indicates its robust performance, particularly in the synthesis of dihydropyridines and dihydropyrimidinones. The choice of enamine, whether it be this compound, its ethyl counterpart, or more substituted variants, allows for fine-tuning of reactivity and the introduction of diverse substitution patterns in the final heterocyclic products. The provided data tables, experimental protocols, and reaction diagrams offer a foundational guide for chemists to navigate the selection of appropriate enamines for their synthetic targets in the pursuit of novel therapeutic agents.

References

Beta-Enaminones: A Comparative Guide to their Role in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-enaminones are versatile and highly reactive building blocks that have garnered significant attention in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Their inherent ambiphilic nature, possessing both nucleophilic and electrophilic centers, allows for diverse reaction pathways, leading to the efficient synthesis of medicinally relevant scaffolds such as pyrimidines, pyrroles, and pyridines. This guide provides a comparative overview of the performance of various beta-enaminones in the synthesis of these key heterocyclic systems, supported by experimental data and detailed protocols.

Performance Comparison in Heterocyclic Synthesis

The reactivity and efficiency of beta-enaminones in heterocyclic synthesis are highly dependent on their substitution pattern and the reaction conditions employed. The following tables summarize quantitative data from various studies, offering a comparative perspective on their performance in generating different heterocyclic cores.

Pyrimidine Synthesis

Beta-enaminones serve as valuable precursors for the synthesis of substituted pyrimidines, a core structure in numerous pharmaceuticals. The condensation of beta-enaminones with amidinium salts or other nitrogen-containing reagents is a common strategy.

EntryBeta-Enaminone SubstrateReagentConditionsYield (%)Reference
1N-Cbz-protected β-enaminoneCarboxamidesBasic conditionsModerate to good[1]
2β-formyl enamideUreaSamarium chloride, Microwave-[2]
3Intermediate from acid chlorides and terminal alkynesAmidinium saltsTriethylamine, mild conditionsExcellent[2]
4β-enaminonamide intermediatesGuanidine derivativesSodium ethoxide, ethanol, refluxGood to excellent[3]
Pyrrole Synthesis

N-propargyl β-enaminones are particularly effective substrates for the synthesis of substituted pyrroles through intramolecular cyclization. The reaction outcome can often be tuned by the choice of catalyst and reaction conditions.

EntryN-Propargyl Beta-Enaminone SubstrateCatalyst/BaseSolventTime (h)Yield (%)Reference
1Various N-propargylic β-enaminonesCs₂CO₃DMSO-Good to high[4]
2N-propargyl β-enaminone derivativesCationic N-heterocyclic carbene-gold(I) complex---[5]
3N-propargylic β-enaminonesZinc chlorideChloroform, reflux then Methanol, reflux-Good to high[6]
Pyridine Synthesis

The synthesis of pyridines from beta-enaminones can be achieved through various strategies, including reactions with alkynones or multi-component reactions. The choice of beta-enaminone and reaction partners allows for the creation of a diverse range of substituted pyridines.

EntryBeta-Enaminone/Enamine SubstrateReagentsConditionsYield (%)Reference
1N-propargylic β-enaminonesCuBrDMSO--
2β-enamine carbonyl compoundsRongaliteOxidative coupling68-95[7]
3Ethyl β-aminocrotonatePhenylpropynone, Acetic acidEthanol, 120 °C, Microwave86[8]
41,3-dicarbonyl compound, ammonia, alkynoneOne-pot-Good[9]
Pyrazolo[1,5-a]pyrimidine Synthesis

Microwave-assisted synthesis has emerged as a highly efficient method for the rapid synthesis of pyrazolo[1,5-a]pyrimidines from beta-enaminones and aminopyrazoles, often providing excellent yields in very short reaction times.

| Entry | Beta-Enaminone Substrate | Reagent | Conditions | Time (min) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Various β-enaminones | NH-5-aminopyrazoles | Microwave, 180 °C, solvent-free | 2 | 88-97 |[10] | | 2 | Enaminones | 5-amino-1H-pyrazoles | Microwave irradiation | - | Good |[11] | | 3 | β-enaminone derivatives | 4-arylpyrazol-5-amine | Microwave, 120 °C | 20 | 20-93 |[12] |

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines[10]

A mixture of the appropriate β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol) is placed in a microwave-specific sealed vessel. The reaction mixture is irradiated at 180 °C for 2 minutes under solvent-free conditions. After cooling, the solid product is collected and purified, typically by recrystallization from an ethanol-water mixture.

General Procedure for the Synthesis of Polysubstituted Pyridines via Coupling of β-Enamine Carbonyls with Rongalite[7]

To a solution of the β-enamine carbonyl compound in an appropriate solvent, rongalite is added. The reaction mixture is stirred under an inert atmosphere at a specified temperature for a designated time. Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to afford the substituted pyridine. For specific substrates, yields can range from 68% to 95%.

General Procedure for the One-Pot Two-Step Synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones[6]

A solution of the N-propargylic β-enaminone in refluxing chloroform is treated with zinc chloride. The reaction is monitored until the formation of the intermediate 2-methylene-2,3-dihydro-1,4-oxazepine is complete. Methanol is then added to the reaction mixture, and reflux is continued. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the 2-acetyl-1H-pyrrole.

Reaction Pathways and Mechanisms

The versatility of beta-enaminones in heterocyclic synthesis stems from their ability to participate in various reaction cascades. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the formation of pyrimidines, pyrroles, and pyridines.

Synthesis of Pyrimidines from Beta-Enaminones

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Enaminone Enaminone Intermediate_A Tetrahedral Intermediate Enaminone->Intermediate_A Amidine Amidine Amidine->Intermediate_A Intermediate_B Acyclic Intermediate Intermediate_A->Intermediate_B Proton Transfer Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Attack Pyrimidine Pyrimidine Intermediate_C->Pyrimidine Elimination of H₂O

Caption: Proposed mechanism for pyrimidine synthesis from a beta-enaminone and an amidine.

Synthesis of Pyrroles from N-Propargyl Beta-Enaminones

G cluster_0 Step 1: Isomerization/Rearrangement cluster_1 Step 2: Cyclization cluster_2 Step 3: Tautomerization N_Propargyl_Enaminone N_Propargyl_Enaminone Allenic_Intermediate α-Allenyl β-enaminone N_Propargyl_Enaminone->Allenic_Intermediate [3,3]-Sigmatropic Rearrangement (Au-catalyzed) Cyclized_Intermediate Cyclized Intermediate Allenic_Intermediate->Cyclized_Intermediate 5-endo-dig Cyclization Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole Proton Shift

Caption: Gold-catalyzed synthesis of pyrroles from N-propargyl beta-enaminones.

Synthesis of Pyridines from Beta-Enaminones

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation Enaminone Enaminone Michael_Adduct Michael Adduct Enaminone->Michael_Adduct Alkynone Alkynone Alkynone->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Intramolecular Condensation Pyridine Pyridine Dihydropyridine->Pyridine Aromatization

Caption: General pathway for pyridine synthesis involving a beta-enaminone.

References

A Comparative Guide to the Stability of Methyl 3-Aminocrotonate and Ethyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminocrotonate and Ethyl 3-aminocrotonate are important intermediates in the synthesis of a variety of pharmaceuticals and fine chemicals.[1] Their stability is a critical parameter that can influence the shelf-life, impurity profile, and overall quality of the final products. As β-aminoacrylates, their stability is primarily influenced by factors such as pH and temperature, with hydrolysis of the ester and degradation of the enamine moiety being the principal degradation pathways.

Theoretical Stability Considerations

The stability of β-aminoacrylates is known to be pH-dependent. Under acidic conditions, the enamine functionality is susceptible to hydrolysis, leading to the corresponding β-ketoester and ammonia. The rate of this hydrolysis is influenced by the structure of the molecule. While research suggests that the degradation of enaminones is highly sensitive to the dicarbonyl portion of the molecule, it is relatively insensitive to changes in the amine component.[2]

The primary structural difference between this compound and Ethyl 3-aminocrotonate lies in the alkyl group of the ester. Generally, the rate of ester hydrolysis can be influenced by both electronic and steric effects of the alkyl group. The ethyl group is slightly larger and more electron-donating than the methyl group. This could potentially lead to a modest difference in the rate of hydrolysis, although without experimental data, the extent of this difference remains theoretical.

Comparative Stability Data

As previously stated, direct quantitative comparative data on the stability of this compound versus Ethyl 3-aminocrotonate is not available in the public domain. To facilitate a direct comparison, a forced degradation study as outlined in the experimental protocols below would be necessary. The following table is a template illustrating how such data could be presented.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting results from a comparative stability study.

Stability ParameterConditionThis compound (% Degradation)Ethyl 3-aminocrotonate (% Degradation)Major Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15.213.83-oxobutanoate, Ammonia
Base Hydrolysis 0.1 M NaOH, 60°C, 24h8.57.93-oxobutanoate, Ammonia
Oxidative Stress 3% H₂O₂, RT, 24h4.13.8Oxidized derivatives
Thermal Stress 80°C, 72h (solid state)2.52.2Unidentified
Photostability ICH Q1B, 24h< 1.0< 1.0Not applicable

Experimental Protocols

To definitively assess the comparative stability, a forced degradation study should be conducted. The following protocol is a representative methodology based on established guidelines for stability testing of pharmaceutical intermediates.[3][4][5][6][7][8][9][10]

Objective

To compare the intrinsic stability of this compound and Ethyl 3-aminocrotonate under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Materials
  • This compound (>98% purity)

  • Ethyl 3-aminocrotonate (>98% purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradant identification

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

  • Nuclear Magnetic Resonance (NMR) spectrometer (optional, for structural elucidation of degradants)

Procedure

1. Preparation of Stock Solutions: Prepare stock solutions of this compound and Ethyl 3-aminocrotonate at a concentration of 1 mg/mL in acetonitrile or a suitable solvent mixture.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 72 hours. At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photostability: Expose the solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a control.

3. Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column is often suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the compounds (typically around 260-280 nm).

  • Injection Volume: 10 µL

4. Data Analysis: Calculate the percentage degradation of the parent compound at each time point under each stress condition. Identify and quantify the major degradation products. LC-MS can be used to determine the mass of the degradants and aid in their structural elucidation.

Visualizations

Degradation Pathway

The primary degradation pathway for β-aminoacrylates under acidic conditions is hydrolysis. The following diagram illustrates this general mechanism.

cluster_hydrolysis Acid-Catalyzed Hydrolysis of a beta-Aminoacrylate node_start beta-Aminoacrylate (Methyl or Ethyl Ester) node_protonation Protonation of alpha-Carbon node_start->node_protonation H+ node_iminium Iminium Ion Intermediate node_protonation->node_iminium node_h2o Nucleophilic Attack by Water node_iminium->node_h2o H2O node_tetrahedral Tetrahedral Intermediate node_h2o->node_tetrahedral node_proton_transfer Proton Transfer node_tetrahedral->node_proton_transfer node_elimination Elimination of Ammonia node_proton_transfer->node_elimination node_end beta-Ketoester + Ammonia node_elimination->node_end

Caption: General mechanism of acid-catalyzed hydrolysis of β-aminoacrylates.

Experimental Workflow

The following diagram outlines the workflow for the proposed comparative stability study.

cluster_workflow Comparative Forced Degradation Workflow cluster_stress Stress Conditions node_compounds This compound & Ethyl 3-aminocrotonate node_acid Acid Hydrolysis node_compounds->node_acid node_base Base Hydrolysis node_compounds->node_base node_ox Oxidation node_compounds->node_ox node_therm Thermal node_compounds->node_therm node_photo Photolytic node_compounds->node_photo node_sampling Time-Point Sampling node_acid->node_sampling node_base->node_sampling node_ox->node_sampling node_therm->node_sampling node_photo->node_sampling node_analysis Stability-Indicating HPLC Analysis node_sampling->node_analysis node_data Data Analysis (% Degradation, Impurity Profile) node_analysis->node_data node_id Degradant Identification (LC-MS) node_analysis->node_id node_report Comparative Stability Report node_data->node_report node_id->node_report

Caption: Workflow for the comparative forced degradation study.

Conclusion

A comprehensive understanding of the stability of this compound and Ethyl 3-aminocrotonate is essential for their effective use in research and development. While direct comparative data is lacking, this guide provides the theoretical background and a robust experimental framework to perform such a comparison. The provided protocols for forced degradation studies will enable researchers to generate the necessary data to make informed decisions regarding the handling, storage, and formulation of these valuable chemical intermediates. The execution of these studies will ultimately contribute to ensuring the quality and reliability of the resulting pharmaceutical and chemical products.

References

A Spectroscopic Showdown: Distinguishing N- and C-Acylated Products of Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective acylation of methyl 3-aminocrotonate presents a critical juncture, yielding either N-acylated or C-acylated isomers with distinct chemical properties. A thorough spectroscopic analysis is paramount for the unambiguous identification of these products. This guide provides a comparative overview of the key spectroscopic differences, supported by experimental data and detailed protocols.

The acylation of this compound, an ambident nucleophile, can occur at either the nitrogen atom to form an enamide (N-acylation) or at the α-carbon to produce an enaminone (C-acylation). The regioselectivity of this reaction is influenced by factors such as the acylating agent, solvent, and the presence of a base.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer definitive methods to distinguish between these two product types.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for representative N-acylated and C-acylated products of this compound, specifically the N-acetyl and a generic C-acyl derivative.

Spectroscopic TechniqueN-Acylated Product (Enamide)C-Acylated Product (Enaminone)Key Differentiating Features
¹H NMR
NH Proton (δ, ppm)~11.0 - 13.0 (chelated, broad)~7.5 - 8.5 (non-chelated) or ~10.5 - 10.7 (chelated in Z-isomer)The N-acylated product exhibits a significantly downfield and often broad NH signal due to strong intramolecular hydrogen bonding with the ester carbonyl. The C-acylated product's NH signal is typically more upfield unless it is also involved in hydrogen bonding, as seen in the Z-isomer.[1]
Vinylic Proton (C=CH) (δ, ppm)~4.90Upfield shift compared to N-acylated productThe electronic environment of the vinylic proton is altered by the position of the acyl group.
C-CH₃ Proton (δ, ppm)~1.90Downfield shift compared to N-acylated productThe proximity of the acyl group influences the chemical shift of the methyl protons.
¹³C NMR
Carbonyl Carbon (C=O, acyl) (δ, ppm)~168-170~190-200 (ketone-like)The C-acylated product's acyl carbonyl carbon resonates at a much lower field, characteristic of a ketone, compared to the amide-like carbonyl of the N-acylated product.
Olefinic Carbons (C=C) (δ, ppm)C-2: ~95, C-3: ~155Significant shifts due to direct attachment of the acyl group to C-2.The chemical shifts of the double bond carbons are highly sensitive to the substitution pattern.[1]
IR Spectroscopy
C=O Stretch (cm⁻¹)~1640-1660 (amide I), ~1690-1710 (ester)~1600-1630 (ketone), ~1690-1710 (ester)The N-acylated product shows a characteristic amide I band, while the C-acylated product displays a ketone carbonyl stretch at a lower frequency due to conjugation.
N-H Stretch (cm⁻¹)~3200-3400 (broad)~3200-3400The N-H stretching vibrations are present in both, but the band shape can be influenced by hydrogen bonding.[2][3][4][5]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of methyl acetoacetate with ammonia.[6][7][8][9]

Procedure:

  • To a stirred solution of methyl acetoacetate in methanol at 0-10 °C, slowly bubble ammonia gas until the solution is saturated.

  • Continue stirring at this temperature for 2-4 hours.

  • Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) overnight to facilitate crystallization.

  • Collect the precipitated white crystals of this compound by filtration.

  • Wash the crystals with cold methanol and dry under vacuum.

General Procedure for Acylation of this compound

The acylation reaction can be directed towards either N- or C-acylation based on the reaction conditions.[1]

N-Acylation (e.g., with Acetic Anhydride):

  • Dissolve this compound in a suitable solvent such as benzene.

  • Add acetic anhydride to the solution.

  • Reflux the reaction mixture for several hours.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

C-Acylation (e.g., with Dichloroacetyl Chloride in the presence of Pyridine):

  • Dissolve this compound in benzene.

  • Add pyridine to the solution and cool to 0 °C.

  • Slowly add dichloroacetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.[1]

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the purified acylated product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Analyze the chemical shifts, integration, and coupling patterns to determine the structure.

IR Spectroscopy:

  • Prepare a sample of the purified product as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic stretching frequencies for the carbonyl and N-H groups.

Visualizing the Reaction and Analysis Workflow

The following diagrams illustrate the reaction pathways leading to N- and C-acylated products and the general workflow for their spectroscopic comparison.

Acylation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound N-Acylated Product (Enamide) N-Acylated Product (Enamide) This compound->N-Acylated Product (Enamide) N-Acylation (e.g., Acetic Anhydride) C-Acylated Product (Enaminone) C-Acylated Product (Enaminone) This compound->C-Acylated Product (Enaminone) C-Acylation (e.g., Dichloroacetyl Chloride, Pyridine) Acylating Agent Acylating Agent Acylating Agent->N-Acylated Product (Enamide) Acylating Agent->C-Acylated Product (Enaminone)

Reaction pathways to N- and C-acylated products.

Spectroscopic_Workflow start Synthesized Acylated Product purification Purification (Column Chromatography/Recrystallization) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis comparison Comparison with Expected Spectroscopic Data data_analysis->comparison conclusion Identification of N- vs. C-Acylated Product comparison->conclusion

Workflow for spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of Methyl 3-aminocrotonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 3-aminocrotonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the chemical's hazardous properties.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols and in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or eyeglasses with side shields.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber).
Skin ProtectionLaboratory coat, long pants, and closed-toe shoes.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste - this compound."

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents.[1]

2. Containerization:

  • Use a clean, dry, and compatible container for waste collection. The original product container is often a suitable choice.

  • Ensure the container is in good condition with a secure, tightly fitting lid to prevent leaks or spills.[1]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be away from incompatible materials, heat, and sources of ignition.[2]

  • Keep the container closed at all times except when adding waste.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

  • For small spills of solid material, carefully sweep up the material to avoid generating dust.[1]

  • Place the collected material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste, including its name and quantity.

  • Follow all institutional procedures for waste pickup and documentation.

6. Incineration (Alternative Method):

  • In some cases, disposal may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This method should only be performed by a licensed professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation Label as 'Hazardous Waste - this compound'. Avoid mixing with incompatible materials. B Step 2: Proper Containerization Use a clean, dry, compatible container with a secure lid. A->B C Step 3: Safe Storage Store in a designated, well-ventilated area away from ignition sources. B->C D Step 4: Spill Management Sweep solids carefully, containerize, and clean the area. C->D E Step 5: Arrange for Professional Disposal Contact Environmental Health & Safety (EHS) for pickup. D->E F Step 6: Final Disposition Transport to an approved hazardous waste facility for incineration or other approved treatment. E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Methyl 3-aminocrotonate are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and ensure the integrity of your work.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation and allergic skin reactions.[1][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]To protect against splashes and solid particulates that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: >480 min).[4] A complete suit protecting against chemicals is also recommended.[4]To prevent skin irritation and potential allergic reactions from direct contact.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or higher level of respiratory protection should be used when handling the powder form, especially if dust may be generated.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.To avoid inhalation of the powder, which can cause respiratory tract irritation.[2][7]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[2][8]

    • Gather all necessary materials, including this compound, required reaction vessels, and waste containers, before starting the experiment.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical. Gloves must be inspected for any signs of degradation or puncture prior to use.[4]

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols during handling.[4][8]

    • Measure and transfer the chemical carefully to prevent spills.

    • Keep the container tightly closed when not in use.[2][8]

    • Avoid contact with skin, eyes, and clothing.[2][8]

    • Do not eat, drink, or smoke in the handling area.[1][3]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Remove contaminated clothing and wash it before reuse.[2][3][8]

    • Properly doff and dispose of single-use PPE.

Emergency First-Aid Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a poison control center or doctor immediately for treatment advice.[2][3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused or waste this compound in a suitable, clean, dry, and closed container labeled for chemical waste.[2]

    • The disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]

    • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated PPE :

    • All disposable PPE (gloves, masks, etc.) that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.

    • Place contaminated PPE in a sealed, labeled bag or container for disposal through a licensed waste management company.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Work in Ventilated Area check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_goggles Wear Goggles gather_materials->don_goggles don_gloves Wear Gloves don_respirator Use Respirator (if needed) don_gloves->don_respirator don_labcoat Wear Lab Coat don_goggles->don_labcoat don_labcoat->don_gloves weigh_transfer Weigh & Transfer don_respirator->weigh_transfer avoid_dust Avoid Dust Generation weigh_transfer->avoid_dust keep_closed Keep Container Closed avoid_dust->keep_closed wash_hands Wash Hands Thoroughly keep_closed->wash_hands clean_area Clean Work Area wash_hands->clean_area dispose_chem Dispose of Chemical Waste clean_area->dispose_chem dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.